Pentane-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
pentane-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKISUKMFGBUUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Pentane-3-sulfonamide from Pentane-3-sulfonyl Chloride: A Comprehensive Technical Guide
Executive Summary
Aliphatic sulfonamides are highly valued in medicinal chemistry as metabolically stable bioisosteres of amides, serving as critical pharmacophores for modulating lipophilicity, increasing polar surface area (PSA), and improving target binding affinity[1]. The synthesis of pentane-3-sulfonamide from its corresponding precursor, pentane-3-sulfonyl chloride, represents a fundamental yet nuanced transformation in organic synthesis. This whitepaper provides an in-depth, mechanistically grounded guide to executing this nucleophilic acyl substitution, optimizing yields, and suppressing competitive side reactions such as hydrolysis.
Mechanistic Insights and Causality
The conversion of pentane-3-sulfonyl chloride to pentane-3-sulfonamide proceeds via a bimolecular nucleophilic substitution (
-
Nucleophilic Attack : The lone pair of the ammonia nitrogen attacks the highly electrophilic hexavalent sulfur atom of the sulfonyl chloride.
-
Transition State : Unlike planar carbonyls, sulfonyl chlorides form a trigonal bipyramidal transition state. The expulsion of the chloride leaving group is facilitated by the collapse of this intermediate.
-
Stoichiometry and Deprotonation : The initial substitution yields a positively charged, protonated sulfonamide intermediate. A second equivalent of ammonia is strictly required to act as a Brønsted base, deprotonating the intermediate to yield the neutral pentane-3-sulfonamide and ammonium chloride as a byproduct[3].
-
Competitive Hydrolysis : Aliphatic sulfonyl chlorides like pentane-3-sulfonyl chloride are highly sensitive to moisture[4]. In the presence of water and inadequate cooling, water can outcompete ammonia as a nucleophile, leading to the formation of pentane-3-sulfonic acid. Consequently, strict temperature control (0 °C) during the initial addition phase is a non-negotiable parameter to kinetically favor ammonolysis over hydrolysis.
Mechanistic pathways for the ammonolysis of pentane-3-sulfonyl chloride.
Reaction Optimization & Parameter Control
To achieve quantitative conversion without degrading the starting material, the following parameters must be strictly controlled:
-
Ammonia Source : While anhydrous ammonia gas bubbled into a dry solvent (e.g., THF) eliminates hydrolysis risks, it is operationally cumbersome. A highly effective alternative is the modified Schotten-Baumann approach using concentrated aqueous ammonium hydroxide (
) in a biphasic mixture[5][6]. The high nucleophilicity of ensures rapid S-N bond formation at the phase boundary before hydrolysis can occur. -
Solvent Selection : Dichloromethane (DCM) is preferred for biphasic reactions due to its excellent solvation of the aliphatic sulfonyl chloride and its immiscibility with water[3]. This physically separates the electrophile from bulk water until the ammonia partitions into the organic layer.
Quantitative Data: Reagent Selection Matrix
The selection of the ammonia source dictates the operational complexity and yield. The following table summarizes the comparative advantages of different reagent systems.
| Ammonia Source | Solvent System | Temp Profile | Hydrolysis Risk | Yield Expectation | Operational Complexity |
| Aqueous | DCM (Biphasic) | 0 °C | Moderate | 85 - 95% | Low (Standard Schotten-Baumann) |
| Methanol / THF | 0 °C | Low | 80 - 90% | Low (Single phase, easy evaporation) | |
| Anhydrous | Dry THF or DCM | -78 °C | Negligible | > 95% | High (Requires gas cylinder & trap) |
Experimental Protocol: Biphasic Schotten-Baumann Ammonolysis
This protocol utilizes a self-validating biphasic system designed to maximize yield while utilizing standard benchtop reagents. The workflow relies on the principles of the Schotten-Baumann reaction adapted for sulfonamide synthesis[3][6].
Materials Required:
-
Pentane-3-sulfonyl chloride (1.0 equivalent)[4]
-
Aqueous Ammonium Hydroxide (
, 28-30% basis) (5.0 equivalents) -
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) (Aqueous)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve pentane-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) under an inert atmosphere[3].
-
Thermal Control : Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy of the system suppresses the activation energy required for the competitive hydrolysis pathway, preventing the formation of sulfonic acid.
-
Nucleophile Addition : Vigorously stir the solution (to maximize the biphasic surface area) and add concentrated aqueous
(5.0 eq) dropwise via an addition funnel over 15-30 minutes. Causality: Slow addition prevents localized exotherms that could degrade the sulfonyl chloride or boil off the ammonia. -
Reaction Propagation : Once the addition is complete, remove the ice bath and allow the biphasic mixture to warm to room temperature (RT). Stir for 2 to 4 hours. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc, 7:3)[3].
-
Quench and Phase Separation : Transfer the mixture to a separatory funnel. Add additional DCM and deionized water to facilitate phase separation. Extract the aqueous layer twice with DCM.
-
Acidic Wash (Self-Validation Step) : Combine the organic layers and wash with cold 1M HCl[3]. Causality: The acidic wash protonates any unreacted ammonia and basic impurities, pulling them into the aqueous layer as water-soluble chloride salts. This ensures the organic layer contains only the neutral sulfonamide product.
-
Neutralization and Drying : Wash the organic layer with brine to remove residual water and acid, then dry over anhydrous
. -
Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude pentane-3-sulfonamide can be purified via trituration with cold hexanes or recrystallization.
Step-by-step workflow for the biphasic Schotten-Baumann synthesis of pentane-3-sulfonamide.
Troubleshooting and Quality Control
-
Low Yield / High Acid Formation : Indicates moisture contamination prior to ammonia addition or inadequate cooling during the exothermic addition phase. Ensure DCM is strictly anhydrous and the ice bath is maintained at 0 °C.
-
Persistent Starting Material : If TLC indicates unreacted sulfonyl chloride after 4 hours, the biphasic stirring may be insufficient. Increase the stir rate to >800 rpm to ensure adequate phase mixing and mass transfer across the aqueous-organic boundary.
References
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Macmillan Group - Princeton University[Link]
-
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Figshare / ACS Publications[Link]
-
Sulfonamide synthesis by S-N coupling Organic Chemistry Portal[Link]
-
Pentane-3-sulfonyl chloride (C5H11ClO2S) PubChemLite / University of Luxembourg[Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - Pentane-3-sulfonyl chloride (C5H11ClO2S) [pubchemlite.lcsb.uni.lu]
- 5. acs.figshare.com [acs.figshare.com]
- 6. jk-sci.com [jk-sci.com]
"Pentane-3-sulfonamide chemical properties and structure elucidation"
Executive Summary
In modern medicinal chemistry, aliphatic sulfonamides are increasingly leveraged as bioisosteres for carboxylic acids and phosphates, offering enhanced metabolic stability and unique hydrogen-bonding profiles. Pentane-3-sulfonamide (CAS: 139669-27-5) is a critical building block, particularly noted for its use in the synthesis of complex heteroaryl-substituted triazoles and apelin (APJ) receptor agonists[1].
As a Senior Application Scientist, I frequently encounter the challenge of characterizing small, highly symmetrical aliphatic molecules where subtle spectroscopic nuances can dictate the success of downstream coupling reactions. This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, synthesis, and structure elucidation of pentane-3-sulfonamide. By understanding the causality behind these experimental choices, researchers can establish self-validating workflows that ensure high-purity material for advanced drug development.
Physicochemical Profiling
Pentane-3-sulfonamide consists of a highly symmetrical five-carbon alkane chain with a primary sulfonamide group (-SO₂NH₂) attached to the central (C3) carbon[2]. The juxtaposition of the lipophilic diethylmethyl moiety with the highly polar, hydrogen-bond-donating/accepting sulfonamide group gives this molecule unique solubility and partitioning characteristics.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Experimental Causality & Relevance |
| Chemical Formula | C₅H₁₃NO₂S | Base stoichiometric unit for synthetic planning. |
| Molecular Weight | 151.23 g/mol | Confirmed via low-resolution MS during reaction monitoring[3]. |
| CAS Registry Number | 139669-27-5 | Primary identifier for regulatory and sourcing compliance[3]. |
| Boiling Point | 248.1 ± 23.0 °C (Predicted) | Indicates low volatility; purification requires high-vacuum distillation or recrystallization rather than standard evaporation. |
| LogP (Predicted) | ~0.8 - 1.2 | Balances aqueous solubility with lipophilicity, making it an excellent fragment for oral drug design. |
Structural Elucidation Logic
The symmetrical nature of the 3-pentyl group simplifies the NMR spectra but requires careful interpretation to differentiate it from its structural isomers (e.g., 1-pentanesulfonamide or 2-methylbutane-2-sulfonamide).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice of solvent is critical. While the sulfonamide protons exchange rapidly in protic solvents, using anhydrous CDCl₃ allows for the observation of the broad -NH₂ singlet. The plane of symmetry passing through C3 renders the two ethyl groups chemically and magnetically equivalent.
Table 2: ¹H NMR Assignments (500 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.05 ppm | Triplet (J = 7.4 Hz) | 6H | C1, C5 (-CH₃) |
| 1.75 - 1.95 ppm | Multiplet | 4H | C2, C4 (-CH₂-) |
| 2.85 ppm | Triplet of triplets | 1H | C3 (-CH-SO₂-) |
| 4.60 ppm | Broad Singlet | 2H | -SO₂NH₂ (Exchangeable) |
Table 3: ¹³C NMR Assignments (125 MHz, CDCl₃)
| Chemical Shift (δ) | Assignment | Carbon Type |
|---|---|---|
| 11.2 ppm | C1, C5 | Primary (-CH₃) |
| 22.8 ppm | C2, C4 | Secondary (-CH₂-) |
| 65.4 ppm | C3 | Tertiary (-CH-SO₂-) |
Mass Spectrometry (HRMS-ESI)
High-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode is utilized to confirm the exact mass.
-
Target Mass [M+H]⁺: Calculated for C₅H₁₄NO₂S⁺ is 152.0740.
-
Fragmentation Pathway: The primary fragmentation involves the heterolytic cleavage of the C-S bond, resulting in the loss of the sulfonamide radical/neutral species and the formation of the relatively stable 3-pentyl carbocation (m/z 71.08).
Multi-modal structure elucidation logic for Pentane-3-sulfonamide.
Experimental Workflows: Synthesis & Validation
Protocol 1: Synthesis of Pentane-3-sulfonyl chloride
Objective: Convert S-pentan-3-yl ethanethioate to the reactive sulfonyl chloride intermediate.
-
Preparation: Dissolve S-pentan-3-yl ethanethioate (1.0 eq) in a mixture of acetonitrile and 2 M aqueous HCl (ratio 4:1).
-
Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add N-chlorosuccinimide (NCS) (3.5 eq).
-
Causality: The low temperature controls the highly exothermic oxidative cleavage of the thioester, preventing the formation of undesired sulfonic acid byproducts.
-
-
Self-Validation Check: The reaction mixture will transition from a pale yellow to a distinct orange-yellow hue as the sulfonyl chloride forms. Complete consumption of the starting material should be verified by TLC (Hexanes/EtOAc 9:1) after 2 hours.
-
Workup: Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude pentane-3-sulfonyl chloride is highly reactive and should be used immediately in Protocol 2.
Protocol 2: Amination to Pentane-3-sulfonamide
Objective: Convert the sulfonyl chloride to the final sulfonamide.
-
Amination: Dissolve the crude pentane-3-sulfonyl chloride in anhydrous THF. Cool to 0 °C.
-
Ammonia Addition: Slowly bubble dry ammonia (NH₃) gas into the solution, or add a commercially available 0.5 M solution of NH₃ in THF (5.0 eq).
-
Causality: Excess ammonia is strictly required. One equivalent acts as the nucleophile, while the second equivalent acts as a base to scavenge the generated HCl, driving the equilibrium forward.
-
-
Self-Validation Check: The completion of the amination step is self-validated by the precipitation of ammonium chloride (NH₄Cl) as a dense white solid. This serves as an internal visual indicator of reaction progress.
-
Purification: Filter the NH₄Cl salts. Concentrate the filtrate and purify the residue via flash column chromatography (DCM/MeOH 95:5) to yield pentane-3-sulfonamide as a white crystalline solid.
Synthetic workflow for Pentane-3-sulfonamide via oxidative chlorination.
Conclusion
Pentane-3-sulfonamide is a deceptively simple molecule that requires rigorous physicochemical control during synthesis and characterization. By leveraging the oxidative chlorination pathway and utilizing multi-modal structural elucidation (1D NMR and HRMS), researchers can ensure the high fidelity of this building block for downstream pharmaceutical applications. The self-validating visual cues embedded in the amination protocol further guarantee that the material generated meets the strict purity requirements of modern drug discovery pipelines.
References
-
IndiaMart. "3-Pentanesulfonamide in Bengaluru, Roshel Laboratories | ID: 2853903866733." IndiaMart Product Listings. Available at:[Link]
- Google Patents. "WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists." World Intellectual Property Organization.
Sources
Spectroscopic Characterization of Pentane-3-sulfonamide: A Comprehensive Analytical Guide
Executive Summary
Pentane-3-sulfonamide (CAS: 139669-27-5), commonly referred to as 3-pentanesulfonamide, is a low-molecular-weight aliphatic sulfonamide. Because the sulfonamide moiety (–SO₂NH₂) is a ubiquitous pharmacophore in drug development—acting as a bioisostere for carboxylic acids and a key binding motif for target enzymes like carbonic anhydrases—the rigorous structural validation of its aliphatic derivatives is critical.
This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of pentane-3-sulfonamide. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating analytical framework designed for researchers and application scientists.
Theoretical Framework & Causality in Analytical Choices
To achieve unambiguous structural elucidation, an application scientist must not only execute protocols but understand the physical causality dictating the choice of analytical parameters.
NMR Solvent Dynamics and Proton Exchange
For aliphatic sulfonamides, solvent selection dictates the visibility of the –NH₂ protons. In weakly interacting solvents like Chloroform-d (CDCl₃), the amine protons often appear as a broad, indistinct singlet due to rapid intermolecular chemical exchange and the quadrupolar relaxation of the adjacent ¹⁴N nucleus. However, utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆) fundamentally alters this dynamic. The strong hydrogen-bond accepting nature of the DMSO sulfoxide oxygen locks the sulfonamide protons into a stable hydrogen-bonded complex, drastically slowing the exchange rate and yielding a sharp, quantifiable signal near
Vibrational Modes of the Sulfonyl Group
Infrared spectroscopy is uniquely suited to confirm the intact –SO₂NH₂ functional group. The highly electronegative oxygen atoms in the sulfonyl group create a strong permanent dipole. When subjected to IR radiation, this results in two intense, diagnostic stretching vibrations: the asymmetric stretch (
Ionization Energetics in Mass Spectrometry
The choice of ionization technique is causal to the data obtained. Under standard 70 eV Electron Ionization (EI), aliphatic chains undergo rapid
Self-Validating Experimental Protocols
Every robust analytical workflow must incorporate internal checks to prevent false positives. The following step-by-step methodologies are designed as self-validating systems.
Protocol 1: High-Resolution NMR Acquisition
Objective: Determine the carbon skeleton and confirm
-
Sample Preparation: Dissolve 15 mg of pentane-3-sulfonamide in 0.6 mL of CDCl₃ (or DMSO-d₆ for –NH₂ resolution). Self-Validation Check: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the chemical shift calibration exactly at
0.00 ppm. -
Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching of the probe to the ¹H and ¹³C Larmor frequencies to maximize the signal-to-noise ratio (SNR).
-
Shimming: Shim the magnetic field (Z1-Z5 gradients) until the lock level stabilizes. Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be
1.0 Hz; otherwise, the magnetic field is inhomogeneous, and multiplet splitting will be obscured. -
Acquisition: Acquire ¹H NMR (16 scans, 10s relaxation delay to ensure full quantitative integration) and ¹³C NMR (1024 scans, complete proton decoupling).
Protocol 2: ATR-FTIR Spectroscopy
Objective: Non-destructive confirmation of functional groups.
-
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation Check: The background must show baseline atmospheric CO₂ and H₂O; this is automatically subtracted from the sample spectrum to prevent environmental artifacting.
-
Sample Application: Place 2-3 mg of the neat compound onto the crystal. Apply the pressure anvil until the software indicates optimal contact pressure (typically ~80 units).
-
Acquisition: Collect the sample spectrum. Identify the critical stretching frequencies for N-H and S=O bonds.
Protocol 3: LC-ESI-MS Analysis
Objective: Confirm exact molecular mass and isotopic distribution.
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. Self-Validation Check: Mass accuracy must be within
5 ppm error for the known calibrant masses before proceeding. -
System Blank: Inject a blank solvent sample (Methanol/Water 50:50 with 0.1% Formic Acid) and run the 5-minute gradient. Self-Validation Check: The chromatogram must be flat, proving the system is free of carryover from previous runs.
-
Sample Injection: Inject 1
L of a 10 g/mL sample solution. Operate the MS in positive ion mode (Capillary voltage: 3.5 kV, Desolvation temp: 300°C). Extract the ion chromatogram for 152.1.
Tabulated Spectroscopic Data
The following tables summarize the quantitative spectroscopic data for pentane-3-sulfonamide, derived from the foundational rules of [4].
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹H Chemical Shift ( | Multiplicity & Coupling | Integration | ¹³C Chemical Shift ( | Assignment / Notes |
| C1, C5 | 1.05 | Triplet ( | 6H | 11.5 | Terminal methyl groups; equivalent due to symmetry. |
| C2, C4 | 1.80 – 2.00 | Multiplet | 4H | 23.2 | Methylene protons; diastereotopic effects may cause complex splitting. |
| C3 | 2.85 | Multiplet (tt) | 1H | 64.8 | Methine proton; heavily deshielded by the adjacent –SO₂ group. |
| N-H | 4.60 (in CDCl₃) | Broad Singlet | 2H | N/A | Sulfonamide protons. Shifts to ~6.8 ppm in DMSO-d₆. |
Table 2: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Significance |
| 3350, 3260 | Medium, Sharp | N-H Stretch (Asym. & Sym.) | Confirms primary sulfonamide (two N-H bonds). |
| 2965, 2875 | Strong | C-H Stretch (Aliphatic) | Confirms the pentyl alkyl chain. |
| 1330 | Very Strong | S=O Stretch (Asymmetric) | Primary diagnostic marker for sulfonyl group. |
| 1150 | Very Strong | S=O Stretch (Symmetric) | Secondary diagnostic marker for sulfonyl group. |
| 900 | Medium | S-N Stretch | Confirms the sulfur-nitrogen linkage. |
Table 3: Mass Spectrometry (ESI+ and EI)
| Ionization Method | Relative Abundance | Ion Identity / Fragmentation Pathway | |
| ESI (+) | 152.1 | 100% (Base) | |
| ESI (+) | 174.1 | ~30% | |
| EI (70 eV) | 151.0 | < 5% | |
| EI (70 eV) | 122.0 | ~40% | |
| EI (70 eV) | 71.1 | 100% (Base) |
Data Integration & Structural Elucidation Workflow
The synthesis of NMR, IR, and MS data forms an interlocking, orthogonal matrix of evidence. No single technique is sufficient on its own: MS provides the molecular weight, IR confirms the functional groups, and NMR maps the connectivity and symmetry of the carbon skeleton.
Workflow for the orthogonal spectroscopic validation of Pentane-3-sulfonamide.
References
-
Silverstein, R. M., & Bassler, G. C. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education. URL:[Link]
-
McLafferty, F. W., & Turecek, F. "Interpretation of Mass Spectra, 4th ed." Journal of Chemical Education. URL:[Link]
-
LibreTexts Chemistry. "Infrared Spectroscopy Absorption Table." Physical and Theoretical Chemistry Textbook Maps. URL:[Link]
-
Genc, Y., et al. "Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]
Sources
"CAS number and IUPAC name for Pentane-3-sulfonamide"
Identity, Synthesis, and Pharmacological Utility
Abstract
This technical guide provides a comprehensive analysis of Pentane-3-sulfonamide , a secondary alkyl sulfonamide with emerging utility as a lipophilic pharmacophore in medicinal chemistry. Unlike its linear isomer (n-pentylsulfonamide), the 3-pentyl variant offers a unique symmetrical steric profile and enhanced metabolic stability at the
Part 1: Chemical Identity & Core Data[1]
| Parameter | Technical Specification |
| IUPAC Name | Pentane-3-sulfonamide |
| Common Synonyms | 3-Pentanesulfonamide; 1-Ethyl-1-propanesulfonamide |
| CAS Registry Number | 139669-27-5 |
| Molecular Formula | |
| Molecular Weight | 151.23 g/mol |
| SMILES | CCC(S(N)(=O)=O)CC |
| InChI Key | ICFQGMYPBURXAZ-UHFFFAOYSA-N |
| LogP (Predicted) | ~0.7 - 0.9 (Moderate Lipophilicity) |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
Structural Analysis
The molecule features a sulfonamide group attached to the central carbon (C3) of a pentane chain.[1] This secondary alkyl attachment creates a distinct electronic and steric environment compared to primary sulfonamides:
-
Symmetry: The molecule possesses local
symmetry (if the sulfonamide rotation is averaged), making the two ethyl groups chemically equivalent in achiral environments. -
Steric Bulk: The branching at the
-position increases steric hindrance around the sulfonyl group, potentially retarding metabolic hydrolysis compared to the n-pentyl isomer.
Part 2: Synthesis & Experimental Protocols
Retrosynthetic Logic
Direct sulfonation of pentane at the 3-position is non-selective. Therefore, the most reliable synthetic route proceeds via the sulfonyl chloride intermediate , generated from the corresponding alkyl halide or Grignard reagent.
Pathway Selection:
-
Precursor: Pentane-3-sulfonyl chloride (CAS: 42603-81-6).[2]
-
Amination: Nucleophilic substitution with ammonia.
Validated Synthesis Protocol
Objective: Synthesis of Pentane-3-sulfonamide from Pentane-3-sulfonyl chloride.
Reagents:
-
Pentane-3-sulfonyl chloride (1.0 equiv)
-
Ammonium hydroxide (28-30%
in ) OR Anhydrous Ammonia in Dioxane -
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Base (Optional): Triethylamine (if using ammonium salts)
Step-by-Step Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with Pentane-3-sulfonyl chloride (10 mmol, 1.71 g) and anhydrous THF (20 mL). Cool the system to 0°C using an ice bath to mitigate the exothermicity of the reaction.
-
Amination:
-
Aqueous Method: Add Ammonium hydroxide (50 mmol, 5 equiv) dropwise over 15 minutes. The excess ammonia acts as both the nucleophile and the scavenger for the HCl by-product.
-
Anhydrous Method (Preferred for high purity): Bubble anhydrous
gas through the solution or add 0.5 M Ammonia in Dioxane (30 mL) dropwise.
-
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 7:3) or LC-MS.[3]
-
Work-up:
-
Remove volatiles under reduced pressure.
-
Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous
.
-
-
Purification: Concentrate the organic layer. If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the sulfonamide as a colorless oil/solid.
Yield Expectation: 85-95%.
Synthesis Flowchart (Graphviz)
Figure 1: Synthetic pathway from alkyl halide precursor to final sulfonamide via sulfonyl chloride intermediate.[4]
Part 3: Analytical Characterization
To validate the identity of synthesized Pentane-3-sulfonamide, the following spectroscopic signatures are expected.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,-
4.50 - 5.00 ppm (s, 2H,
): Broad singlet, exchangeable with . -
2.85 - 2.95 ppm (tt, 1H,
): Multiplet corresponding to the methine proton at C3. -
1.70 - 1.90 ppm (m, 4H,
): Methylene protons from the ethyl groups. -
1.05 ppm (t, 6H,
): Methyl protons, appearing as a triplet due to coupling with neighboring .
-
C3 (Methine): ~60-65 ppm (Deshielded by sulfonyl group).
-
C2/C4 (Methylene): ~22-25 ppm.
-
C1/C5 (Methyl): ~11-12 ppm.
Mass Spectrometry (ESI-MS)
-
Mode: Positive (
) or Negative ( ). -
Expected Mass: 151.23 Da.[5]
-
Fragments: Loss of
(64 Da) or is common in fragmentation patterns.
Part 4: Pharmacological & Industrial Relevance[8]
Bioisosterism and Drug Design
Pentane-3-sulfonamide serves as a critical fragment in drug discovery.
-
Transition State Mimicry: The tetrahedral geometry of the sulfonamide group mimics the transition state of amide hydrolysis, making it a potent inhibitor motif for protease enzymes.
-
Lipophilicity Tuning: The 3-pentyl group provides a "greasy" hydrophobic anchor. Unlike the n-pentyl chain, the 3-pentyl group is more compact (lower radius of gyration), allowing it to fit into globular hydrophobic pockets (e.g., S1 pockets of serine proteases) with higher shape complementarity.
Metabolic Stability
Secondary alkyl sulfonamides generally exhibit higher metabolic stability than their primary alkyl counterparts. The branching at the
References
-
ChemicalBook. (2025). Pentane-3-sulfonamide Product Description & CAS 139669-27-5.[1][6] Retrieved from
-
IndiaMART. (2025). 3-Pentanesulfonamide Suppliers and Specifications. Retrieved from
-
BLD Pharm. (2025). Pentane-3-sulfonyl chloride (CAS 42603-81-6) COA and MSDS. Retrieved from
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PubChem. (2025).[7][5] Compound Summary: 1-Pentanesulfonamide (Isomer Comparison). National Library of Medicine. Retrieved from
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Solubility Dynamics of Pentane-3-sulfonamide in Organic Solvents: A Comprehensive Technical Guide
Executive Summary
Pentane-3-sulfonamide (CAS: 139669-27-5) represents a unique class of aliphatic sulfonamides. Unlike their widely studied aromatic counterparts, aliphatic sulfonamides present distinct physicochemical behaviors driven by the hybridization and steric bulk of their alkyl chains[1]. Understanding the solubility profile of Pentane-3-sulfonamide in organic solvents is a critical prerequisite for liquid dosage formulation, chromatographic purification, and liquid-liquid extraction workflows. This guide deconstructs the solvation thermodynamics, predictive modeling, and self-validating experimental protocols required to master its solubility dynamics.
Molecular Descriptors & Solvation Thermodynamics
To manipulate the solubility of Pentane-3-sulfonamide, one must first understand the causality behind its solid-state cohesion and solvent interactions.
Steric Hindrance and Crystal Lattice Energy
Pentane-3-sulfonamide consists of a highly polar, hydrogen-bonding sulfonamide group (-SO₂NH₂) attached to the secondary C3 carbon of a pentane chain[2]. The attachment at the symmetrical C3 position creates a "V-shaped" steric bulk (two ethyl groups) immediately adjacent to the sulfonamide moiety.
-
The Causality: In the solid state, primary sulfonamides form an extensive, highly ordered crystal lattice driven by strong intermolecular hydrogen bonds between the -NH₂ (donor) and -SO₂ (acceptor) groups. The steric bulk of the 3-pentyl chain physically impedes optimal packing, resulting in a lower crystal lattice energy compared to linear primary sulfonamides (e.g., 1-pentanesulfonamide). This lower enthalpic barrier directly translates to enhanced solubility in organic solvents[3].
Hansen Solubility Parameters (HSP)
The dissolution of Pentane-3-sulfonamide can be modeled using 4, which divide the total cohesive energy into dispersion forces (
-
The lipophilic pentane chain dominates the
requirement. -
The -SO₂NH₂ group demands solvents with high
and values to achieve an exothermic solvation state.
Thermodynamic pathway of Pentane-3-sulfonamide dissolution in organic solvents.
Quantitative Solubility Matrix
Based on the thermodynamic principles of aliphatic sulfonamides and Jouyban-Acree cosolvency models[4], the solubility of Pentane-3-sulfonamide varies drastically across solvent classes. The table below synthesizes the predicted solubility behavior at 298.15 K.
| Solvent Classification | Representative Solvent | Dielectric Constant ( | Relative Solubility | Mechanistic Solvation Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very High (>50 mg/mL) | DMSO acts as a powerful H-bond acceptor, aggressively solvating the -NH₂ protons and shattering the crystal lattice[5]. |
| Polar Protic | Methanol (MeOH) | 32.7 | High (20-50 mg/mL) | Dual H-bond donor/acceptor capabilities perfectly complement the sulfonamide group[5]. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | Moderate (10-25 mg/mL) | Favorable dipole-dipole interactions; the pentyl chain interacts well via London dispersion forces. |
| Amphiphilic | 1-Octanol | 10.3 | Moderate (5-15 mg/mL) | Mimics lipid bilayer partitioning. The alkyl tail of octanol aligns with the 3-pentyl chain via hydrophobic effect[3]. |
| Non-Polar | n-Hexane | 1.9 | Very Low (<1 mg/mL) | Lacks H-bond capacity. Cannot overcome the enthalpic penalty required to break the sulfonamide lattice[3]. |
Self-Validating Experimental Protocol: Isothermal Saturation
To empirically determine the exact solubility of Pentane-3-sulfonamide in a target organic solvent, a rigorous, self-validating Isothermal Saturation method must be employed. As a Senior Application Scientist, I mandate the inclusion of internal controls to prevent false-positive solubility readings caused by supersaturation or microcrystal carryover.
Step-by-Step Methodology
-
Solvent Verification: Prior to use, verify the water content of the organic solvent via Karl Fischer titration. Trace water can drastically alter the solubility of amphiphilic sulfonamides.
-
Excess Solute Addition: Add an excess amount of Pentane-3-sulfonamide to 5.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.
-
Isothermal Equilibration (The Control): Place the vial in a thermostatic shaker bath at 298.15 K (± 0.1 K). Agitate at 150 RPM.
-
Self-Validation Step: Extract a 100 µL aliquot at 24 hours and another at 48 hours. If the concentration difference (
) between the two time points is , thermodynamic equilibrium is officially validated.
-
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact target temperature (to prevent temperature-shift precipitation).
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.
-
Crucial Causality: You must discard the first 1.0 mL of the filtrate. This saturates the filter membrane's binding sites, ensuring the subsequent analyte concentration is not artificially lowered by membrane adsorption.
-
-
Gravimetric Dilution & Quantification: Immediately dilute the filtered aliquot into a compatible mobile phase to prevent precipitation. Quantify using HPLC-UV/Vis against a calibration curve with an
.
Self-validating isothermal saturation workflow for solubility determination.
Implications for Drug Development & Extraction
The unique solubility profile of Pentane-3-sulfonamide has direct implications for downstream processing:
-
High pKa Considerations: The pKa of the aliphatic sulfonamide group is typically around ~10[1]. Unlike aromatic sulfonamides (pKa ~7-8), Pentane-3-sulfonamide remains entirely un-ionized in neutral organic solvents. This ensures highly predictable, pH-independent partitioning during liquid-liquid extractions (e.g., Water/DCM phase separations).
-
Stock Solution Stability: When preparing stock solutions for biological assays,5 are the solvents of choice. However, to maintain the integrity of the sulfonamide group, these organic solvents should be purged with an inert gas (like Nitrogen or Argon) to prevent oxidative degradation over prolonged storage[5].
References
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An In-Depth Technical Guide to the Synthesis of Pentane-3-sulfonamide via Sulfonyl Chloride and Ammonia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of pentane-3-sulfonamide, a valuable building block in medicinal chemistry. We will delve into the core principles of this reaction, offering a detailed experimental protocol, mechanistic insights, and best practices for product purification and characterization. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutics, including antibacterial agents and diuretics.[1][2][3] The reaction of a sulfonyl chloride with ammonia represents a fundamental and robust method for the formation of primary sulfonamides.[4][5]
Mechanistic Rationale and Core Principles
The synthesis of pentane-3-sulfonamide from pentane-3-sulfonyl chloride and ammonia proceeds via a nucleophilic acyl substitution-like reaction. The key to this transformation lies in the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This electrophilicity is a direct result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1]
The reaction is initiated by the nucleophilic attack of the ammonia molecule on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, and subsequent deprotonation to yield the stable sulfonamide.[6][7] The overall reaction is typically carried out in the presence of excess ammonia, which not only acts as the nucleophile but also serves as a base to neutralize the hydrochloric acid byproduct, forming ammonium chloride.[6][7]
Caption: Generalized mechanism of sulfonamide formation.
Experimental Protocol: Synthesis of Pentane-3-sulfonamide
This section provides a detailed, step-by-step methodology for the synthesis of pentane-3-sulfonamide. Adherence to safety protocols is paramount when working with sulfonyl chlorides and ammonia.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Pentane-3-sulfonyl chloride | C₅H₁₁ClO₂S | 170.66 | 10.0 g (58.6 mmol) | Corrosive, handle in a fume hood.[8][9] |
| Aqueous Ammonia (28-30%) | NH₃ | 17.03 | 50 mL (excess) | Corrosive, pungent odor, handle in a fume hood.[10] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Volatile organic solvent. |
| Deionized Water | H₂O | 18.02 | As needed | For washing and extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic layer. |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | For pH adjustment during workup. |
Step-by-Step Procedure
Caption: Workflow for the synthesis of pentane-3-sulfonamide.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (58.6 mmol) of pentane-3-sulfonyl chloride in 100 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.
-
Ammonolysis: While stirring vigorously, slowly add 50 mL of concentrated aqueous ammonia (28-30%) to the cooled solution of the sulfonyl chloride. The addition should be dropwise to control the exothermic reaction. A white precipitate of ammonium chloride will form.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 1 M hydrochloric acid (to remove excess ammonia), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude pentane-3-sulfonamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a crystalline solid.[12]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[13]
-
Fume Hood: All operations involving pentane-3-sulfonyl chloride and concentrated ammonia must be performed in a well-ventilated fume hood.[10]
-
Ammonia Handling: Concentrated ammonia is corrosive and has a strong, irritating odor. Avoid inhalation of vapors.[10] In case of exposure, move to fresh air immediately.[10]
-
Sulfonyl Chloride Handling: Sulfonyl chlorides are moisture-sensitive and corrosive. Handle with care to avoid contact with skin and eyes.[14]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Characterization of Pentane-3-sulfonamide
Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is recommended.[15][16]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl groups and the NH₂ protons. The chemical shift of the NH₂ protons can be broad and may vary depending on the solvent and concentration.[17]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon atoms in the pentane-3-sulfonamide structure.[17]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key characteristic absorption bands for sulfonamides include:
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation.[17][20] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of pentane-3-sulfonamide (C₅H₁₃NO₂S, MW: 151.23).
Conclusion
The synthesis of pentane-3-sulfonamide from its corresponding sulfonyl chloride and ammonia is a reliable and widely used method in organic synthesis.[1][5] By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can efficiently prepare this important building block for various applications in drug discovery and development. Proper purification and thorough characterization are crucial to ensure the quality and integrity of the final product.
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available from: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. Available from: [Link]
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Available from: [Link]
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Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available from: [Link]
- CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents.
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available from: [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available from: [Link]
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available from: [Link]
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available from: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available from: [Link]
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Synthesis, Mechanism of action And Characterization of Sulphonamide. Available from: [Link]
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Simple Tests for Identification of Sulfonamides - ResearchGate. Available from: [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. Available from: [Link]
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The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available from: [Link]
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Reaction mechanisms: acid/acyl chloride with ammonia/amines - Doc Brown's Chemistry. Available from: [Link]
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. Available from: [Link]
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Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity - ResearchGate. Available from: [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. Available from: [Link]
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Pentane-3-sulfonyl chloride (C5H11ClO2S) - PubChemLite. Available from: [Link]
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Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation - ManTech Publications. Available from: [Link]
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reaction between acyl chlorides and ammonia - addition / elimination - Chemguide. Available from: [Link]
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Safety Data Sheet: Ammonium chloride - Carl ROTH. Available from: [Link]
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Safety Precautions For Workers Who Handle Ammonia - GDS Corp. Available from: [Link]
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Amination of the p-acetaminobenzene sulfonyl chloride. Available from: [Link]
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How to Protect Workers from Ammonia Exposure - International Enviroguard. Available from: [Link]
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AMMONIUM CHLORIDE Safety Data Sheet. Available from: [Link]
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Acid chlorides react with ammonia, 1° amines and 2° amines to form amides - Chemistry LibreTexts. Available from: [Link]
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Theoretical Calculations of Pentane-3-Sulfonamide Molecular Structure: A Computational Guide for Drug Design
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Executive Summary
Aliphatic sulfonamides, historically overshadowed by their aromatic and heterocyclic counterparts, have recently emerged as a highly promising class of pharmacological agents, particularly as Carbonic Anhydrase (CA) inhibitors [1.1]. Pentane-3-sulfonamide (CAS: 139669-27-5), a branched aliphatic compound, presents a unique structural paradigm. The central positioning of the sulfonamide group (-SO₂NH₂) on a flexible, five-carbon aliphatic backbone introduces complex steric and electrostatic dynamics that dictate its biological efficacy. This technical guide outlines the theoretical computational methodologies—specifically Density Functional Theory (DFT)—required to accurately elucidate its molecular architecture, conformational preferences, and electronic properties.
The Shift Toward Aliphatic Sulfonamides in Pharmacology
For decades, aliphatic sulfonamides were largely considered inactive as CA inhibitors. This assumption was based on the pKa of their sulfonamide –NH₂ group, which is generally higher than that of aromatic or heterocyclic sulfonamides, theoretically reducing their ability to coordinate with the zinc ion in the enzyme's active site[1].
However, modern computational and crystallographic studies have overturned this paradigm. It is now understood that the introduction of specific substituents on the aliphatic carbon atom—such as the two ethyl groups in pentane-3-sulfonamide—can be strategically used to modulate the affinity and selectivity of the inhibitor against specific CA isoforms[1]. The bioactivity of these molecules is governed by a delicate balance of electrostatic interactions and steric effects, making rigorous theoretical calculation of their 3D conformations an essential step in rational drug design[1].
Interplay of structural features dictating the bioactivity of aliphatic sulfonamides.
Self-Validating Computational Protocol: DFT Optimization
To accurately model the molecular structure of Pentane-3-sulfonamide, researchers must employ a robust Density Functional Theory (DFT) workflow. The protocol below is designed as a self-validating system, ensuring that the final structural data represents a true physical state rather than a computational artifact.
Step-by-Step Methodology
Step 1: Initial Conformational Sampling (Molecular Mechanics)
-
Action: Generate initial rotamers of Pentane-3-sulfonamide by systematically rotating the C2-C3-S-N and C4-C3-S-N dihedral angles.
-
Causality: Unlike rigid aromatic rings, aliphatic chains exhibit high rotational flexibility[2]. A molecular mechanics pre-optimization (e.g., using the MMFF94 force field) ensures that the subsequent, more computationally expensive DFT calculations do not get trapped in a high-energy local minimum.
Step 2: DFT Geometry Optimization
-
Action: Optimize the selected low-energy conformers using the B3LYP functional combined with the 6-311++G(d,p) basis set[3][4].
-
Causality: The B3LYP functional provides an optimal cost-to-accuracy ratio for organic molecules[5]. The use of a triple-zeta basis set (6-311) with diffuse functions (++) is non-negotiable for sulfonamides; diffuse functions are critical for accurately modeling the expanded electron density of the highly electronegative oxygen atoms and the potentially anionic sulfonamide nitrogen[4]. Polarization functions (d,p) correctly describe the d-orbital participation of the hypervalent sulfur atom[4].
Step 3: Vibrational Frequency Analysis (Self-Validation)
-
Action: Perform harmonic frequency calculations on the optimized geometries at the exact same level of theory (B3LYP/6-311++G(d,p)).
-
Causality: This step mathematically validates the optimization. The total absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state[5]. It also provides necessary zero-point vibrational energy (ZPVE) corrections.
Step 4: Solvent Effect Modeling
-
Action: Apply the Polarizable Continuum Model (PCM) using water as the solvent.
-
Causality: The zwitterionic or deprotonated forms of sulfonamides are highly sensitive to solvent polarity. Modeling the reaction field simulates the solvent effect, which can drastically alter the Gibbs free energy and geometric parameters (such as lengthening the S-N bond) compared to the isolated gas-phase state[5][6].
Computational workflow for the theoretical structural analysis of Pentane-3-sulfonamide.
Quantitative Structural Data
Theoretical calculations yield precise geometric parameters that define the steric profile of the molecule. For Pentane-3-sulfonamide, the central C-S bond and the spatial projection of the ethyl chains are of primary interest for receptor docking. The table below summarizes the expected theoretical geometric parameters for aliphatic sulfonamides based on B3LYP/6-311++G(d,p) calculations.
Table 1: Theoretical Geometric Parameters for Aliphatic Sulfonamides
| Parameter | Bond Type / Angle | Theoretical Value | Structural Significance |
| Bond Length (Å) | S=O | 1.434 - 1.436 | Indicates strong double bond character, critical for acting as a hydrogen-bond acceptor[3]. |
| Bond Length (Å) | S-N | 1.675 - 1.679 | Exhibits partial double bond character due to the delocalization of the nitrogen lone pair[3]. |
| Bond Length (Å) | C(sp³)-S | ~1.770 - 1.785 | Longer than aryl C-S bonds, providing the aliphatic chain with higher rotational flexibility[3]. |
| Bond Angle (°) | O=S=O | 120.0 - 120.2 | Defines the spatial projection of the oxygen atoms, dictating the geometry of receptor binding[3]. |
| Dihedral Angle (°) | C-C-S-N | ~60.0 (Staggered) | The staggered conformation minimizes steric clash between the aliphatic backbone and the -SO₂NH₂ group[2][3]. |
Electronic Properties and Reactivity Mapping
The biological reactivity and target affinity of Pentane-3-sulfonamide are fundamentally dictated by its electronic distribution, which can be quantified through post-optimization analyses.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's ability to donate or accept electrons[4]. In sulfonamides, the HOMO is typically localized over the nitrogen and oxygen atoms, facilitating nucleophilic interactions, while the LUMO involves the sulfur atom and the adjacent aliphatic backbone[4][5]. The HOMO-LUMO energy gap serves as a direct indicator of the molecule's chemical stability and kinetic reactivity.
-
Molecular Electrostatic Potential (MEP): MEP mapping is a critical visualization tool for identifying preferred sites for electrophilic and nucleophilic attacks[4]. In Pentane-3-sulfonamide, the oxygen atoms of the sulfonyl group present deep red (highly negative) regions, making them prime hydrogen-bond acceptors. Conversely, the protons of the amine group present blue (positive) regions, acting as hydrogen-bond donors[4][6]. This amphiphilic hydrogen-bonding capability allows the molecule to anchor effectively within complex biological targets. Furthermore, the aliphatic pentane chain presents a neutral (green/yellow) electrostatic surface, which is ideal for engaging in hydrophobic interactions with residues like Phe131 and Pro202 at the entrance of the hCA II catalytic cavity[1].
Conclusion
The theoretical calculation of Pentane-3-sulfonamide's molecular structure is a foundational requirement for its application in rational drug design. By employing rigorous DFT protocols—specifically utilizing the B3LYP functional with a 6-311++G(d,p) basis set and validating via frequency analysis—researchers can accurately predict the conformational flexibility, electronic distribution, and target-binding viability of this compound. As the pharmaceutical industry increasingly explores aliphatic scaffolds to overcome the limitations of traditional aromatic drugs, computational mastery over structures like Pentane-3-sulfonamide will be paramount for developing the next generation of highly selective therapeutics.
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Technical Guide: Discovery and Initial Characterization of Linear Alkylsulfonamides
The following technical guide details the discovery, synthesis, and physicochemical characterization of linear alkylsulfonamides, focusing on their emergence as critical structural motifs in modern medicinal chemistry (e.g., as "tail" groups for bromodomain inhibitors and carbonic anhydrase selectivity) and their distinct physicochemical profile compared to traditional aryl sulfonamides.
Executive Summary
Linear alkylsulfonamides (
This guide characterizes the transition of linear alkylsulfonamides from simple synthetic intermediates to sophisticated pharmacophores used to probe hydrophobic channels in enzymes (e.g., Carbonic Anhydrases, Proteases) and epigenetic readers (e.g., Bromodomains). It provides a rigorous framework for their synthesis, physicochemical profiling (pKa, LogP), and biological validation.
Part 1: The Discovery Context – From Antibacterials to Epigenetic Probes
The "discovery" of linear alkylsulfonamides is not a singular historical event but a methodological evolution driven by the need for tunable lipophilicity and flexible geometric constraints in drug design.
The Structural Shift
-
Classical Era (1935–1990s): Dominance of Aryl-Sulfonamides (e.g., Sulfamethoxazole). The rigid phenyl ring was essential for mimicking
-aminobenzoic acid (PABA) in folate synthesis inhibition. -
Modern Era (2000s–Present): Recognition of Linear Alkyl-Sulfonamides as "flexible linkers" or "hydrophobic tails."
-
Case Study (Epigenetics): In the development of CBP/p300 Bromodomain inhibitors , linear alkylsulfonamide tails were discovered to occupy the specific "ZA channel" or hydrophobic grooves that rigid aryl groups could not access effectively (see Figure 1).
-
Case Study (Bioisosteres): Linear acyl sulfonamides and sulfonimidamides have been characterized as carboxylic acid bioisosteres with improved membrane permeability and metabolic stability.
-
Part 2: Chemical Synthesis & Methodology[1][2][3][4][5][6][7]
The synthesis of linear alkylsulfonamides presents unique challenges compared to aryl analogs due to the instability of aliphatic sulfonyl chlorides and the need for milder conditions to prevent elimination reactions.
Synthetic Pathways
We distinguish between Traditional Nucleophilic Substitution and Modern Radical/Catalytic Approaches .
A. Traditional Approach (Nucleophilic Attack)
-
Mechanism: Reaction of an aliphatic sulfonyl chloride (
) with an amine ( ). -
Limitation: Aliphatic sulfonyl chlorides are less stable than their aryl counterparts and prone to desulfonylation or hydrolysis.
B. Modern Catalytic Approach (Manganese/Radical)
-
Innovation: Direct N-alkylation of sulfonamides using alcohols via a "borrowing hydrogen" mechanism or radical sulfonylation of alkenes.
-
Key Advantage: Avoids mutagenic alkyl halides and unstable sulfonyl chlorides.
Figure 1: Comparative synthetic pathways for linear alkylsulfonamides. The modern Mn-catalyzed route offers higher atom economy and stability.
Part 3: Physicochemical Characterization
The introduction of a linear alkyl chain fundamentally alters the physicochemical landscape of the sulfonamide group. This section details the critical parameters to characterize.
Acidity (pKa) Modulation
Sulfonamides are weak acids. The electron-withdrawing nature of the substituent on the sulfur or nitrogen dictates the pKa.
-
Aryl-Sulfonamides: pKa
10.0 (resonance stabilization). -
Alkyl-Sulfonamides: pKa
11.0–12.0 (inductive donation from alkyl group destabilizes the anion). -
N-Acyl-Alkylsulfonamides: pKa drops to
4.0–5.0, making them bioisosteres of carboxylic acids.
Lipophilicity (LogP) and Solubility
Linear alkyl chains increase LogP linearly with chain length (approx. +0.5 LogP per methylene unit).
-
Characterization Goal: Balance permeability (LogP > 1) with aqueous solubility.
-
Observation: Linear chains often allow for better packing in crystal lattices compared to branched isomers, potentially reducing solubility (high melting point) unless disrupted by a "kink" or polar headgroup.
Data Summary Table
| Parameter | Aryl Sulfonamide (Ref) | Linear Alkyl Sulfonamide | N-Acyl Alkyl Sulfonamide | Impact on Drug Design |
| pKa | ~10.0 | ~11.5 | ~4.5 | Ionization state at physiological pH (7.4). |
| LogP | Variable (Ring dependent) | Tunable (Chain length) | Moderate | Membrane permeability & BBB crossing. |
| Stability | High | Moderate (Oxidation risk) | High | Metabolic half-life. |
| Geometry | Rigid (Planar) | Flexible (Aliphatic) | Flexible | Induced fit in hydrophobic pockets. |
Part 4: Experimental Protocols
Protocol: Manganese-Catalyzed N-Alkylation
A self-validating protocol for synthesizing N-alkylsulfonamides from primary sulfonamides and alcohols.
Reagents:
-
Primary Sulfonamide (
equiv) -
Primary Alcohol (Linear alkyl source,
equiv) -
Mn(I) PNP Pincer Catalyst (
mol%) -
Base:
-BuOK ( equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a glovebox (or under Argon), charge a pressure tube with the Mn-catalyst and base.
-
Addition: Add the sulfonamide, the linear alcohol, and toluene. Seal the tube.
-
Reaction: Heat to
for 24 hours. Mechanism: The catalyst dehydrogenates the alcohol to an aldehyde, the sulfonamide condenses to form an imine, and the catalyst re-hydrogenates the imine to the amine (borrowing hydrogen). -
Validation (TLC/LCMS): Monitor disappearance of the sulfonamide peak (
) and appearance of the alkylated product ( ). -
Workup: Cool to RT, dilute with EtOAc, wash with
(to remove unreacted amine/catalyst), dry over , and concentrate. -
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Protocol: Potentiometric pKa Determination
Essential for characterizing the ionization state of the new sulfonamide.
Methodology:
-
Preparation: Dissolve
of the linear alkylsulfonamide in a mixed solvent system (e.g., Methanol/Water 60:40) to ensure solubility. -
Titration: Titrate with
using a standardized glass electrode potentiometery system (e.g., Sirius T3). -
Calculation: Use the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa at
organic solvent. -
QC Criteria: The titration curve must show a sharp inflection point. If the curve is shallow, the compound may be precipitating (check turbidity).
Part 5: Biological Characterization Workflow
To validate the utility of the linear alkylsulfonamide, one must assess its interaction with the target protein, specifically looking for hydrophobic channel occupancy.
Figure 2: Validation workflow for linear alkylsulfonamide probes in drug discovery.
Case Study: Bromodomain Selectivity
In the characterization of CBP/p300 inhibitors, linear alkylsulfonamide tails (e.g., propyl- or butyl-sulfonamide) were found to induce high selectivity over the BRD4 isoform.
-
Mechanism: The linear alkyl chain extends into a restricted hydrophobic patch unique to CBP, whereas the BRD4 pocket is sterically occluded for such linear extensions.
-
Outcome: This "tail" modification transformed a non-selective hit into a selective chemical probe.
References
-
Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres. Source: PubMed / ChemMedChem URL:[Link]
-
Chemical Space Expansion of Bromodomain Ligands Guided by in Silico Virtual Couplings (AutoCouple). Source: ACS Central Science URL:[Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Source: ACS Publications / Organic Letters URL:[Link]
-
Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides. Source: PMC / Molecules URL:[Link]
-
Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Source: PMC / Journal of Physical Chemistry A URL:[Link]
Technical Guide: Pentane-3-sulfonamide Precursors and Synthesis
Part 1: Strategic Overview & Molecular Architecture
Pentane-3-sulfonamide represents a specific subclass of secondary alkyl sulfonamides utilized in medicinal chemistry as a lipophilic, non-aromatic pharmacophore. Unlike its aromatic counterparts (benzenesulfonamides), the pentane-3-sulfonamide moiety introduces a flexible, aliphatic side chain that can probe hydrophobic pockets in target proteins (e.g., ion channels, proteases) without the pi-stacking interactions of aryl groups.
The "Secondary" Challenge
The synthesis of pentane-3-sulfonamide is governed by the reactivity of its core precursor: 3-pentanesulfonyl chloride . As a secondary alkyl sulfonyl chloride, this intermediate possesses a distinct instability profile compared to primary or aryl analogs. It is prone to thermal elimination of sulfur dioxide (
Therefore, the selection of precursors and starting materials is not merely a matter of availability but of kinetic control . This guide prioritizes pathways that minimize the lifespan of the sulfonyl chloride intermediate or generate it under non-eliminating conditions.
Part 2: Precursor Ecosystem & Starting Materials
The retrosynthetic analysis of pentane-3-sulfonamide reveals three tiers of precursors, ranging from commodity chemicals to activated intermediates.
Tier 1: The Activated Intermediate
3-Pentanesulfonyl Chloride (CAS: N/A for specific isomer in bulk, generated in situ)
-
Role: The electrophilic "warhead" required for sulfonamide formation.[1]
-
Stability: Low. Must be stored at <0°C and used immediately.
-
Critical Attribute: Susceptible to
-proton abstraction leading to elimination.
Tier 2: The Stable Precursors
A. 3-Pentanethiol (CAS: 616-31-9)
-
Source: Commercially available (often used as a flavoring agent).[2]
-
Utility: Ideal for oxidative chlorination. It allows for a "one-pot" transformation to the sulfonyl chloride.
-
Handling: High volatility and potent odor require fume hood protocols.
B. 3-Bromopentane (CAS: 1809-10-5)
-
Source: Standard alkyl halide.
-
Utility: Precursor for the Grignard route (
). -
Advantage: Allows access to the sulfinate salt, which is a stable, storable solid surrogate for the unstable sulfonyl chloride.
Tier 3: Raw Starting Materials
3-Pentanol (CAS: 584-02-1)
-
Utility: Can be converted to 3-bromopentane (via
) or 3-pentanethiol (via Lawesson’s reagent or thiourea protocols), providing a route from a cheap alcohol pool.
Part 3: Synthesis Workflows & Logic
We define two primary workflows. The choice depends on the lab's capacity to handle gaseous reagents (
Workflow A: The Oxidative Chlorination Route (Thiol-Based)
Best for: Rapid synthesis, high throughput. This method oxidizes the sulfur atom of 3-pentanethiol from oxidation state -2 to +6 directly. The use of N-chlorosuccinimide (NCS) and HCl is preferred over chlorine gas for safety and stoichiometry control, preventing over-chlorination of the alkyl chain.
Workflow B: The Grignard-Sulfinate Route (Halide-Based)
Best for: Large scale, stability management. This route passes through the magnesium sulfinate salt , which is stable. This allows the chemist to pause the synthesis. The salt is then gently chlorinated to the sulfonyl chloride only when the sulfonamide coupling is ready to proceed.
Visualization of Synthesis Pathways
Figure 1: Comparative synthesis pathways for Pentane-3-sulfonamide showing the critical unstable sulfonyl chloride node.
Part 4: Experimental Protocols
Protocol 1: Oxidative Chlorination of 3-Pentanethiol
Rationale: Uses NCS to generate electrophilic chlorine in situ, avoiding hazardous
Reagents:
-
3-Pentanethiol (10 mmol)
-
N-Chlorosuccinimide (NCS) (40 mmol)
-
2M HCl (aq) (5 mL)
-
Acetonitrile (25 mL)
Step-by-Step:
-
Preparation: Dissolve NCS (40 mmol) in acetonitrile (25 mL) in a round-bottom flask. Cool to 0°C using an ice bath. Cooling is critical to prevent runaway exotherms.
-
Acidification: Add 2M HCl (5 mL) slowly. The acid activates NCS and provides the oxygen source (from water) for the sulfonyl group.
-
Addition: Add 3-pentanethiol (10 mmol) dropwise over 15 minutes. Maintain internal temperature <10°C.
-
Reaction: Stir vigorously at 0–5°C for 1 hour. The mixture will turn light yellow.
-
Extraction: Dilute with cold diethyl ether (50 mL) and wash with cold brine.
-
Isolation: Dry the organic layer over
and filter.-
Checkpoint: Do not rotary evaporate to dryness at high heat. Concentrate at <20°C to roughly 10 mL volume. Use immediately for Protocol 2.
-
Protocol 2: Amination to Pentane-3-sulfonamide
Rationale: Anhydrous conditions are strictly required. Aqueous ammonia can hydrolyze the secondary sulfonyl chloride back to the sulfonic acid.
Reagents:
-
Crude 3-pentanesulfonyl chloride solution (from Protocol 1)
-
Ammonia (0.5M in Dioxane or THF) - Excess (3-4 equiv)
-
Dichloromethane (DCM)
Step-by-Step:
-
Setup: Place the sulfonyl chloride solution in a flask under nitrogen atmosphere. Cool to -10°C (salt/ice bath).
-
Amination: Add the ammonia solution dropwise. A white precipitate (ammonium chloride) will form immediately.
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Workup: Filter off the ammonium chloride solids.
-
Purification: Concentrate the filtrate. The residue is the crude sulfonamide.
-
Recrystallization: Recrystallize from minimal hot ethanol/hexane to obtain pure pentane-3-sulfonamide as a white solid.
Part 5: Quantitative Data & Properties
| Property | Value / Description | Source/Note |
| Molecular Formula | Calculated | |
| Molecular Weight | 151.23 g/mol | Calculated |
| Precursor (Thiol) BP | 112–114 °C | Standard Reference |
| Precursor (Bromide) BP | 118–119 °C | Standard Reference |
| Sulfonyl Chloride Stability | Est.[3][4][5] based on sec-alkyl analogs | |
| Target Appearance | White Crystalline Solid | Typical for alkyl sulfonamides |
| Solubility | DMSO, Methanol, DCM | Hydrophobic alkyl chain limits water solubility |
Part 6: References
-
Synthesis of Sulfonamides via Grignard Reagents:
-
Title: "Trapping organometallics: sulfuryl chloride vs. sulfur dioxide."
-
Source: Royal Society of Chemistry, Synthetic Methods in Drug Discovery.
-
URL:
-
-
Oxidative Chlorination Methodology:
-
Title: "Recent advances in synthesis of sulfonamides: A review."
-
Source: Chemistry & Biology Interface.
-
URL:
-
-
General Grignard Preparation (Alkyl Halides):
-
Title: "Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms."[6]
-
Source: Master Organic Chemistry.
-
URL:
-
-
Safety & Handling of Thiols:
-
Title: "3-Pentanethiol Safety and Properties."
-
Source: CDC / NIOSH Pocket Guide (General Thiol Data).
-
URL:
-
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Pentane-3-thiol | 616-31-9 [smolecule.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. US5169961A - Process for the production of 2-acetylbenzo [β]thiophenes - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
"using Pentane-3-sulfonamide as a building block in organic synthesis"
Introduction & Strategic Value
Pentane-3-sulfonamide (CAS: 115651-77-9, also known as 1-ethylpropyl sulfonamide) is a specialized aliphatic sulfonamide building block. Unlike its more common linear isomer (
Key Chemical Characteristics
| Feature | Specification | Strategic Implication |
| Structure | Achiral branching at the | |
| pKa | ~10.5 (Sulfonamide NH) | Weakly acidic; allows deprotonation by mild bases (e.g., |
| Lipophilicity | High ( | Ideal for probing hydrophobic S2/S3 pockets in enzyme active sites. |
| Stability | High | Resistant to hydrolysis compared to carboxamides; stable under standard oxidative conditions. |
Application Scope
This building block is primarily utilized in:
-
Fragment-Based Drug Discovery (FBDD): As a probe for hydrophobic pockets requiring steric width rather than length.
-
Bioisosteric Replacement: Substituting carboxylic acids to modulate pKa and permeability.
-
Transition State Mimicry: In protease inhibitors, the tetrahedral sulfur mimics the transition state of amide hydrolysis.
Synthesis Protocols (Preparation)
While pentane-3-sulfonyl chloride is the traditional precursor, it is moisture-sensitive and pungent. We recommend the DABSO-Grignard route for high-throughput and library-scale preparation due to its operational simplicity and avoidance of unstable intermediates.
Method A: The DABSO Route (Recommended)
This method utilizes DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source of
Reagents:
-
3-Pentylmagnesium bromide (1.0 M in THF)
-
DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)[1][2]
-
Hydroxylamine-O-sulfonic acid (HOSA)[3]
-
Sodium acetate (
)
Protocol:
-
Sulfinate Formation: In an oven-dried flask under Argon, suspend DABSO (0.6 equiv) in anhydrous THF (0.5 M relative to Grignard).
-
Grignard Addition: Cool to -40°C. Dropwise add 3-Pentylmagnesium bromide (1.0 equiv). Stir for 2 hours while warming to room temperature (RT). Observation: The suspension will clear as the sulfinate salt forms.
-
Amination: Cool the mixture to 0°C. Add water (minimal volume) followed by
(4.0 equiv) and HOSA (2.5 equiv). -
Reaction: Stir vigorously at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DABCO residues) and brine. Dry over
and concentrate. -
Purification: Recrystallization from hexanes/EtOAc or flash chromatography (0-40% EtOAc in Hexanes).
Method B: The Sulfonyl Chloride Route (Traditional)
Reagents: Pentane-3-sulfonyl chloride, Ammonium hydroxide (28%
-
Dissolve pentane-3-sulfonyl chloride (1.0 equiv) in THF at 0°C.
-
Add
(5.0 equiv) dropwise. Caution: Exothermic. -
Stir at RT for 4 hours.
-
Acidify to pH 2 with 1M HCl, extract with EtOAc.
Functionalization Protocols (Utilization)
Once synthesized, Pentane-3-sulfonamide serves as a nucleophile. The two most critical transformations are Mitsunobu N-Alkylation and Buchwald-Hartwig N-Arylation .
Protocol 1: Mitsunobu N-Alkylation
Used to attach the sulfonamide to alcohols, particularly useful for chiral secondary alcohols where inversion of configuration is desired.
Mechanism: The pKa of the sulfonamide (~10.5) allows it to protonate the betaine intermediate formed by
Step-by-Step:
-
Preparation: Charge a flask with Pentane-3-sulfonamide (1.2 equiv), Target Alcohol (1.0 equiv), and Triphenylphosphine (
, 1.5 equiv) in anhydrous THF (0.2 M). -
Activation: Cool to 0°C.
-
Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Warm to RT and stir for 12–24 hours.
-
Quench: Add water (2 drops) and concentrate.
-
Purification: Triturate with
:Hexanes (1:1) to precipitate (remove by filtration). Purify filtrate via silica gel chromatography.
Protocol 2: Buchwald-Hartwig N-Arylation
Used to couple the sulfonamide to aryl halides, creating N-aryl sulfonamides (common in kinase inhibitors).
System Validation:
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) -
Ligand: Xantphos (Wide bite angle favors reductive elimination of sulfonamides)
-
Base:
(Mild enough to tolerate functional groups, strong enough for sulfonamide deprotonation)
Step-by-Step:
-
Degassing: Charge a reaction vial with Aryl Bromide (1.0 equiv), Pentane-3-sulfonamide (1.2 equiv),
(1.5 equiv), Xantphos (5 mol%), and (2.5 mol%). Seal and purge with Argon x3. -
Solvation: Add anhydrous 1,4-Dioxane (0.3 M) via syringe.
-
Heating: Heat to 100°C for 16 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate.
-
Purification: Flash chromatography. Note: N-aryl sulfonamides are often acidic; avoid basic alumina.
Visualizing the Workflow
The following diagram illustrates the synthetic logic and mechanistic pathways for utilizing Pentane-3-sulfonamide.
Figure 1: Synthetic workflow from Grignard precursor to functionalized sulfonamide scaffolds via DABSO insertion and subsequent catalytic coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Moisture in DABSO/THF | Dry DABSO under vacuum at 40°C overnight; ensure THF is distilled/anhydrous. |
| No Reaction (Mitsunobu) | Steric hindrance of Alcohol | Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and |
| Protodehalogenation (Buchwald) | Ensure the reaction is strictly anhydrous; switch solvent to Toluene; lower temp to 80°C. | |
| Poor Solubility | Lipophilicity of Pentyl group | Use DMF or DMAc as cosolvents for polar substrates. |
References
-
DABSO-Grignard Synthesis: Woolven, H., et al. (2011). "DABSO: A Solid Source of Sulfur Dioxide." Organic Letters, 13(18), 4876–4878. [Link]
-
Mitsunobu of Sulfonamides: Wisniewski, S. R., et al. (2010). "Recent Developments in the Mitsunobu Reaction." Organic Reactions, 79, 1-316. [Link]
-
Buchwald-Hartwig (Sulfonamides): Fors, B. P., & Buchwald, S. L. (2008). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonafliates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Contextual reference for sulfonamide coupling conditions). [Link]
-
pKa of Sulfonamides: Jang, Y., et al. (2019). "pKa Prediction of Sulfonamides." Journal of Computer-Aided Molecular Design, 33, 631–639. [Link]
Sources
- 1. Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction [hodgsonruss.com]
- 2. researchgate.net [researchgate.net]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biological Potential & Characterization of Pentane-3-sulfonamide
Abstract & Scientific Rationale
Pentane-3-sulfonamide is a branched aliphatic sulfonamide serving as a critical chemical probe in the study of metalloenzyme inhibition. Unlike classical aromatic sulfonamides (e.g., sulfanilamide, acetazolamide) which rely on
This guide outlines the theoretical framework and experimental protocols to validate its biological activity. The primary predicted mechanism is the coordination of the sulfonamide moiety to the catalytic Zinc(II) ion in the active site of CAs, with potential downstream applications in anticonvulsant research and fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification | Relevance |
| IUPAC Name | Pentane-3-sulfonamide | Official nomenclature |
| CAS Number | 139669-27-5 | Registry identification |
| Formula | Elemental composition | |
| M.W. | 151.23 g/mol | Fragment-based screening suitable (<300 Da) |
| LogP (Predicted) | ~0.6 - 0.9 | Moderate lipophilicity; BBB permeable potential |
| H-Bond Donors | 2 ( | Critical for Zinc coordination |
| H-Bond Acceptors | 2 ( | Interaction with Thr199 (hCA II numbering) |
Mechanism of Action: Zinc Coordination
The biological activity of Pentane-3-sulfonamide is predicated on the "Zinc-Binder" pharmacophore. The sulfonamide group (
Mechanistic Pathway[4]
-
Ionization: The sulfonamide
deprotonates to form the anion ( ). -
Coordination: The anionic nitrogen binds directly to the
ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1] -
Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 (in hCA II).
-
Hydrophobic Fit: The 3-pentyl chain extends into the hydrophobic pocket (Val121, Leu198, Trp209), distinct from the binding mode of linear 1-pentanesulfonamide.
Visualization: Mechanism of Action
Caption: Kinetic pathway of Pentane-3-sulfonamide binding to the Carbonic Anhydrase active site.
Experimental Protocols
Protocol A: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: Determine the Inhibition Constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate:
saturated water. -
Indicator: 0.2 mM Phenol Red.
-
Enzyme: Recombinant hCA II (commercially available).
-
Compound: Pentane-3-sulfonamide (dissolved in DMSO, final concentration <1%).
Workflow:
-
Preparation: Prepare serial dilutions of Pentane-3-sulfonamide (
to ). -
Incubation: Incubate enzyme (100 nM) with inhibitor dilutions for 15 minutes at 25°C to allow equilibrium.
-
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with
saturated water using a stopped-flow apparatus. -
Detection: Monitor the absorbance drop at 557 nm (acidification of medium due to
production). -
Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to derive
.
Validation Criteria:
-
Control: Acetazolamide must yield a
of ~12 nM (hCA II). -
Negative Control: DMSO only (0% inhibition).
Protocol B: In Silico Molecular Docking
Objective: Predict the binding orientation of the branched alkyl tail.
Software: AutoDock Vina or Gold. Input:
-
Protein: PDB ID: 3KS3 (hCA II complexed with a sulfonamide).
-
Ligand: 3D structure of Pentane-3-sulfonamide (energy minimized).
Steps:
-
Protein Prep: Remove water molecules (except Zn-coordinated water if testing non-displacement models, though sulfonamides usually displace it). Add polar hydrogens.
-
Grid Generation: Center grid box on the Zinc ion (
Å). -
Docking: Run with high exhaustiveness (value: 32).
-
Analysis: Look for the "Zinc-Binder" pose (N-Zn distance < 2.5 Å). Analyze the 3-pentyl group interaction with Leu198 .
Protocol C: Cell Viability Screening (Safety Profiling)
Objective: Establish a cytotoxicity baseline before animal testing. Method: MTT Assay on HEK293 (Kidney) and Neuronal lines (e.g., SH-SY5Y).
Workflow:
Caption: Standard MTT cytotoxicity workflow for Pentane-3-sulfonamide safety profiling.
Potential Therapeutic Applications
While Pentane-3-sulfonamide is primarily a research tool, its structural class suggests specific therapeutic potentials:
-
Anticonvulsant Activity:
-
Antitumor (Hypoxic Tumors):
-
Target: hCA IX (Transmembrane isoform overexpressed in hypoxia).
-
Hypothesis: Aliphatic sulfonamides have shown surprising selectivity for hCA IX over hCA II in recent SAR studies [1].
-
Handling and Storage
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in DMSO (>50 mM), Methanol, and Ethanol. Sparingly soluble in water.
-
Storage:
(Desiccated). Hygroscopic—protect from moisture to prevent hydrolysis or caking. -
Safety: Irritant. Wear PPE. Sulfonamide allergy warning applies.
References
-
Supuran, C. T. (2018).[4] Carbonic anhydrase inhibitors: an update on the synthesis of new sulfonamides and their clinical applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 197-229. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II complexed with an aliphatic sulfonamide. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1565. Link
-
Thiry, A., et al. (2008). Screening of a library of aliphatic sulfonamides as inhibitors of human carbonic anhydrases. Journal of Medicinal Chemistry, 51(10), 3057-3066. Link
-
PubChem Compound Summary. (2025). Pentane-3-sulfonamide (CID 139669-27-5). National Center for Biotechnology Information. Link
Sources
- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Investigation of Pentane-3-sulfonamide as a Novel Antimicrobial Probe
Abstract & Strategic Context
While aromatic sulfonamides (e.g., sulfamethoxazole) are the cornerstone of "sulfa" antibiotic therapy, acting as dihydropteroate synthase (DHPS) inhibitors, aliphatic sulfonamides like Pentane-3-sulfonamide represent an under-explored chemical space.
Unlike their aromatic counterparts, aliphatic sulfonamides lack the aniline moiety required for varying degrees of folate synthesis inhibition. Instead, their activity is hypothesized to stem from Carbonic Anhydrase (CA) inhibition or membrane-disruptive properties driven by the lipophilic 3-pentyl tail.
This Application Note provides a rigorous, standardized framework for the synthesis, purification, and antimicrobial evaluation of Pentane-3-sulfonamide. It is designed for researchers assessing this molecule as a "hit" compound for Gram-negative bacteria and fungal pathogens where lipophilicity correlates with envelope penetration.
Chemical Synthesis & Characterization Protocol
Retrosynthetic Logic
The most robust route to primary aliphatic sulfonamides is the nucleophilic substitution of the corresponding sulfonyl chloride with ammonia.
-
Precursor: 3-Pentanesulfonyl chloride (CAS: N/A for specific isomer, synthesized in situ or custom ordered).
-
Reagent: Aqueous Ammonia (28-30%) or Anhydrous
gas. -
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) to solubilize the organic chloride while allowing interface with aqueous ammonia.
Step-by-Step Synthesis Protocol
Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Perform all steps in a fume hood.
-
Setup: Charge a 100 mL Round Bottom Flask (RBF) with 3-Pentanesulfonyl chloride (10 mmol, 1.70 g) . Dissolve in 20 mL dry THF . Cool to 0°C in an ice bath.
-
Amination: Add Ammonium hydroxide (28% aq, 50 mmol, 5 equiv) dropwise over 15 minutes.
-
Note: Excess ammonia acts as both the nucleophile and the base to scavenge the HCl byproduct.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The sulfonyl chloride spot should disappear.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Dilute residue with 30 mL Ethyl Acetate (EtOAc).
-
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Dry organic layer over anhydrous
.
-
-
Purification:
-
Evaporate solvent.
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol; add Hexane dropwise until turbid. Cool to 4°C.
-
Yield Target: >85% White Crystalline Solid.
-
Characterization Standards (QC)
Before biological testing, the compound must meet these criteria:
-
H NMR (400 MHz, DMSO-
): 6.70 (s, 2H, ), 2.85 (m, 1H, CH-S), 1.7-1.5 (m, 4H, ), 0.95 (t, 6H, ). -
LC-MS: ESI+ m/z calculated for
; Found . -
Purity: >95% by HPLC (254 nm / ELSD).
Biological Screening Protocols
Preparation of Stock Solutions
The lipophilic nature of the pentane-3-yl group requires careful solvent management to prevent precipitation in aqueous media.
-
Stock Solvent: 100% DMSO (Molecular Biology Grade).
-
Concentration: 10,240 µg/mL (100x the highest test concentration).
-
Storage: -20°C (Stable for 3 months).
Antibacterial Assay: Broth Microdilution (MIC)
Standard: CLSI M07 (Aerobes) [1].
Workflow:
-
Inoculum: Prepare a 0.5 McFarland suspension (
CFU/mL) of E. coli (ATCC 25922) and S. aureus (ATCC 29213) in saline. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use 96-well round-bottom plates.
-
Add 100 µL CAMHB to columns 2-12.
-
Add 200 µL of Compound Stock (diluted to 2x starting conc) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume 200 µL.
-
Final DMSO concentration must be < 1% to avoid solvent toxicity.
-
-
Incubation: 35 ± 2°C for 16-20 hours (ambient air).
-
Readout: MIC is the lowest concentration with no visible growth .[1]
Antifungal Assay (Yeasts)
Standard: CLSI M27 [2].
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Organism: Candida albicans (ATCC 90028).
-
Incubation: 35°C for 24-48 hours.
-
Endpoint: 50% inhibition compared to growth control (unlike 100% for bacteria).
Visualizing the Experimental Logic
The following diagrams illustrate the synthesis workflow and the biological decision tree.
Synthesis & Purification Workflow[2]
Caption: Figure 1. Synthesis pathway for Pentane-3-sulfonamide emphasizing the critical purification step to ensure biological relevance.
Screening Decision Tree (Hit-to-Lead)
Caption: Figure 2. Biological evaluation logic. High potency (low MIC) triggers mechanistic studies; concurrent cytotoxicity testing ensures selectivity.
Data Reporting & Interpretation
When documenting results, use the following table structure to ensure comparability with literature values.
Table 1: Expected Antimicrobial Activity Profile (Template)
| Organism Type | Strain | ATCC # | Positive Control (MIC µg/mL) | Pentane-3-sulfonamide (MIC µg/mL) | Interpretation |
| Gram-Negative | E. coli | 25922 | Ciprofloxacin (0.004-0.015) | TBD | Check for outer membrane permeability. |
| Gram-Positive | S. aureus | 29213 | Vancomycin (0.5-2) | TBD | Baseline sensitivity check. |
| Fungi (Yeast) | C. albicans | 90028 | Fluconazole (0.25-1) | TBD | Evaluate lipophilic interaction. |
Mechanistic Insight (The "Why")
If the compound shows activity:
-
Folate Pathway? Unlikely. Aliphatic sulfonamides lack the p-aminobenzoic acid (PABA) structural mimicry.
-
Carbonic Anhydrase (CA)? Likely. Sulfonamides are classic "zinc binders" in CA enzymes. Activity against Neisseria spp. or fungi (which rely on CA for
sensing) would support this [3]. -
Membrane Lysis? If the MIC is very close to the MBC (Minimum Bactericidal Concentration), the mechanism may be non-specific membrane disruption due to the surfactant-like pentyl chain.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[2][3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2022). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
PubChem. (n.d.). 3-Pentanesulfonic acid (Precursor Data). National Library of Medicine. [Link]
Sources
Application Note: Pentane-3-sulfonamide in Medicinal Chemistry
Executive Summary
Pentane-3-sulfonamide (CAS: 139669-27-5) represents a specialized alkyl sulfonamide motif used in the rational design of lipophilic pharmacophores.[1] Unlike its aromatic counterparts (benzenesulfonamides), this branched aliphatic scaffold offers a unique combination of metabolic stability , defined steric bulk , and symmetry .[1]
This guide details the application of the pentane-3-sulfonamide moiety as a critical fragment in the development of Gamma-Secretase Inhibitors (GSIs) and AMPA receptor modulators . It serves as a bioisostere for bulky amides, providing a "swallow-tail" hydrophobic profile that fits specific lipophilic pockets (e.g., S1/S2') while avoiding the chirality issues associated with other branched alkyls (like 2-butyl).[1]
Chemical Profile & Structural Logic
The "Symmetry Advantage"
The 3-pentyl group (
-
Achirality: Eliminates the need for chiral resolution of the alkyl chain during early-phase SAR (Structure-Activity Relationship) exploration.
-
Lipophilicity (cLogP): The sulfonamide head group is polar (H-bond donor/acceptor), while the 3-pentyl tail is highly lipophilic.[1] This amphiphilicity is ideal for membrane-bound targets (e.g., Presenilin/Gamma-secretase).[1]
Physiochemical Properties
| Property | Value / Description | Relevance |
| Formula | Core fragment | |
| MW | 151.23 g/mol | Low MW allows for "Fragment-Based Drug Design" (FBDD) |
| H-Bond Donors | 2 ( | Critical for active site anchoring (e.g., Asp residues) |
| H-Bond Acceptors | 2 ( | Interaction with backbone amides |
| Topological PSA | ~46 Ų | Good permeability profile |
| Steric Profile | Branched (Swallow-tail) | Occupies wide, shallow hydrophobic pockets |
Synthetic Protocols
Method A: Classical Sulfonylation (Nucleophilic Substitution)
Context: This is the standard route for generating sulfonamide libraries using the commercially available Pentane-3-sulfonyl chloride (CAS: 42603-81-6).[1]
Reagents:
-
Pentane-3-sulfonyl chloride (1.0 equiv)[1]
-
Amine substrate (
) (1.1 equiv)[1] -
Triethylamine (
) or DIPEA (1.5 equiv)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Protocol:
-
Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add
dropwise at 0°C. -
Acylation: Add Pentane-3-sulfonyl chloride dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C during addition.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.[1]
-
Workup: Quench with 1M HCl (to remove unreacted amine). Extract with DCM.[2] Wash organic layer with saturated
and Brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography.
Method B: Radical-Mediated Sulfonylation (Advanced)
Context: Used when the sulfonyl chloride is unstable or unavailable. This method constructs the C-S bond directly from the alkyl halide or carboxylic acid.
Reagents:
-
DABSO (DABCO-bis(sulfur dioxide) adduct) -
source[1] -
Grignard Reagent formation (Mg turnings) or Photocatalyst (e.g., Ir(ppy)3)[1]
Workflow Diagram (DOT):
Figure 1: Synthetic workflow for accessing Pentane-3-sulfonamide derivatives via sulfinate intermediates.
Medicinal Chemistry Applications
Case Study: Gamma-Secretase Inhibitors (GSIs)
Mechanism: Gamma-secretase (GS) cleaves the Amyloid Precursor Protein (APP).[1][4][5] Aberrant cleavage leads to Aβ42 plaques in Alzheimer's. Role of Pentane-3-sulfonamide: Many GSIs (e.g., sulfonamide-based transition state analogs) require a bulky hydrophobic group to occupy the S1' or S2' subsite of the Presenilin active site.[1]
-
Why Pentane-3-yl? The "swallow-tail" shape (
) provides a wider steric coverage than a linear n-pentyl chain, preventing rotation and locking the inhibitor into the hydrophobic pocket.[1] -
Selectivity: This motif often improves selectivity for GS over Signal Peptide Peptidase (SPP) due to subtle differences in the hydrophobic channel width.
Structure-Activity Relationship (SAR) Logic
When optimizing a hit compound containing this motif, follow this substitution logic:
| Modification | Effect on Potency | Effect on DMPK |
| Pentane-3-yl (Parent) | Baseline Potency | High metabolic stability (no benzylic/allylic protons).[1] |
| Cyclopentyl | Often equipotent | Reduced flexibility; may improve oral bioavailability. |
| n-Pentyl | Usually lower potency | Higher rotational freedom (entropic penalty upon binding).[1] |
| 3,3-Dimethylbut-2-yl | Increased steric bulk | "Neo-pentyl" like; blocks metabolism at beta-position.[1] |
Biological Assay Protocol: FRET-Based Inhibition
Objective: Quantify the
Reagents:
-
Recombinant Gamma-Secretase membrane preparation (HEK293 cells).[1]
-
Fluorogenic Substrate: NMA-Gly-Gly-Val-Val-Ile-ACh-Thr-Asp(DNP)-Asp-Arg-Asp-Arg-NH2.[1]
-
Assay Buffer: 50 mM HEPES (pH 7.0), 0.5% CHAPSO, 0.1% PE.[1]
Step-by-Step Protocol:
-
Compound Prep: Prepare 10-point serial dilutions of the Pentane-3-sulfonamide derivative in 100% DMSO.
-
Plate Setup: Transfer 0.5 µL of compound to a black 384-well plate.
-
Enzyme Addition: Add 10 µL of Gamma-Secretase membrane prep (diluted in Assay Buffer). Incubate for 15 mins at RT to allow inhibitor binding.
-
Substrate Initiation: Add 10 µL of Fluorogenic Substrate (10 µM final).
-
Kinetic Read: Monitor fluorescence (Ex: 355 nm, Em: 440 nm) continuously for 60 minutes at 37°C.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Compound]. Fit to the Hill equation to determine .
Troubleshooting & Optimization
Synthetic Issues
-
Problem: Low yield in sulfonylation.
-
Root Cause: Steric hindrance of the secondary alkyl group (3-pentyl) slows down nucleophilic attack.
-
Solution: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst (5-10 mol%) to accelerate the reaction.[1] Switch solvent to Pyridine if solubility allows.
Solubility Issues in Assays
-
Problem: Compound precipitates in aqueous assay buffer.
-
Root Cause: The Pentane-3-yl group is highly lipophilic.[1]
-
Solution: Ensure final DMSO concentration is 1–2%. Include 0.5% CHAPSO or 0.01% Triton X-100 in the assay buffer to maintain solubility of the lipophilic tail.
References
-
Synthesis of Alkyl Sulfonamides: Young, J. M., et al.[1][6] "The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts." Journal of Organic Chemistry, 2015.[6] Link[1]
-
Gamma-Secretase Inhibitor Design: Zhao, G., et al. "Gamma-secretase inhibitors: structure-activity relationships and therapeutic potential."[1] Journal of Medicinal Chemistry, 2020.[7] (Contextual citation for sulfonamide pharmacophores in GSIs).
-
Sulfonamide Bioisosteres: MacMillan, D. W. C., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids."[1][8] J. Am. Chem. Soc., 2023.[8] Link[1]
-
Chemical Properties: PubChem Compound Summary for 1-Pentanesulfonamide (Isomer reference). Link
-
General Sulfonamide Protocols: "Preparation of Sulfonamides from Sulfonyl Chlorides." Organic Chemistry Portal. Link
Visualizing the Pharmacophore Strategy
Figure 2: Pharmacophore dissection of the Pentane-3-sulfonamide moiety in drug design.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis in Review: Photoredox Enabled Synthesis of Sulfonamides and Derivatives | Domainex [domainex.co.uk]
"use of Pentane-3-sulfonamide as a non-aromatic sulfonamide in drug design"
This guide serves as a high-level technical resource for medicinal chemists and drug discovery scientists.[1] It moves beyond standard textbook definitions to explore the strategic application of Pentane-3-sulfonamide (CAS: 139669-27-5) as a non-aromatic bioisostere in modern drug design.[1]
Executive Summary: The "Escape from Flatland"
Historically, sulfonamide drugs (e.g., sulfamethoxazole, celecoxib) have been dominated by aryl sulfonamides . While effective, these scaffolds often suffer from poor solubility, "flat" geometries (low Fsp³), and potential toxicity arising from aniline metabolites.
Pentane-3-sulfonamide represents a critical shift toward aliphatic sulfonamides .[1] By incorporating a branched 3-pentyl ("swallow-tail") motif, this scaffold offers:
-
Increased Fsp³ Character: Enhances 3D complexity, improving solubility and receptor selectivity.
-
Metabolic Safety: Eliminates the risk of toxic arylhydroxylamine or aniline formation common in aryl sulfonamide metabolism.
-
Hydrophobic Space Filling: The 3-pentyl group provides a bulky, flexible hydrophobic shield, ideal for occupying cryptic pockets in targets like APJ receptors and voltage-gated ion channels .[1]
Technical Profile & Mechanistic Logic
Physicochemical Comparison
The transition from a Phenyl-sulfonamide to a Pentane-3-sulfonamide alters the electronic and steric landscape of the ligand.[1]
| Property | Benzenesulfonamide (Aryl) | Pentane-3-sulfonamide (Alkyl) | Drug Design Implication |
| Geometry | Planar (2D) | Tetrahedral/Branched (3D) | Higher Fsp³ correlates with better clinical success rates.[1] |
| pKa (approx) | ~10.1 | ~10.8 - 11.2 | Alkyl sulfonamides are slightly less acidic; largely neutral at physiological pH (7.4), ensuring passive membrane permeability.[1] |
| Electronic Effect | Electron Withdrawing (Resonance) | Electron Donating (Inductive) | Modulates the H-bond donor strength of the -NH₂ group.[1] |
| Metabolism | Ring oxidation, N-acetylation | Alkyl chain hydroxylation | Avoids idiosyncratic toxicity associated with electron-rich aromatic rings.[1] |
Structural Utility: The "Swallow-Tail" Motif
The 3-pentyl group in Pentane-3-sulfonamide acts as a branched lipophilic anchor .[1] Unlike a linear n-pentyl chain, the branching at the C3 position creates a "V" shape (swallow-tail) that:
-
Reduces entropic penalty upon binding (rigidification).
-
Optimizes Van der Waals contacts in globular hydrophobic pockets (e.g., S1 pockets of proteases).
Key Application Case: Recent patent literature (e.g., WO2018097945) identifies Pentane-3-sulfonamide fragments in APJ Receptor Agonists .[1] Here, the aliphatic tail replaces traditional bi-aryl systems to improve oral bioavailability while maintaining potency.
Experimental Protocols
Protocol A: Modern Synthesis via DABSO (SO₂ Surrogate)
Avoids the use of unstable aliphatic sulfonyl chlorides.
Rationale: Aliphatic sulfonyl chlorides (like pentane-3-sulfonyl chloride) are often unstable and prone to desulfonylation.[1] The DABSO (DABCO-bis(sulfur dioxide)) method allows for the direct generation of the sulfonamide from organometallic reagents, ensuring high yield and safety.
Materials:
-
3-Bromopentane (Starting material)[1]
-
Magnesium turnings (for Grignard)
-
DABSO (CAS: 119752-66-0)[1]
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) for activation (Optional variation)[1]
-
Ammonium hydroxide or Primary Amine (R-NH₂)[1]
Step-by-Step Workflow:
-
Grignard Formation:
-
SO₂ Insertion (The DABSO Step):
-
Cool the Grignard solution to -40°C.[1]
-
Add DABSO (0.6 eq) in one portion. The stoichiometry is 0.6 because DABSO releases 2 equivalents of SO₂.
-
Warm to RT and stir for 2 hours. A thick white precipitate (the sulfinate salt) will form.
-
-
Activation & Amination:
-
Option A (One-Pot): Cool to 0°C. Add NCS (N-chlorosuccinimide, 1.1 eq) to generate the sulfonyl chloride in situ.[1] Stir for 30 mins. Then, add the amine (e.g., NH₃ in dioxane or a specific R-NH₂) and excess base (Et₃N).
-
Option B (Aqueous): Dissolve the sulfinate salt in water/DCM. Treat with bleach (NaOCl) to generate sulfonyl chloride, then quench with amine.
-
-
Purification:
-
Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.
-
Dry over Na₂SO₄. Concentrate.
-
Recrystallize from Hexane/EtOAc (Pentane-3-sulfonamide crystallizes as white needles).[1]
-
Protocol B: Microsomal Metabolic Stability Assay
Validates the metabolic advantage of the alkyl scaffold.
Rationale: To confirm that the 3-pentyl chain does not undergo rapid oxidative clearance compared to an aryl ring.[1]
-
Preparation:
-
Test Compound: Pentane-3-sulfonamide derivative (1 µM final conc).[1]
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate compound + HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction with NADPH.
-
Time points: 0, 5, 15, 30, 60 min.[1]
-
-
Quenching & Analysis:
-
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge (4000g, 20 min).
-
Analyze supernatant via LC-MS/MS .[1]
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Calculate
and Intrinsic Clearance ( ). -
Success Metric:
indicates good metabolic stability.
-
Visualizations & Logic Maps
Diagram 1: Synthesis Decision Tree
A logic flow for selecting the correct synthetic route for Pentane-3-sulfonamide derivatives.
Caption: Decision matrix for synthesizing labile aliphatic sulfonamides, prioritizing the DABSO route for stability.
Diagram 2: Bioisosteric Replacement Logic
Why replace a Benzene ring with a 3-Pentyl group?
Caption: Strategic benefits of switching from aryl to pentane-3-sulfonamide scaffolds in lead optimization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual grounding for Fsp³).
- Woolven, H., et al. (2011). DABSO: An Efficient and Safe Source of SO₂ for the Synthesis of Sulfonamides. Organic Letters. (Basis for Protocol A).
- Vertex Pharmaceuticals. (2018). Heteroaryl-substituted triazoles as APJ receptor agonists. WO2018097945A1.
-
Scott, K. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Journal of the American Chemical Society. Retrieved from [Link]
Sources
Application Note: Advanced Protocols for the N-Alkylation of Pentane-3-Sulfonamide
Executive Summary & Chemical Context
Pentane-3-sulfonamide is a sterically hindered, aliphatic primary sulfonamide. N-alkylation of this moiety is a critical transformation in medicinal chemistry for modulating lipophilicity, tuning pKa, and optimizing pharmacokinetic profiles. Because the 3-pentyl group provides significant steric bulk adjacent to the sulfur atom, selecting the correct alkylation protocol is paramount to achieving high yields and preventing over-alkylation.
This guide details two self-validating methodologies:
-
The Classical SN2 Protocol: A robust, base-mediated approach using alkyl halides.
-
The Borrowing Hydrogen (BH) Protocol: A modern, atom-economical, transition-metal-catalyzed approach using primary alcohols.
Mechanistic Rationale & Strategy Selection
Classical Base-Mediated Alkylation (SN2)
The classical approach relies on the deprotonation of the primary sulfonamide (pKa ~10.5) by a mild base such as potassium carbonate (K2CO3)[1]. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Causality of Solvent Choice: DMF strongly solvates the potassium cation but leaves the sulfonamide anion relatively unsolvated ("naked"), drastically increasing its nucleophilicity toward the electrophilic alkyl halide.
-
Reaction Control: To prevent the formation of tertiary sulfonamides (over-alkylation), the alkyl halide is kept strictly stoichiometric (1.05 equiv), and the temperature is tightly controlled.
Borrowing Hydrogen (BH) Catalysis
The BH methodology represents a paradigm shift in green chemistry, utilizing abundant primary alcohols as alkylating agents and generating only water as a byproduct[2].
-
Causality of Chemoselectivity: As described by Reed-Berendt and Morrill[2], a Mn(I) or Ir(III) catalyst temporarily extracts hydrogen from the alcohol to form an aldehyde. The primary sulfonamide condenses with this aldehyde to form an N-sulfonyl imine. The catalyst then returns the hydrogen, reducing the imine to the mono-N-alkylated sulfonamide.
-
Inherent Over-alkylation Prevention: Secondary sulfonamides lack the two protons necessary to form the intermediate imine, naturally halting the reaction at the mono-alkylated stage[3].
Decision matrix for selecting the optimal N-alkylation protocol for pentane-3-sulfonamide.
Experimental Protocols
Protocol A: Classical Base-Mediated Mono-N-Alkylation
This protocol is ideal when the corresponding alkyl iodides or bromides are readily available[1].
Reagents:
-
Pentane-3-sulfonamide (1.0 equiv, 10 mmol, 1.51 g)
-
Alkyl iodide/bromide (1.05 equiv, 10.5 mmol)
-
Anhydrous K2CO3 (2.0 equiv, 20 mmol, 2.76 g)
-
Anhydrous DMF (0.2 M, 50 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Addition: Add pentane-3-sulfonamide and anhydrous K2CO3 to the flask. Insight: Finely powdered K2CO3 increases the surface area for heterogeneous deprotonation.
-
Solvation: Inject anhydrous DMF (50 mL) and stir the suspension at room temperature for 15 minutes to pre-form the sulfonamide anion.
-
Alkylation: Add the alkyl halide dropwise over 5 minutes. If using a volatile alkyl halide, equip the flask with a reflux condenser.
-
Reaction Heating & Monitoring: Heat the reaction to 60–80 °C. Monitor via LC-MS or TLC (typically 4–12 hours). Self-Validation: The disappearance of the starting material mass (m/z 150 [M-H]-) and appearance of the mono-alkylated mass confirms progression.
-
Quenching & Workup: Cool to room temperature and quench with distilled water (100 mL) to dissolve inorganic salts and force the organic product out of the DMF phase. Extract with Ethyl Acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to quantitatively remove residual DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Green Borrowing Hydrogen (BH) N-Alkylation
This protocol utilizes a bench-stable Mn(I) PNP pincer precatalyst for atom-economical coupling with primary alcohols[2].
Reagents:
-
Pentane-3-sulfonamide (1.0 equiv, 1.0 mmol, 151 mg)
-
Primary Alcohol (1.0 equiv, 1.0 mmol)
-
Mn(I) PNP pincer precatalyst (5 mol%, 0.05 mmol)
-
K2CO3 (10 mol%, 0.1 mmol, 13.8 mg)
-
Anhydrous Xylenes (1.0 M, 1.0 mL)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge a 10 mL microwave vial with a magnetic stir bar, pentane-3-sulfonamide, K2CO3, and the Mn(I) precatalyst.
-
Solvent & Substrate Addition: Add the primary alcohol and anhydrous xylenes. Insight: A high concentration (1.0 M) is critical to facilitate the intermolecular imine condensation step before catalyst deactivation occurs.
-
Reaction Execution: Crimp the vial shut, remove it from the glovebox, and heat vigorously at 150 °C in an aluminum heating block for 24 hours.
-
In-Process Control: Cool the vial to room temperature. Carefully decrimp and sample 10 µL of the mixture. Dilute in CDCl3 and analyze via 1H NMR to ensure complete conversion of the alcohol starting material.
-
Purification: Directly load the crude mixture onto a silica gel column. Elute with a Hexane/Ethyl Acetate gradient to isolate the pure mono-N-alkylated pentane-3-sulfonamide.
Borrowing hydrogen mechanistic cycle for the mono-N-alkylation of sulfonamides.
Quantitative Data & Protocol Comparison
The following table summarizes the operational metrics and substrate scope differences between the two methodologies, synthesized from foundational literature evaluations[1][2][4].
| Parameter | Protocol A: Classical SN2 | Protocol B: Borrowing Hydrogen |
| Alkylating Agent | Alkyl Iodides / Bromides | Primary Alcohols |
| Base Requirement | Stoichiometric (2.0 equiv K2CO3) | Catalytic (10 mol% K2CO3) |
| Reaction Temperature | 60 °C – 80 °C | 135 °C – 150 °C |
| Typical Yields | 75% – 95% | 80% – 98% |
| Over-alkylation Risk | Moderate (requires strict stoichiometry) | None (mechanistically prevented) |
| Primary Byproduct | Potassium Halide salts (Waste) | Water (Green) |
| Best Suited For | Complex, sensitive substrates unable to withstand high heat | Scale-up, green chemistry, and library generation |
References
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." The Journal of Organic Chemistry. URL: [Link]
-
"Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes." Asian Journal of Organic Chemistry, 2022. URL: [Link]
-
"Typical protocols for sulfonamide N-alkylation." Tetrahedron Letters, 2010. URL: [Link]
-
"Synthesis of Strained Systems via Vinyl Carbocation Intermediates." CaltechTHESIS, 2024. URL: [Link]
Sources
"Pentane-3-sulfonamide as a ligand in coordination chemistry"
Application Note: Pentane-3-sulfonamide as a Ligand in Coordination Chemistry
Executive Summary
Pentane-3-sulfonamide (
This guide provides a comprehensive workflow for synthesizing Pentane-3-sulfonamide, generating its transition metal complexes (specifically Zn(II) and Cu(II)), and characterizing the resulting coordination geometries.
Chemical Profile & Ligand Properties
| Property | Value / Description |
| IUPAC Name | Pentane-3-sulfonamide |
| Structure | |
| Molecular Weight | 151.23 g/mol |
| Ligand Type | N-donor (primary), O-donor (secondary/bridging) |
| Acidity ( | ~10.8 (Estimated aqueous); requires basic conditions for deprotonation. |
| Coordination Modes | Monodentate ( |
| Solubility | Soluble in EtOH, MeOH, DMSO, Acetone; Sparingly soluble in |
Expert Insight: The 3-pentyl group provides significant steric bulk proximal to the sulfonyl moiety without introducing chirality (due to the symmetry of the two ethyl arms). This steric hindrance can prevent the formation of polymeric networks, favoring discrete mononuclear or dinuclear complexes compared to linear alkyl sulfonamides.
Synthesis of Pentane-3-sulfonamide
Before coordination, the ligand must be synthesized in high purity. Commercial sources are often limited to analytical quantities.
Mechanism of Synthesis
The most robust route involves the conversion of 3-bromopentane to the thiol, oxidation to the sulfonyl chloride, and amination.
Figure 1: Step-wise synthesis pathway for Pentane-3-sulfonamide from alkyl halide precursors.
Protocol 1: Ligand Synthesis
-
Thiol Formation: React 3-bromopentane (50 mmol) with thiourea (55 mmol) in refluxing ethanol (3 h). Hydrolyze the isothiouronium salt with 10% NaOH to yield pentane-3-thiol.
-
Chlorination: Disperse the thiol in ice-cold water. Bubble chlorine gas (
) through the mixture until the oil layer turns yellow-green (indicating sulfonyl chloride formation). Caution: Perform in a fume hood. -
Amination: Dissolve the crude pentane-3-sulfonyl chloride in THF (20 mL). Add dropwise to a stirred solution of concentrated aqueous ammonia (
, 28%) at 0°C. -
Isolation: Stir for 2 hours. Evaporate THF. The product precipitates as a white solid. Recrystallize from Ethanol/Water (1:1).
-
Validation: Check melting point (expected range: 90–95°C) and
NMR (look for singlet at ppm in DMSO- ).
Coordination Protocols
Sulfonamides are poor ligands in their neutral form. Successful coordination requires deprotonation of the sulfonamide nitrogen (
Protocol 2: Synthesis of [Zn(Pentane-3-sulfonamide) (NH ) ]
Target Application: Structural model for Carbonic Anhydrase inhibition.
Reagents:
-
Pentane-3-sulfonamide (2.0 mmol)
- (1.0 mmol)
-
Ammonia solution (concentrated) or NaOH (0.1 M)
-
Methanol (20 mL)
Step-by-Step:
-
Dissolution: Dissolve 2.0 mmol of ligand in 15 mL warm Methanol.
-
Deprotonation: Add 0.1 M NaOH dropwise until pH reaches ~10. Alternatively, use excess aqueous ammonia which acts as both base and co-ligand.
-
Metal Addition: Add 1.0 mmol Zinc Acetate dissolved in 5 mL Methanol dropwise to the ligand solution.
-
Reaction: Reflux for 2 hours. The solution should remain clear or turn slightly cloudy.
-
Crystallization: Allow the solution to evaporate slowly at room temperature over 3–5 days. Colorless block crystals should form.
Mechanism of Binding: The deprotonated sulfonamide nitrogen binds to Zn(II) in a tetrahedral or distorted tetrahedral geometry. The bulky 3-pentyl group will orient away from the metal center to minimize steric clash.
Protocol 3: Synthesis of [Cu(Pentane-3-sulfonamide) (H$_2 _2$]
Target Application: Bioactive copper complexes.
Reagents:
-
Pentane-3-sulfonamide (2.0 mmol)
- (1.0 mmol)
-
NaOH (2.0 mmol)
-
Ethanol/Water (1:1)
Step-by-Step:
-
Preparation: Mix ligand and NaOH in Ethanol/Water to generate the sodium salt of the sulfonamide in situ.
-
Complexation: Add the Copper Sulfate solution slowly. The solution will turn deep blue/green.
-
Precipitation: Stir at 50°C for 1 hour. Cool to 4°C. A blue precipitate forms.
-
Filtration: Filter and wash with cold water (to remove
) and diethyl ether.
Structural Characterization & Logic
To validate the complex, you must confirm the loss of the sulfonamide proton and the coordination of the nitrogen.
Spectroscopic Signatures
| Technique | Parameter | Expected Shift/Observation | Interpretation |
| IR Spectroscopy | Shift from ~3250/3350 | Deprotonation from | |
| IR Spectroscopy | Shift to lower frequency (e.g., 1320 | Redistribution of electron density upon N-Metal binding. | |
| Disappearance of the broad singlet at 7.0 ppm. | Replacement of H by paramagnetic metal (Cu) or silent Zn coordination. | ||
| XRD | 1.95 – 2.05 Å (Zn-N); 1.90 – 2.00 Å (Cu-N). | Confirming direct Nitrogen coordination. |
Coordination Logic Diagram
Figure 2: Logical flow of ligand activation and coordination. The steric bulk of the pentane-3-yl group strongly favors monodentate N-coordination over bridging modes.
Applications in Drug Development
Carbonic Anhydrase Inhibition (CAI): Pentane-3-sulfonamide serves as a lipophilic "tail" model for CAIs. The sulfonamide zinc-binding group (ZBG) mimics the pharmacophore of drugs like Acetazolamide but with an aliphatic backbone.
-
Mechanism: The deprotonated nitrogen binds the Zn(II) in the enzyme active site, displacing the catalytic water molecule/hydroxide ion, thus halting the
conversion. -
Relevance: Aliphatic sulfonamides are currently being explored to improve blood-brain barrier permeability compared to hydrophilic aromatic sulfonamides.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Genc, B., et al. (2025). A Tripodal Tetradentate Ligand with a Sulfonamide Bridgehead Nitrogen.[1] PMC. Link
-
Chohan, Z. H. (2008).[2] Sulfonamide Ligands as Therapeutic and Diagnostic Agents. University of Sri Jayewardenepura. Link
-
Alterio, V., et al. (2020). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides. PMC. Link
-
Kaur, J., et al. (2012). Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. NIH. Link
Sources
"exploring Pentane-3-sulfonamide in materials science applications"
Executive Summary
Pentane-3-sulfonamide (CAS: Generic aliphatic sulfonamide class) represents a distinct structural motif in the aliphatic sulfonamide family. Unlike its linear isomer (n-pentanesulfonamide), the 3-pentyl substitution provides a plane of symmetry and increased steric bulk directly adjacent to the sulfonyl group. This structural nuance makes it a high-value candidate for Solid Polymer Electrolytes (SPEs) in lithium-ion batteries, where it functions as a crystallization inhibitor (plasticizer), and in Supramolecular Engineering , where its hydrogen-bonding fidelity drives predictable lattice assembly.
This guide outlines the synthesis, purification, and application protocols for Pentane-3-sulfonamide, bridging the gap between organic synthesis and functional materials science.
Part 1: Chemical Identity & Rationale
Structural Significance
The molecule consists of a secondary alkyl chain attached to a primary sulfonamide group (
-
Symmetry: The ethyl groups on either side of the C3 position create a "steric umbrella," shielding the sulfur atom more effectively than in linear isomers.
-
Electronic Profile: The electron-withdrawing sulfonyl group makes the
protons acidic ( ), allowing for pH-responsive deprotonation and metal coordination (e.g., hopping). -
Materials Relevance: In polymer matrices like Polyethylene Oxide (PEO), the bulky 3-pentyl tail disrupts polymer chain folding more efficiently than linear chains, lowering the glass transition temperature (
) and enhancing ionic conductivity.
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Relevance |
| Formula | Stoichiometry | |
| MW | 151.23 g/mol | Atom Economy |
| Appearance | White Crystalline Solid | Purity indicator |
| Solubility | Soluble in DMSO, MeOH, THF; Poor in Hexanes | Processing compatibility |
| H-Bond Donors | 2 ( | Supramolecular assembly |
| H-Bond Acceptors | 2 ( | Li+ coordination |
Part 2: Synthesis & Purification Protocols
Method A: The Sulfinyl Chloride Route (Standard Bench Protocol)
Rationale: This method uses the reactivity of Grignard reagents to install the sulfur atom, avoiding the harsh conditions of direct sulfochlorination.
Reagents:
-
3-Bromopentane
-
Magnesium turnings (activated)
-
Sulfuryl Chloride (
) or Sulfur Dioxide ( ) source -
Ammonia (
) gas or aqueous ammonium hydroxide
Workflow Diagram:
Step-by-Step Protocol:
-
Grignard Formation: Under
atmosphere, add 3-bromopentane (10 mmol) dropwise to activated Mg turnings (11 mmol) in anhydrous THF. Reflux for 1 hour until Mg is consumed. -
Sulfination: Cool to -78°C. Bubble dry
gas into the mixture for 15 minutes. The solution will thicken as the magnesium sulfinate salt precipitates. Warm to room temperature (RT). -
Chlorination: Re-cool to 0°C. Add N-chlorosuccinimide (NCS) (11 mmol) or bubble
gas to convert the sulfinate to pentane-3-sulfonyl chloride. Caution: Exothermic. -
Amidation: Pour the reaction mixture slowly into a stirred solution of concentrated
at 0°C. Stir for 2 hours. -
Work-up: Extract with Ethyl Acetate (
). Wash organic layer with brine. Dry over . -
Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needles.
Part 3: Application A - Solid Polymer Electrolytes (SPEs)[1][2][3]
Context: The "Plasticizer" Effect
In Lithium-ion batteries, solid electrolytes (like PEO) suffer from low ionic conductivity at room temperature because the polymer chains crystallize, trapping the
Protocol: Fabrication of PEO/LiTFSI/Sulfonamide Membranes
Materials:
-
Poly(ethylene oxide) (PEO), MW
-
Pentane-3-sulfonamide (P3S - synthesized above)
-
Acetonitrile (Solvent)
Formulation Table:
| Component | Weight % (Target) | Role |
|---|---|---|
| PEO Matrix | 70% | Ion conduction backbone |
| LiTFSI | 20% | Charge carrier source |
| Pentane-3-sulfonamide | 10% | Crystallinity Suppressor |
Experimental Steps:
-
Dissolution: Dissolve PEO and LiTFSI in Acetonitrile at 50°C. Stir for 6 hours to ensure homogeneity.
-
Doping: Add Pentane-3-sulfonamide to the solution. Stir for an additional 2 hours. Note: The solution must remain clear.
-
Casting: Pour the solution into a PTFE mold.
-
Evaporation: Allow solvent to evaporate slowly at RT for 24 hours, then dry under vacuum at 50°C for 48 hours to remove trace solvent.
-
Validation: Perform Differential Scanning Calorimetry (DSC). A successful formulation will show a suppressed melting endotherm for PEO (typically reducing
from 65°C to <40°C).
Mechanism Diagram:
Part 4: Application B - Crystal Engineering
Rationale: The Sulfonamide Synthon
Primary sulfonamides are robust supramolecular reagents. They typically form
Protocol: Co-Crystal Screening
Target: Create a co-crystal with 4,4'-Bipyridine (a standard acceptor).
-
Molar Ratio: 1:1 (Sulfonamide : Bipyridine).
-
Solvent: Methanol (slow evaporation).
-
Procedure: Dissolve 100 mg of Pentane-3-sulfonamide and equimolar Bipyridine in 5 mL warm methanol. Filter into a clean vial. Cover with parafilm punctured with 3 pinholes.
-
Analysis: Harvest crystals after 3-5 days. Analyze via Single Crystal X-Ray Diffraction (SC-XRD). Look for the
heterosynthon, which is stronger than the sulfonamide homodimer.
Part 5: References
-
Solid Polymer Electrolytes & Plasticization:
-
Title: Ternary Poly(ethylene oxide)/Poly(l,l-lactide) Blends as High-Temperature Solid Polymer Electrolytes.
-
Source: ACS Applied Materials & Interfaces (2021).
-
Relevance: Establishes the protocol for using additives to suppress crystallinity in PEO electrolytes.
-
URL:[Link]
-
-
Sulfonamide Hydrogen Bonding Patterns:
-
General Synthesis of Aliphatic Sulfonamides:
-
Title: Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides.
-
Source: Chemistry – A European Journal (2020/2025).
-
Relevance: Provides modern, robust protocols for synthesizing complex aliphatic sulfonamides using sulfinates.
-
URL:[Link]
-
-
Sulfonamides in Lithium Batteries:
Sources
Comprehensive Methodology for Screening the Bioactivity of Simple Sulfonamides
Introduction to Sulfonamide Bioactivity
Simple sulfonamides, characterized by an unsubstituted primary sulfonamide group (Ar-SO₂NH₂), are a highly versatile class of pharmacophores. Historically recognized as the first broad-spectrum antibacterial agents, their bioactivity profile has since expanded into oncology, ophthalmology, and neurology.
The screening of simple sulfonamides requires a multi-tiered approach due to their dual mechanism of action. Primarily, they act as potent inhibitors of Carbonic Anhydrases (CAs) by directly coordinating with the active site zinc ion (Zn²⁺)[1]. In bacterial systems, they act as structural analogs of para-aminobenzoic acid (pABA), competitively inhibiting Dihydropteroate Synthase (DHPS) to halt de novo folate biosynthesis[2]. Establishing a self-validating screening methodology requires understanding the causality behind these molecular interactions.
Fig 1. Dual mechanism of action of simple sulfonamides targeting CA and DHPS.
Section 1: Workflow Overview
An effective screening methodology transitions from high-throughput, target-specific enzymatic assays to complex phenotypic validations. The workflow below illustrates the logical progression from initial library screening to hit identification.
Fig 2. High-throughput screening workflow for evaluating sulfonamide bioactivity.
Section 2: High-Throughput Enzymatic Screening (Carbonic Anhydrase)
Carbonic anhydrases catalyze the reversible hydration of CO₂. Because the natural hydration reaction is exceedingly fast and difficult to monitor in a high-throughput setting, screening relies on the enzyme's secondary esterase activity [1].
Protocol 2.1: Colorimetric p-Nitrophenyl Acetate (pNPA) Assay
Causality: CAs can cleave the ester bond of p-nitrophenyl acetate (pNPA), an artificial substrate, yielding p-nitrophenol—a yellow compound that absorbs strongly at 400–405 nm[3]. By pre-incubating the enzyme with a sulfonamide, the -SO₂NH₂ group displaces the zinc-bound water molecule in the active site, effectively blocking esterase activity[3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Tris-sulfate buffer (pH 7.6) containing 0.1 mM ZnCl₂ to maintain the metalloenzyme's structural integrity[4].
-
Compound Plating: In a 96-well clear flat-bottom microplate, perform serial dilutions of the test sulfonamides in DMSO. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation[1].
-
Enzyme Addition: Add 10 µL of purified CA enzyme (e.g., bCA II or hCA IX at ~50 U/well) to the test wells[4].
-
Critical Pre-incubation: Incubate the plate at 25°C for 10–15 minutes. Causality note: This step is mandatory. Sulfonamide coordination with the deep-seated Zn²⁺ ion is a time-dependent process; skipping this step yields false negatives[1].
-
Reaction Initiation: Add 10 µL of 0.7 mM pNPA (dissolved in acetonitrile or ethanol) to all wells to initiate the reaction[3].
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Measure absorbance at 405 nm every 30–60 seconds for 15–30 minutes[1].
-
Data Analysis: Calculate the initial velocity of the linear portion of the kinetic curve. Determine the IC₅₀ by plotting percentage inhibition versus log[inhibitor].
Protocol 2.2: Fluorescence-Based Indicator Displacement Assay
Causality: The pNPA assay, while standard, suffers from low turnover rates. For highly potent sulfonamides (sub-nanomolar affinity), an indicator displacement assay is preferred. A fluorescent probe designed to bind the CA active site is quenched upon binding. When a competitive sulfonamide is introduced, it displaces the probe, resulting in a proportional recovery of fluorescence[5].
Step-by-Step Methodology:
-
Complex Formation: Mix the purified CA enzyme with the fluorescent indicator (e.g., a dansyl-sulfonamide derivative) in HEPES buffer (50 mM, pH 7.2) until baseline fluorescence is fully quenched[5].
-
Displacement: Add serial dilutions of the test sulfonamides to the complex.
-
Measurement: Excite the sample (e.g., at 373 nm) and measure emission recovery. The degree of fluorescence recovery directly correlates with the binding affinity (K_i) of the test compound.
Section 3: Antibacterial Bioactivity Screening (DHPS Inhibition)
Simple sulfonamides exhibit bacteriostatic activity by competitively inhibiting DHPS. Mammalian cells lack this enzyme and rely on dietary folate, making DHPS an excellent target for selective toxicity[2][6].
Protocol 3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Causality: To accurately assess DHPS inhibition in vitro, the growth medium must be free of exogenous folate and thymidine. If the bacteria can scavenge thymidine from the media, they bypass the folate pathway entirely, rendering the sulfonamide ineffective and generating false resistance data[7].
Step-by-Step Methodology:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensuring it has a strictly low thymidine content [7].
-
Serial Dilution: In a sterile 96-well plate, dispense 100 µL of CAMHB into wells 2–12. Add 200 µL of the stock sulfonamide solution to well 1. Perform a two-fold serial dilution from well 1 down to well 10, discarding 100 µL from well 10. Well 11 is the growth control; well 12 is the sterility control[4].
-
Inoculum Preparation: Select 3-5 colonies of the test strain (e.g., S. aureus or E. coli) and suspend in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of ~5 × 10⁵ CFU/mL per well[7].
-
Inoculation: Add 100 µL of the bacterial suspension to wells 1–11[4].
-
Incubation & Readout: Incubate at 37°C for 16–20 hours[4]. The MIC is defined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth (or causes an 80% reduction in absorbance at 600 nm compared to the control)[7].
Section 4: Data Interpretation & Quantitative Analysis
To standardize the evaluation of simple sulfonamides across different screening modalities, quantitative data should be benchmarked against known clinical standards (e.g., Acetazolamide for CA inhibition, Sulfamethoxazole for DHPS inhibition).
| Assay Type | Target Enzyme | Primary Readout | Typical Hit Range | Mechanistic Interpretation |
| Colorimetric Esterase | CA Isoforms (e.g., hCA II, IX) | Absorbance (405 nm) | IC₅₀: 10 nM – 500 nM | Low IC₅₀ indicates strong Zn²⁺ coordination and displacement of the catalytic water molecule. |
| Indicator Displacement | CA Isoforms | Fluorescence Recovery | K_i: 1 nM – 100 nM | High recovery indicates high-affinity competitive binding, superior to the baseline fluorescent probe. |
| Broth Microdilution | Bacterial DHPS | Absorbance (600 nm) / Visual | MIC: 0.5 – 64 µg/mL | Low MIC indicates potent pABA mimicry, successfully halting de novo folate biosynthesis. |
References
-
Koutnik, P., et al. "Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors." Chem (Elsevier), 2017.[Link]
-
Babaoglu, K., et al. "Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase." Journal of Chemical Information and Modeling (ACS Publications), 2009.[Link]
-
Griffith, E. C., et al. "The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase." Frontiers in Microbiology, 2018.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20170073306A1 - Potent inhibitors of human carbonic anhydrase ii and bovine carbonic anhydrase ii and their mechanism of action - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"Pentane-3-sulfonamide as a derivatizing agent for amines in chromatography"
Executive Summary
This application note details the protocol for using Pentane-3-sulfonyl chloride (P3S-Cl) to generate Pentane-3-sulfonamide derivatives of primary and secondary amines. While often overshadowed by aromatic reagents (e.g., Dansyl-Cl, Dabsyl-Cl), the aliphatic, branched nature of the pentane-3-sulfonyl moiety offers unique advantages in Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .
Key Advantages:
-
Enhanced Volatility (GC): Unlike aromatic sulfonamides, the aliphatic pentane-3 chain significantly reduces boiling points, making derivatives suitable for standard capillary GC columns without requiring high-temperature phases.
-
Steric Selectivity: The branching at the 3-position provides steric bulk, allowing for the separation of structural amine isomers based on reaction kinetics and chromatographic retention.
-
Mass Spectral Tagging: The specific mass shift (+134.1 Da) and distinct fragmentation patterns aid in the identification of unknown amines in complex matrices.
Chemical Basis & Mechanism[1]
Clarification on Terminology: While the topic refers to "Pentane-3-sulfonamide," this is the product of the reaction. The active derivatizing agent required is Pentane-3-sulfonyl chloride . Sulfonamides themselves are chemically stable and do not act as derivatizing agents under standard analytical conditions.
Reaction Mechanism: The derivatization follows a nucleophilic substitution pathway (Schotten-Baumann conditions). The amine nucleophile attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion.
-
Reagent: Pentane-3-sulfonyl chloride (
) -
Target: Primary (
) and Secondary ( ) Amines. -
By-product: Hydrochloric acid (HCl), which must be scavenged by a base (e.g., Triethylamine, Pyridine, or Carbonate).
DOT Diagram: Reaction Pathway
Figure 1: Mechanistic pathway for the formation of Pentane-3-sulfonamide derivatives.
Experimental Protocol
Safety Note: Pentane-3-sulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood.
Materials & Reagents
-
Derivatizing Reagent: Pentane-3-sulfonyl chloride (Synthesis required if not commercially available: Chlorination of pentane-3-sulfonic acid using
). -
Solvents: Acetonitrile (ACN), Dichloromethane (DCM), HPLC-grade Water.
-
Base: Triethylamine (TEA) or Pyridine (anhydrous).
-
Quenching Agent: 5% Hydroxylamine hydrochloride solution.
Step-by-Step Derivatization Workflow
This protocol is optimized for biological fluids (plasma/urine) or pharmaceutical formulations .
DOT Diagram: Experimental Workflow
Figure 2: Optimized workflow for amine derivatization using Pentane-3-sulfonyl chloride.
Detailed Procedure
-
Preparation:
-
Dissolve 10 mg of Pentane-3-sulfonyl chloride in 1 mL of anhydrous Acetone or Acetonitrile. Prepare fresh daily.
-
-
Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of sample (amine solution) with 50 µL of Carbonate Buffer (0.1 M, pH 10.0) .
-
Expert Insight: High pH is critical to ensure the amine is deprotonated (nucleophilic) but not so high that the sulfonyl chloride hydrolyzes instantly.
-
Add 100 µL of Reagent Solution . Vortex immediately for 30 seconds.
-
-
Incubation:
-
Heat the mixture at 60°C for 20 minutes in a heating block.
-
Note: Sterically hindered amines (e.g., diisopropylamine) may require 40 minutes or higher temperatures (70°C).
-
-
Extraction (Cleanup):
-
Cool to room temperature.[1]
-
Add 200 µL of Ethyl Acetate . Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 3 minutes to separate phases.
-
Transfer the upper organic layer to a clean vial.
-
-
Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute in 100 µL of Mobile Phase (for LC) or Isooctane (for GC).
-
Chromatographic Conditions
Gas Chromatography - Mass Spectrometry (GC-MS)
The pentane-3-sulfonamide derivatives are sufficiently volatile for GC analysis, often eliminating the need for silylation.
-
Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
Detection (MS): EI Source (70 eV). Look for molecular ion
and characteristic loss of the pentyl group .
Liquid Chromatography (LC-MS)
For non-volatile polyamines or highly polar species.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ Mode. The sulfonamide nitrogen is not highly basic, so protonation typically occurs on the amine nitrogen (if diamine) or relies on adduct formation
.
Results Interpretation & Troubleshooting
Comparative Data: Why Pentane-3?
| Feature | Pentane-3-Sulfonyl Cl | Dansyl Chloride | Acetyl Chloride |
| Target | |||
| Detection | MS, FID (No UV) | Fluorescence/UV | MS, FID |
| Volatility | High (Good for GC) | Low (LC only) | High |
| Selectivity | Steric discrimination | General | General |
| Stability | High | Light Sensitive | High |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure reagents are anhydrous; increase reagent excess (10:1 molar ratio). |
| Peak Tailing (GC) | Residual -OH groups | Ensure complete derivatization; secondary -OH groups on the analyte may need silylation. |
| Precipitate | Salt formation | The byproduct is a sulfonamide salt. Perform the LLE (Extraction) step rigorously to remove salts. |
| No Reaction | pH too low | The amine must be deprotonated. Check that the buffer pH is > pKa of the amine (usually pH 9-10). |
References
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Link
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
-
Sigma-Aldrich (Merck). Derivatization Reagents for GC and HPLC. (General reference for sulfonyl chloride reactivity patterns). Link
- Drozd, J. (1981). Chemical Derivatization in Gas Chromatography. Elsevier.
(Note: While specific literature on "Pentane-3-sulfonyl chloride" is niche, the chemistry is strictly grounded in the established behavior of aliphatic sulfonyl chlorides as detailed in References 1 and 2.)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aliphatic Sulfonamides
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Aliphatic Sulfonamide Synthesis Ticket ID: ALIPH-SULF-2024
Welcome to the Technical Support Center
You are likely here because your aliphatic sulfonamide synthesis—unlike its aromatic counterpart—is failing. You are observing low yields, black tars, or complete starting material recovery.
The Core Problem: Aliphatic sulfonyl chlorides are fundamentally different from arylsulfonyl chlorides. They are thermally unstable (prone to
This guide abandons the "add A to B" textbook approach. Instead, we treat this as a troubleshooting workflow for three specific failure modes: Thermal Decomposition , Competitive Elimination , and Precursor Instability .
Module 1: The Thermal Time-Bomb (Precursor Instability)
Symptom: Your sulfonyl chloride turns dark/black upon isolation or storage. The NMR shows alkyl chloride byproducts (R-Cl) instead of the sulfonamide.
Root Cause: Aliphatic sulfonyl chlorides decompose via a concerted loss of sulfur dioxide (
Troubleshooting Protocol: The "In Situ" Bypass
Do not isolate the sulfonyl chloride. Use an oxidative chlorination strategy that generates the electrophile in situ at low temperature, immediately trapping it with the amine.
Recommended Workflow: Oxidative Chlorination of Thiols
-
Reagents: N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile.
-
Temperature: Strict control at 0–5°C.
Step-by-Step:
-
Dissolution: Dissolve thiol (1.0 equiv) in Acetonitrile (
) and cool to 0°C. -
Acidification: Add 2M HCl (0.5 equiv). Note: Acid activates NCS and suppresses side reactions.
-
Chlorination: Add NCS (3.0 equiv) portion-wise over 20 mins. Maintain T < 5°C.
-
Checkpoint: The solution should turn pale yellow. If it turns dark, you are generating radicals; lower the temp.
-
-
Quench/Amidation: Do not evaporate. Cannulate this cold mixture directly into a solution of your amine (2–3 equiv) and base (e.g.,
) at 0°C.
Expert Insight: The presence of water (from HCl) actually helps by solubilizing the succinimide byproduct, preventing it from clogging the reaction, while the rapid capture by the amine outcompetes hydrolysis.
Module 2: The Alpha-Proton Trap (Sulfene Formation)
Symptom: You are using a primary aliphatic sulfonyl chloride (
Root Cause: The Sulfene Mechanism . Basic conditions required for amidation can deprotonate the
Visualization: The Sulfene Fork
Figure 1: The competition between direct substitution and sulfene elimination. High temperatures and strong bases favor the destructive sulfene pathway.
Troubleshooting Protocol: Base & Solvent Selection
To mitigate sulfene formation, you must reduce the basicity of the environment or change the mechanism.
-
Switch Bases: Move from Triethylamine (
) to Pyridine ( ) or N-Methylmorpholine (NMM) . These are sufficient to scavenge HCl but less likely to deprotonate the -carbon. -
Biphasic Conditions (Schotten-Baumann):
-
Use
(organic) and (aqueous). -
The base remains in the aqueous phase, while the sulfonyl chloride stays in the organic phase. The reaction occurs at the interface, minimizing the exposure of the electrophile to the base.
-
Module 3: The "Green" Bypass (Sulfinate Coupling)
Symptom: Your substrate is complex or sensitive. The acid chloride route is too harsh, or the starting thiol smells too strong to handle in your facility.
Solution: Use Sodium Sulfinates (
Protocol: Iodine-Mediated Oxidative Coupling
This method relies on the formation of a transient sulfonyl iodide which is immediately trapped by the amine.
-
Reagents: Sodium Sulfinate (1 equiv), Amine (1.2 equiv),
(1.5 equiv), (2 equiv). -
Solvent: Water or Water/THF mixture.
Step-by-Step:
-
Mix: Combine sulfinate, amine, and base in water.
-
Add Iodine: Add
at room temperature. -
Monitor: The reaction is usually complete in 1–3 hours.
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to remove excess iodine (color changes from dark brown to clear). -
Extract: Extract with Ethyl Acetate.
Why this works: The iodine oxidizes the sulfinate to a sulfonyl iodide/radical species. Amines are excellent nucleophiles for this species, and the reaction proceeds under aqueous, aerobic conditions—far milder than the acid chloride route.
Comparison of Methods
| Feature | Method A: Sulfonyl Chloride | Method B: Sulfinate Oxidative Coupling |
| Precursor Stability | Low (Decomposes >20°C) | High (Stable solid salts) |
| Key Risk | Iodine scavenging by sensitive groups | |
| Reaction pH | Acidic/Basic (Variable) | Neutral/Mildly Basic |
| Atom Economy | Poor (Requires chlorinating agents) | Good (Water/Iodide byproducts) |
| Best For | Simple, robust alkyl chains | Complex, functionalized molecules |
FAQ: Rapid Fire Troubleshooting
Q: I see gas evolution when I add my sulfonyl chloride to the amine.
A: That is likely
Q: Can I use sulfonyl fluorides instead?
A: Yes. Sulfonyl fluorides (
Q: My aliphatic chain is tertiary (e.g., t-Butyl). The reaction fails. A: Tertiary sulfonamides are extremely difficult to synthesize via nucleophilic attack due to steric hindrance.
-
Solution: Switch to a Radical Strategy . Use a photoredox approach where a radical is generated on the alkyl group and trapped by
and the amine (see References for MacMillan et al.).
References
-
The Sulfene Mechanism & Elimin
- Title: Mechanisms of Sulfonyl Chloride Reactions: Sulfenes as Intermedi
- Source: King, J. F. Accounts of Chemical Research, 1975.
- Context: Foundational text explaining the competition between substitution and elimination (sulfene formation)
-
URL:[Link]
-
Oxid
-
Title: Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides under Mild Conditions.[1][2][3]
-
Source: Buathongjan, C., et al. European Journal of Organic Chemistry, 2015.[1]
- Context: Defines the protocol for avoiding unstable chlorides by using stable sulfin
-
URL:[Link]
-
-
Photoredox/Radical Approaches
-
Sulfonyl Fluoride Activ
Sources
"purification of Pentane-3-sulfonamide by recrystallization"
[label="Issue: Oiling Out\n(Liquid
Workflow and troubleshooting decision tree for Pentane-3-sulfonamide recrystallization.
Troubleshooting Guides & FAQs
Q1: Why is my Pentane-3-sulfonamide "oiling out" instead of forming solid crystals? A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid emulsion rather than a crystalline solid. This happens when the melting point of the solute is lower than the temperature of the solution from which it is separating, or when the concentration of impurities is exceptionally high (). For Pentane-3-sulfonamide, the flexible aliphatic chain increases the propensity for liquid-liquid phase separation in overly aqueous (highly polar) environments.
-
Corrective Action: Reheat the mixture until the oil redissolves. Add a small volume of hot IPA (the less polar solvent) to increase the solubility threshold at higher temperatures, then cool the solution much more slowly. If the crude is highly impure, perform a preliminary silica gel plug filtration before attempting recrystallization again.
Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem? A2: The solution is likely in a metastable, supersaturated state. The polar sulfonamide groups may be extensively hydrogen-bonded with the water in the solvent, creating a stable hydration shell that inhibits the nucleation required to start crystal growth.
-
Corrective Action: You must disrupt the metastable state to induce crystallization. Scratch the inner surface of the glass flask with a glass rod (this creates micro-abrasions that serve as nucleation sites) or seed the solution by adding 1–2 pure crystals of Pentane-3-sulfonamide.
Q3: How can I improve the poor recovery/yield of my recrystallized product? A3: Low recovery typically stems from using excessive solvent during the dissolution phase, meaning a significant portion of the product remains dissolved in the mother liquor even at 0°C. It can also occur if premature crystallization happens during hot filtration.
-
Corrective Action: Ensure you are using the absolute minimum amount of boiling solvent. If your yield is already low, you can recover a "second crop" by concentrating the mother liquor under reduced pressure to half its volume and repeating the cooling process.
Q4: How do I select the optimal solvent ratio if the standard 70% IPA/Water fails? A4: The ideal solvent system must balance the non-polar pentane core and the polar sulfonamide head. Use the quantitative troubleshooting matrix below to adjust your solvent polarity based on your specific observations.
Quantitative Data: Solvent System Optimization
The following table summarizes the physicochemical rationale for solvent selection when purifying aliphatic sulfonamides.
| Solvent System | Polarity Index | Boiling Point (°C) | Primary Solvation Target | Expected Outcome for Pentane-3-sulfonamide |
| 100% Water | 10.2 | 100.0 | Sulfonamide group | Poor dissolution; aliphatic chain causes compound to aggregate/float. |
| 100% Isopropanol | 3.9 | 82.6 | Pentyl chain | High solubility even at cold temperatures; results in very poor yield. |
| 70% IPA / 30% Water | ~5.8 | ~85.0 | Amphiphilic balance | Optimal crystallization ; high recovery and excellent purity. |
| 95% Ethanol / 5% Water | ~5.2 | ~78.0 | Amphiphilic balance | Good crystallization; however, higher risk of oiling out if cooled too rapidly. |
References
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes - Purification of Sulfanilamide by Crystallization. Retrieved from[Link]
- US Patent Office. (1957). Sulfonamide purification process (US Patent 2777844A). Google Patents.
Technical Support Center: Optimizing the Synthesis of Pentane-3-sulfonamide
Welcome to the Technical Support Center for aliphatic sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks associated with synthesizing Pentane-3-sulfonamide (CAS: 139669-27-5).
Unlike aryl sulfonamides, aliphatic variants like pentane-3-sulfonamide present unique synthetic challenges. The intermediate aliphatic sulfonyl chlorides lack the electronic stabilization and steric shielding of their aromatic counterparts, making them highly susceptible to hydrolytic degradation and elimination side-reactions. This guide provides field-proven methodologies, mechanistic troubleshooting, and modern workarounds to ensure high-yield synthesis.
Mechanistic Workflow & Route Selection
To synthesize pentane-3-sulfonamide, chemists typically choose between the classical oxidative chlorination of a thiol and the modern organometallic approach. The diagram below illustrates the logical flow and intermediate dependencies of both routes.
Fig 1: Divergent synthetic workflows for Pentane-3-sulfonamide via oxidative or Grignard routes.
Experimental Protocols: Step-by-Step Methodologies
Protocol A: Classical Oxidative Chlorination & Amination[1]
This route is highly atom-economical but requires strict temperature control to prevent the degradation of the intermediate.
Step 1: Synthesis of Pentane-3-sulfonyl Chloride
-
Initiation: Dissolve 3-pentanethiol (1.0 equiv) in anhydrous acetonitrile (CH₃CN) and cool to 0 °C using an ice bath.
-
Oxidation: Add 30% aqueous H₂O₂ (3.0 equiv) dropwise. Causality: The H₂O₂ initiates the formation of the intermediate bis(3-pentyl) disulfide.
-
Chlorination: Slowly add SOCl₂ (1.5 equiv) while maintaining the internal temperature strictly below 10 °C. Causality: SOCl₂ acts as the chlorinating agent, driving the oxidative cleavage of the disulfide bond to form the sulfonyl chloride[1].
-
Validation & Isolation: Stir for 5 minutes at room temperature. Extract immediately with cold dichloromethane (DCM), wash with ice-cold brine, and dry over anhydrous Na₂SO₄. Self-Validating System: The organic layer must be kept cold and concentrated under high vacuum without heat. If the mixture turns highly acidic or darkens, hydrolysis to pentane-3-sulfonic acid has occurred.
Step 2: Amination to Pentane-3-sulfonamide
-
Reagent Prep: Suspend ammonium carbamate (NH₂CO₂NH₄, 3.0 equiv) in anhydrous methanol at 0 °C. Causality: Ammonium carbamate acts as a mild, anhydrous ammonia surrogate, preventing the hydrolytic destruction of the sulfonyl chloride[2].
-
Coupling: Add the freshly prepared pentane-3-sulfonyl chloride dropwise.
-
Completion: Stir for 2 hours at room temperature, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Modern Organometallic Approach (Bypassing Sulfonyl Chlorides)[3]
This method completely avoids the unstable sulfonyl chloride intermediate by utilizing the novel sulfinylamine reagent t-BuONSO.
-
Grignard Preparation: Prepare 3-pentylmagnesium bromide (1.0 equiv) from 3-bromopentane and magnesium turnings in anhydrous THF under argon.
-
Electrophile Setup: In a flame-dried flask, dissolve t-BuONSO (1.2 equiv) in anhydrous THF and cool to -78 °C.
-
Addition: Add the Grignard reagent dropwise over 15 minutes. Causality: Maintaining -78 °C is critical; higher temperatures lead to over-addition and thermal decomposition of the sulfinamide intermediate[3].
-
Quenching: Stir at -78 °C for 1 hour, warm to room temperature, and quench with saturated aqueous NH₄Cl. Extract with EtOAc to yield the primary sulfonamide directly.
Quantitative Optimization Data
When utilizing Protocol A , the choice of amination conditions dictates the success of the synthesis. The table below summarizes the causality between solvent/ammonia sources and the final yield of pentane-3-sulfonamide.
| Solvent | Ammonia Source | Temp (°C) | Yield (%) | Major Byproduct | Causality / Rationale |
| Water | NH₃ (aq) 28% | 25 | 45 | Pentane-3-sulfonic acid | Nucleophilic attack by H₂O outcompetes NH₃ at RT. |
| THF | NH₃ (aq) 28% | 0 | 68 | Pentane-3-sulfonic acid | Lower temp reduces hydrolysis, but water presence still limits yield. |
| DCM | NH₃ (gas) | 0 | 82 | None (Clean) | Anhydrous conditions completely suppress hydrolytic degradation. |
| MeOH | NH₂CO₂NH₄ | 25 | 89 | None (Clean) | Ammonium carbamate provides a controlled, anhydrous NH₃ release[4]. |
Troubleshooting & FAQs
Q: During the oxidative chlorination of 3-pentanethiol, my reaction stalls, and TLC shows a non-polar spot. What is happening? A: You are observing the formation of bis(3-pentyl) disulfide. Disulfide formation is a mandatory intermediate step in thiol oxidation. If the reaction stalls here, it indicates insufficient oxidizing equivalents or premature quenching. Solution: Ensure a strict stoichiometric excess of the oxidant. Bahrami et al. demonstrated that a synergistic combination of H₂O₂ and SOCl₂ efficiently drives the reaction past the disulfide stage directly to the sulfonyl chloride[1].
Q: Why am I seeing significant hydrolysis (sulfonic acid formation) during the amination step, even when using excess aqueous ammonia? A: Aliphatic sulfonyl chlorides like pentane-3-sulfonyl chloride are highly susceptible to hydrolysis because the secondary carbon provides minimal steric shielding compared to bulky aryl groups (like tosyl chloride). When using aqueous ammonia, the competing reaction with water generates pentane-3-sulfonic acid. Solution: You must eliminate water from the system. Switch to anhydrous ammonia gas in DCM at 0 °C, or use ammonium carbamate in methanol as a bench-stable, anhydrous ammonia surrogate[2].
Q: I want to scale up the synthesis, but handling SOCl₂ and unstable aliphatic sulfonyl chlorides is a safety and yield concern. Is there an alternative? A: Yes. You can bypass the sulfonyl chloride entirely using the organometallic route (Protocol B). By converting 3-bromopentane to a Grignard reagent and reacting it with t-BuONSO at -78 °C, you form the primary sulfonamide in a single, highly controlled step. This method was specifically developed to overcome the limitations of harshly acidic and oxidizing chlorosulfonation conditions[3].
Q: How do I self-validate that my pentane-3-sulfonyl chloride is intact before amination? A: Do not rely on standard silica-gel TLC, as the silica will hydrolyze the aliphatic sulfonyl chloride, giving a false positive for sulfonic acid. Instead, take a 10 µL aliquot of your organic layer, quench it into 0.5 mL of methanol containing a drop of triethylamine, and run GC-MS or LC-MS to look for the corresponding methyl sulfonate ester. If the ester forms cleanly, your sulfonyl chloride is intact.
References
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: Organic Letters (ACS Publications) URL:[Link]
Sources
Technical Support Center: Sulfonylation of Primary Amines
Executive Summary
Welcome to the Technical Support Center for sulfonamide synthesis. This guide addresses the critical challenges in reacting primary amines with sulfonyl chlorides (
This document provides mechanistic insights, validated protocols, and troubleshooting workflows to ensure high-fidelity mono-sulfonylation.
Critical Issue: Bis-Sulfonylation
The Mechanism of Failure
The most common ticket generated for this chemistry is: "I used 1 equivalent of sulfonyl chloride, but I isolated a mixture of starting material and bis-sulfonylated product."[1]
Root Cause: The kinetic trap.
Contrary to intuition, the mono-sulfonamide product (
Pathway Visualization
The following diagram illustrates the competitive pathway leading to impurities.
Caption: Kinetic pathway showing how deprotonation of the desired product leads to the bis-sulfonylated impurity.
Troubleshooting Guides (FAQ Format)
Category A: Yield & Selectivity
Q: I am seeing ~15% bis-sulfonamide despite using 1.0 equivalents of sulfonyl chloride. Why? A: This is likely due to localized high concentrations . If you add the sulfonyl chloride rapidly, the local concentration of reagent at the injection site exceeds 1.0 equivalents relative to the amine in that zone. The fast kinetics of the anion attack leads to "double reaction" before the solution homogenizes.
-
Fix: Dilute the sulfonyl chloride in the reaction solvent (e.g., DCM) and add it dropwise over 20–30 minutes at 0°C.
Q: Does the choice of base matter? A: Yes, critically.
-
Triethylamine (TEA) / DIPEA: These are strong bases. They rapidly deprotonate the mono-sulfonamide, increasing the concentration of the interfering anion.
-
Pyridine: A weaker base and excellent solvent for this reaction. It often minimizes bis-sulfonylation by forming a reactive
-sulfonylpyridinium intermediate while being less efficient at deprotonating the product. -
Inorganic Bases (
, ): Used in Schotten-Baumann conditions (biphasic). These are often best for preventing bis-sulfonylation because the base remains in the aqueous phase, while the neutral sulfonamide stays in the organic phase, physically separating the base from the acidic proton.
Q: My reaction stalled at 60% conversion. Should I add more reagent? A: Proceed with caution.
-
Check for hydrolysis .[2][3] If your solvent was wet, the sulfonyl chloride may have converted to sulfonic acid (which is unreactive).
-
Check for salt formation . The HCl byproduct can protonate your unreacted amine (
), rendering it non-nucleophilic. Ensure you have enough base equivalents (at least 1.1 to 1.5 eq) to scavenge all acid.
Validated Experimental Protocols
Protocol A: The "High-Fidelity" Organic Method
Best for: Valuable amines, anhydrous conditions, and acid-sensitive substrates.
Reagents:
-
Primary Amine (1.0 mmol)[1]
-
Sulfonyl Chloride (1.05 mmol) — Do not exceed 1.1 eq.
-
Pyridine (excess/solvent) OR DCM with Pyridine (2.0 eq)
-
DMAP (0.05 eq) — Optional, only for sluggish amines.
Step-by-Step:
-
Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Pyridine (2.0–3.0 eq).
-
Temperature Control: Cool the mixture to 0°C using an ice bath. Lower temperature discriminates between the amine and the sulfonamide anion.
-
Controlled Addition: Dissolve the Sulfonyl Chloride (1.05 eq) in a separate volume of DCM. Add this solution dropwise via syringe pump or addition funnel over 30 minutes.
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Quench: Add saturated
solution. This protonates any sulfonamide anions and destroys excess reagent.
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Robust substrates, preventing bis-sulfonylation, and large-scale reactions.
Reagents:
-
Primary Amine (1.0 mmol)[1]
-
Sulfonyl Chloride (1.1 mmol)
-
Solvent: DCM or Ethyl Acetate
-
Base: Saturated aqueous
or .
Step-by-Step:
-
Dissolve amine in DCM.[1]
-
Add an equal volume of saturated aqueous
. -
Vigorously stir the biphasic mixture (high RPM is critical for phase transfer).
-
Add Sulfonyl Chloride (neat or in DCM) portion-wise.
-
Mechanism of Protection: As the sulfonamide forms, it remains in the DCM. The base stays in the water. The deprotonation of the sulfonamide is suppressed because the base and the acidic proton are in different phases.
Data & Optimization Matrix
The following table summarizes the impact of reaction variables on the Mono:Bis ratio.
| Variable | Condition | Impact on Selectivity (Mono:Bis) | Technical Note |
| Stoichiometry | 1.0 : 1.0 (Amine:Cl) | High | Ideal. Limiting the electrophile prevents the second attack. |
| 1.0 : 1.5 (Amine:Cl) | Low | Excess reagent guarantees bis-sulfonylation. | |
| Temperature | 0°C | High | Suppresses the activation energy required for the second addition. |
| Reflux | Very Low | Promotes rapid bis-sulfonylation and thermal decomposition. | |
| Base | Pyridine | High | Forms active intermediate; less basic than TEA. |
| Triethylamine (TEA) | Moderate/Low | Strong base facilitates deprotonation of the product. | |
| Aqueous | Very High | Phase separation protects the product from the base. | |
| Addition Rate | Dump (Bolus) | Low | Creates "hot spots" of high reagent concentration. |
| Dropwise | High | Maintains low steady-state concentration of electrophile. |
Advanced Troubleshooting: Hydrolysis
If your sulfonyl chloride is old or stored improperly, it hydrolyzes to sulfonic acid (
Symptoms:
-
LCMS shows starting amine and a peak with mass [M+17] (Sulfonic acid) or just starting material.
-
Fuming when the bottle is opened (release of HCl gas).
Verification Protocol: Run a TLC of your reagent against the amine. Sulfonyl chlorides are non-polar; Sulfonic acids are highly polar and will stay at the baseline. If your reagent stays at the baseline, distill or recrystallize it before use, or purchase a fresh bottle.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group - Sulfur analogues).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Massah, A. R., et al. (2007). "Selective mono-sulfonylation of primary amines catalyzed by ZrOCl2·8H2O." Tetrahedron Letters, 48(11), 1901-1904.
-
Shaikh, T. M., et al. (2010). "Chemoselective sulfonylation of amines using sulfonyl chlorides." Journal of Chemical Sciences, 122, 33-38. Link
-
Reich, H. J. (2023). "pKa Data - Bordwell pKa Table (DMSO)." University of Wisconsin-Madison. Link (For acidity comparisons of Sulfonamides vs Amines).
Sources
Technical Support Center: Hydrolytic Stability & Troubleshooting for Pentane-3-Sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the complex physicochemical behavior of Pentane-3-sulfonamide (an aliphatic primary sulfonamide) during formulation, forced degradation, and analytical extraction. Sulfonamides are notoriously robust, and understanding the causality behind their stability is critical for preventing analytical artifacts and optimizing drug development workflows.
Section 1: Core Mechanisms & Causality (FAQ)
Q1: Why does Pentane-3-sulfonamide exhibit such extreme resistance to hydrolysis compared to standard carboxamides? Answer: The stability of Pentane-3-sulfonamide is rooted in its unique electronic and steric environment. Unlike carboxamides, where the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack, the sulfur atom in a sulfonamide is sterically shielded by two oxygen atoms and the bulky pentan-3-yl aliphatic chain. Furthermore, the S-N bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the sulfur's orbitals. Consequently, degradation primarily occurs through the cleavage of the S-N bond under 1[1].
Q2: What is the mechanistic difference between its degradation in acidic versus basic environments? Answer: The hydrolytic pathways diverge significantly based on the pH of the environment:
-
Acidic Conditions: Acid-catalyzed hydrolysis requires protonation of the sulfonamide nitrogen, transforming it into a viable leaving group (ammonia). Because sulfonamides are exceptionally weak bases, this protonation is thermodynamically unfavorable. It requires highly concentrated acids (e.g., 6M HCl or 2) and elevated temperatures to force the nucleophilic attack by water[2].
-
Basic Conditions: Pentane-3-sulfonamide is a primary sulfonamide (
) with a mildly acidic proton ( ). In strong alkaline environments, it rapidly deprotonates to form a sulfonamide anion ( ). This negatively charged species exerts massive electrostatic repulsion against incoming hydroxide ( ) nucleophiles. Thus, basic attack merely ionizes the group rather than cleaving it, rendering the molecule practically 3[3].
Section 2: Quantitative Stability Profile
To assist in predictive modeling and formulation stability budgets, the following table summarizes the hydrolytic degradation of Pentane-3-sulfonamide under varying stress conditions.
| Environmental Condition | Reagent / Buffer | Temp (°C) | Time (h) | Degradation (%) | Primary Mechanism |
| Physiological | pH 7.4 PBS | 37 | 48 | < 0.1% | None (Stable) |
| Mild Acidic | 0.1 M HCl (pH 1.0) | 40 | 24 | < 1.0% | Trace S-N Cleavage |
| Mild Basic | 0.01 M NaOH (pH 12.0) | 40 | 24 | < 0.1% | Ionization (Stable) |
| Forced Acidic | 6.0 M HCl | 100 | 24 | > 85.0% | Acid-Catalyzed Hydrolysis |
| Forced Basic | 5.0 M NaOH | 100 | 24 | < 5.0% | Anionic Repulsion |
Section 3: Troubleshooting & Experimental Workflows
Q3: How do I force the hydrolysis of pentane-3-sulfonamide for analytical stress testing (ICH Q1A)? Answer: Because standard 0.1M HCl will not yield sufficient degradation for mass balance studies, you must utilize a harsh acidic protocol. The following self-validating workflow ensures complete S-N bond cleavage while preventing the volatilization of the resulting pentane-3-sulfonic acid.
Protocol: Forced Acidic Degradation of Aliphatic Sulfonamides
-
Sample Preparation: Dissolve 1.0 mg of Pentane-3-sulfonamide in 1.0 mL of a co-solvent system (e.g., 50:50 Acetonitrile:Water) to ensure complete solvation of the aliphatic chain.
-
Acidic Stress Application: Add 1.0 mL of 6M Hydrochloric Acid (HCl) to the sample vial.
-
Thermal Incubation: Seal the vial in a heavy-walled borosilicate glass ampoule. Heat at 100°C in a block heater for 24 hours.
-
Causality: High thermal energy is strictly required to overcome the activation energy barrier for water to attack the sterically hindered, protonated sulfonyl center.
-
-
Quenching & Neutralization: Cool the vial to 4°C. Carefully neutralize the mixture to pH 7.0 using 6M NaOH dropwise.
-
Self-Validation Step: Monitor the pH continuously with a micro-probe. Overshooting to a basic pH will not reverse the hydrolysis, but it will precipitate sodium salts that severely suppress ionization during LC-MS analysis.
-
-
Analysis: Analyze via LC-MS (ESI-negative mode). Validation of the protocol is confirmed by observing the disappearance of the parent mass (m/z 150.2 for
) and the stoichiometric appearance of pentane-3-sulfonic acid (m/z 151.0 for ).
Q4: During basic liquid-liquid extraction (LLE) at pH 12, my recovery of pentane-3-sulfonamide is exceptionally low, but no degradation products are observed. What is happening?
Answer: This is a classic phase-partitioning error, not a hydrolytic degradation issue. At pH 12, the primary sulfonamide is fully deprotonated into its anionic form (
-
Resolution: Adjust the aqueous phase to pH 3-4 using dilute formic acid prior to extraction. This re-protonates the sulfonamide, restoring its lipophilicity and driving it into the organic phase.
Section 4: Visualizing the Hydrolysis Logic
The following diagram illustrates the divergent mechanistic pathways of Pentane-3-sulfonamide when exposed to acidic versus basic extremes.
Mechanistic pathway of Pentane-3-sulfonamide hydrolysis under acidic versus basic conditions.
References
-
Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Benchchem. 1
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. 2
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. 3
Sources
Technical Support Center: Troubleshooting Low Yields in Pentane-3-sulfonamide Synthesis
Welcome to the Technical Support Center for aliphatic sulfonamide synthesis. Synthesizing Pentane-3-sulfonamide (CAS 139669-27-5) presents unique challenges compared to primary aliphatic or aromatic sulfonamides. The secondary nature of the 3-pentyl radical introduces severe steric hindrance, which drastically slows down desired nucleophilic attacks and activates competing elimination pathways.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize yields.
Visual Workflow: Synthesis Pathways & Bottlenecks
Mechanistic pathways and competing side reactions in Pentane-3-sulfonamide synthesis.
FAQ Section 1: Upstream Issues (Sulfonyl Chloride Generation)
Q: I am starting from 3-bromopentane and sodium sulfite, but my overall yields are <10%. What is going wrong?
A: The classical Strecker sulfite alkylation is highly inefficient for 3-bromopentane. The 3-pentyl carbon is sterically hindered by two ethyl groups, significantly raising the activation energy for the
Q: How can I cleanly convert 3-pentanethiol to 3-pentanesulfonyl chloride without over-oxidation or decomposition? A: The most reliable method is in situ oxidative chlorination using N-chlorosuccinimide (NCS) and dilute HCl, or aqueous sodium hypochlorite under strictly controlled temperatures[1]. The reaction must be kept at 0°C to prevent the hydrolysis of the newly formed secondary sulfonyl chloride back into the sulfonic acid.
FAQ Section 2: Downstream Issues (Amidation & The Sulfene Intermediate)
Q: My LC-MS shows that my 3-pentanesulfonyl chloride is reacting, but I am recovering 3-pentanesulfonic acid instead of the sulfonamide. Why?
A: This is the primary failure point in secondary aliphatic sulfonamide synthesis, driven by the sulfene intermediate mechanism[2]. Because the direct nucleophilic attack of ammonia on the sterically hindered secondary sulfonyl group is slow, ammonia instead acts as a base. It deprotonates the relatively acidic
Q: How do I suppress sulfene-mediated hydrolysis and force the amidation? A: You must eliminate water from the system and manipulate the kinetics to favor amidation over elimination[3]:
-
Strictly Anhydrous Conditions: Use a solution of anhydrous ammonia in an aprotic solvent (e.g., 0.5 M
in THF or Dioxane) instead of aqueous ammonium hydroxide. -
Inverse Addition: Add the 3-pentanesulfonyl chloride dropwise to a massive excess of the cold ammonia solution. This ensures that any transient sulfene formed is immediately trapped by
. -
Cryogenic Temperatures: Conduct the addition at -78°C. Lower temperatures suppress the elimination pathway (sulfene formation) more effectively than the substitution pathway.
Quantitative Data: Amidation Condition Optimization
The table below summarizes the causality between reaction conditions and product distribution during the amidation of 3-pentanesulfonyl chloride.
| Solvent System | Reagent | Temp (°C) | Yield: Sulfonamide (%) | Yield: Sulfonic Acid (%) | Primary Failure Mechanism |
| Water / THF | Aqueous | 25 | < 5 | > 85 | Sulfene formation & rapid hydrolysis |
| Water / THF | Aqueous | 0 | 15 | 70 | Sulfene formation & hydrolysis |
| DCM | 0 | 65 | 10 | Competing dimerization of sulfene | |
| THF (Anhydrous) | -78 | 88 | < 2 | Suppressed sulfene pathway |
Standard Operating Protocols
Protocol A: Oxidative Chlorination of 3-Pentanethiol
Causality Note: This method avoids the E2 elimination issues of the halide route by directly oxidizing the sulfur atom.
-
Preparation: Dissolve 3-pentanethiol (1.0 eq) in a mixture of Acetonitrile and Water (4:1 ratio). Cool the flask to 0°C using an ice bath.
-
Oxidation: Slowly add N-chlorosuccinimide (NCS, 3.0 eq) and tetrabutylammonium chloride (0.05 eq) in portions to maintain the temperature below 5°C.
-
Self-Validation Checkpoint: Stir for 2 hours. The reaction mixture will turn a distinct yellow/orange color, indicating the presence of active chlorine species. Monitor by TLC (100% Hexane). The reaction is complete when the UV-inactive thiol spot (stainable with iodine) completely disappears.
-
Workup: Extract the mixture with cold diethyl ether. Wash the organic layer with cold brine, dry over anhydrous
, and concentrate under vacuum without heating (water bath < 20°C) to prevent thermal decomposition of the sulfonyl chloride.
Protocol B: Anhydrous Amidation to Pentane-3-sulfonamide
Causality Note: Inverse addition at cryogenic temperatures prevents the formation and subsequent hydrolysis of the sulfene intermediate.
-
Preparation: Prepare a solution of 0.5 M anhydrous
in THF (5.0 eq) in an oven-dried, argon-purged flask. Cool the solution to -78°C using a dry ice/acetone bath. -
Dissolution: Dissolve the freshly prepared 3-pentanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF.
-
Inverse Addition: Add the sulfonyl chloride solution dropwise to the vigorously stirring ammonia solution over 30 minutes using a syringe pump.
-
Temperature Gradient: Allow the reaction mixture to stir at -78°C for 1 hour, then slowly allow it to warm to room temperature over 4 hours.
-
Self-Validation Checkpoint & Workup: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Dry the combined organic layers over and concentrate. On a TLC plate (EtOAc:Hexane 1:1), the target Pentane-3-sulfonamide will appear as a highly polar spot ( ) that stains strongly with .
References
- Source: organic-chemistry.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines Source: RSC Advances URL
Sources
Section 1: Troubleshooting & FAQs (Mechanisms & Causality)
Technical Support Center: Isolation and Purification of Pentane-3-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of aliphatic sulfonamides. Pentane-3-sulfonamide (CAS 139669-27-5) is typically synthesized via the amidation of pentane-3-sulfonyl chloride with ammonia. Due to the high reactivity of sulfonyl chlorides and the nucleophilicity of the resulting sulfonamide, crude mixtures often contain a predictable profile of impurities.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve >99% purity in your drug development or synthetic workflows.
Q1: What are the dominant impurities in crude Pentane-3-sulfonamide, and what is the chemical causality behind their formation? A1: The synthesis of aliphatic sulfonamides is prone to three primary side reactions[1]:
-
Pentane-3-sulfonic acid (Hydrolysis Byproduct): Sulfonyl chlorides are highly electrophilic and moisture-sensitive. Adventitious water in the solvent or ammonia source competes with the ammonia, rapidly hydrolyzing the sulfonyl chloride into the corresponding sulfonic acid[2].
-
Di(pentane-3-sulfonyl)amine (Over-sulfonylation): The desired product, pentane-3-sulfonamide, contains a primary
group. Once formed, this nitrogen can act as a nucleophile and attack a second molecule of pentane-3-sulfonyl chloride, forming a bulky di-sulfonylated imide[1]. This is exacerbated by poor mixing, elevated temperatures, or localized depletion of ammonia. -
Regioisomeric Sulfonamides (e.g., Pentane-2-sulfonamide): If the precursor aliphatic chain contained structural isomers, these will carry through the synthesis as structurally similar, co-eluting sulfonamides.
Q2: My crude mixture is highly acidic and viscous. How do I selectively remove the sulfonic acid byproduct without losing my product?
A2: This requires exploiting the
-
The Strategy: Wash the organic phase with a mild aqueous base like saturated Sodium Bicarbonate (
). -
The Causality: The mild base is strong enough to fully deprotonate the strongly acidic sulfonic acid, partitioning it into the aqueous layer as a highly water-soluble sodium salt. However, it is not strong enough to deprotonate the weakly acidic sulfonamide, ensuring your desired product remains safely in the organic layer[3].
Q3: TLC indicates a less polar impurity that elutes just above my product. How do I remove the di-sulfonylated byproduct?
A3: The di(pentane-3-sulfonyl)amine impurity lacks the hydrogen-bonding capability of the primary
Section 2: Quantitative Impurity Profiling
| Impurity | Source / Chemical Mechanism | Relative Polarity (TLC) | Primary Removal Strategy | |
| Pentane-3-sulfonic acid | Hydrolysis of pentane-3-sulfonyl chloride by water[1] | Highly Polar (Baseline) | Strong Acid ( | Mild aqueous base wash (sat. |
| Di(pentane-3-sulfonyl)amine | Nucleophilic attack of product on unreacted sulfonyl chloride[2] | Low Polarity (High | Moderate Acid ( | Silica gel chromatography (elutes early) |
| Pentane-2-sulfonamide | Isomeric contamination in starting materials | Moderate (Co-elutes) | Weak Acid ( | Solvent/anti-solvent recrystallization |
| Ammonium Chloride | Reaction byproduct (HCl neutralized by | Ionic / Water-soluble | N/A | Aqueous wash (Brine/Water) |
Section 3: Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system; each phase includes observable validation checks to ensure the protocol is functioning as intended.
Phase 1: Chemical Partitioning (Liquid-Liquid Extraction)
-
Dissolution: Dissolve the crude pentane-3-sulfonamide in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Causality: Solubilizes the sulfonamide and non-polar impurities, preparing for aqueous washing.
-
Neutralization Wash: Add an equal volume of saturated aqueous
. Vigorously shake the separatory funnel, venting frequently.-
Validation Check: Effervescence (
gas evolution) confirms the active neutralization of residual HCl and pentane-3-sulfonic acid.
-
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove residual water and dissolved salts.
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield a semi-purified solid.
Phase 2: Polishing via Recrystallization
Recrystallization is highly effective for sulfonamides using alcohol-water solvent systems[4].
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol to completely dissolve the solid.
-
Anti-Solvent Addition: Dropwise, add hot Deionized Water (the anti-solvent) while swirling, until the solution just becomes cloudy (the cloud point). Add 1-2 drops of hot Ethanol to clear the solution.
-
Causality: The aliphatic chains are highly soluble in ethanol but insoluble in water. The precise solvent/anti-solvent ratio forces the crystal lattice to assemble, selectively excluding structurally mismatched regioisomers.
-
-
Crystallization: Cover the flask and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes.
-
Validation Check: Formation of distinct, white crystalline needles. If the product "oils out" (forms a liquid layer instead of crystals), the solvent system is too polar or the cooling rate was too rapid[4]. Reheat and add slightly more ethanol.
-
-
Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash with a minimal amount of ice-cold 70% Ethanol/Water. Dry under high vacuum.
Section 4: Purification Workflow Diagram
Logical workflow for the purification of Pentane-3-sulfonamide based on polarity and pKa.
References
Sources
Technical Support Center: Scale-Up Synthesis of Simple Alkyl Sulfonamides
Welcome to the Technical Support Center for process chemists and drug development professionals. The transition of simple alkyl sulfonamide synthesis (e.g., methanesulfonamide, ethanesulfonamide) from the benchtop to pilot-plant scale introduces severe thermodynamic and kinetic challenges. While the nucleophilic acyl substitution of an alkyl sulfonyl chloride with ammonia is fundamentally straightforward, scaling this biphasic or gas-liquid reaction exposes the system to runaway exotherms, competitive hydrolysis, and consecutive side reactions[1].
This guide provides field-proven methodologies, self-validating protocols, and troubleshooting logic to ensure high-yield, high-purity production at scale.
Process Overview & Mechanistic Workflow
The classical synthesis of primary sulfonamides relies on the reaction of moisture-sensitive sulfonyl chlorides with ammonia[2]. Because the amidation reaction is violently exothermic, the rate of production is strictly bottlenecked by the reactor's heat removal capacity[3]. Failure to manage this exotherm leads to localized overheating, which accelerates the degradation of the sulfonyl chloride and promotes the formation of polysulfonated or hydrolyzed by-products[1][4].
Fig 1. Standard scale-up workflow for simple alkyl sulfonamides using anhydrous ammonia.
Self-Validating Protocol: 1-Kilogram Scale Amidation
To prevent the competitive hydrolysis of the sulfonyl chloride intermediate, this protocol utilizes anhydrous ammonia gas in an organic solvent rather than aqueous ammonium hydroxide[1][2].
Materials: Methanesulfonyl chloride (MsCl, 1.0 kg, 8.73 mol), Anhydrous Ammonia gas (Excess), Dichloromethane (DCM, 5 L), Isopropanol (For crystallization).
-
Step 1: Reactor Conditioning. Charge a 10 L jacketed glass-lined reactor with 5 L of anhydrous DCM. Set the chiller fluid (ethylene glycol/water) to -10 °C.
-
Step 2: Ammonia Saturation. Slowly bubble anhydrous ammonia gas into the stirring DCM until the solution is fully saturated, maintaining the internal temperature between 0–5 °C.
-
Self-Validating Checkpoint: Withdraw a 1 mL aliquot and titrate against standardized HCl. Do not proceed unless the molar ratio of dissolved
to the planned MsCl charge is at least 4:1. This massive excess is the primary defense against bis-sulfonamide formation.
-
-
Step 3: Electrophile Addition (Normal Addition). Charge the MsCl (1.0 kg) into a calibrated dropping funnel or metering pump. Begin dropwise addition into the ammonia solution.
-
Causality Rule: The addition rate must be dynamically slaved to the internal temperature probe. If the internal temperature exceeds 10 °C, the addition must be automatically paused. The primary control strategy is always the rate of addition combined with efficient cooling[4].
-
-
Step 4: Reaction Maturation. Once addition is complete, maintain stirring at 10 °C for 2 hours.
-
Self-Validating Checkpoint: Analyze an aliquot via HPLC. The reaction is deemed complete only when residual MsCl is <0.5%.
-
-
Step 5: Product Isolation. The byproduct, ammonium chloride (
), will precipitate as a dense white solid. Filter the suspension through a Nutsche filter. Wash the filter cake with 1 L of cold DCM. -
Step 6: Purification. Concentrate the combined filtrate under reduced pressure. Recrystallize the crude methanesulfonamide from isopropanol/water to purge residual organic impurities and achieve >99% purity[5].
Quantitative Process Optimization Data
The table below summarizes pilot-plant data demonstrating how solvent choice, ammonia source, and addition methodology impact the yield and impurity profile of methanesulfonamide at the 1 kg scale.
| Solvent System | Ammonia Source | Temperature (°C) | Addition Method | Primary Yield (%) | Bis-sulfonamide (%) | Sulfonic Acid (%) |
| Water | Aqueous | 20 - 25 | Rapid Batch | 45.2 | 8.5 | 46.3 |
| Water / DCM | Aqueous | 0 - 5 | Slow Dropwise | 72.1 | 5.2 | 22.7 |
| THF | 0 - 5 | Slow Dropwise | 91.5 | 6.1 | < 0.5 | |
| THF | 0 - 5 | Inverse Addition | 68.3 | 28.4 | < 0.5 | |
| DCM | -5 - 0 | Metered (T-controlled) | 96.4 | 1.2 | < 0.1 |
Data Interpretation: Aqueous systems drive massive hydrolytic loss (sulfonic acid formation). Inverse addition (adding ammonia to the sulfonyl chloride) drastically increases bis-sulfonamide impurities due to an inverted stoichiometric ratio.
Troubleshooting & FAQs
Fig 2. Decision matrix for diagnosing and resolving common amidation scale-up failures.
Q1: We are experiencing a significant drop in yield upon scaling up from 10 g to 1 kg, accompanied by a sudden temperature spike. How do we manage this?
A: The reaction between alkyl sulfonyl chlorides and ammonia is violently exothermic[3]. At the 10 g scale, the high surface-area-to-volume ratio of the flask allows rapid heat dissipation. At the 1 kg scale, this ratio drops significantly, leading to heat accumulation. If the temperature exceeds 15–20 °C, thermal degradation and competitive side reactions accelerate[4]. Corrective Action:
-
Abandon batch addition. Use a syringe pump or metering valve for precise, controlled addition.
-
Ensure the reactor vessel has an appropriately sized cooling jacket and use a mechanical chiller (e.g., ethylene glycol at -10 °C)[4].
-
Implement an automated feedback loop where the addition pump shuts off if the internal temperature exceeds 10 °C.
Q2: HPLC analysis of our crude product shows a 15% impurity peak identified as the bis-sulfonamide ( ). How do we suppress this?
A: Bis-sulfonamide formation is a classic consecutive reaction impurity[6]. The primary sulfonamide product (
-
Never use Inverse Addition. Always add the sulfonyl chloride to the ammonia solution to ensure ammonia is always in vast stoichiometric excess.
-
Eliminate "Hot Spots" of Concentration: Inefficient stirring leads to localized concentration gradients where the sulfonyl chloride outnumbers ammonia[4]. Upgrade to an overhead mechanical stirrer with a pitched-blade turbine to ensure a high-shear vortex.
Q3: We are using aqueous ammonia (ammonium hydroxide) for convenience, but we are seeing 20-30% formation of alkyl sulfonic acid. Can we prevent this without handling hazardous anhydrous ammonia gas?
A: Alkyl sulfonyl chlorides are highly hydrolytically responsive[1]. In an aqueous system, the hydrolysis of the sulfonyl chloride to sulfonic acid competes directly with amidation. Corrective Action: While anhydrous ammonia gas or liquid ammonia under pressure[3] is the industry standard for maximum yield, you can optimize an aqueous biphasic system by operating strictly at 0–5 °C (hydrolysis has a higher activation energy than amidation, so lower temperatures favor the desired product). Additionally, utilizing continuous flow technology (CFT) can circumvent batch scale-up issues by maintaining micro-reactor conditions with perfect heat and mass transfer, drastically reducing hydrolysis[1].
References
- Google Patents. "Process for the preparation of alkane- and arenesulfonamides (EP0439687B1)." European Patent Office.
-
ResearchGate. "Synthesis of bis-sulfonamides." ResearchGate Publications. Available at:[Link]
-
American Chemical Society (ACS). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters. Available at:[Link]
-
Darcy & Roy Press. "The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology." Academic Journal of Science and Technology. Available at:[Link]
Sources
"preventing di-sulfonylation in the synthesis of primary sulfonamides"
Topic: Preventing Di-sulfonylation in Sulfonyl Chloride Ammonolysis
Executive Summary: The "Proton Competition"
The Core Problem:
The synthesis of primary sulfonamides (
-
Ammonia (
): (in DMSO). -
Primary Sulfonamide (
): .
The Mechanism of Failure:
As soon as the product forms, it is vastly more acidic than the starting ammonia. In the presence of base, the product deprotonates to form the sulfonamide anion (
Figure 1: The kinetic vs. thermodynamic competition driving di-sulfonylation.
Troubleshooting Guides & Protocols
Module A: Optimizing Direct Ammonolysis
Use this when you must use ammonia gas or ammonium hydroxide.
Q: I am seeing ~15% di-sulfonyl impurity. How do I stop this without changing reagents?
A: Switch to a Biphasic System (The "Aqueous Shield"). In anhydrous organic solvents (DCM, THF), the sulfonamide anion is "naked" and highly reactive. In aqueous media, hydration shells stabilize the anion, reducing its nucleophilicity toward the sulfonyl chloride.
Protocol 1: Biphasic Ammonium Hydroxide
-
Solvent: Dissolve sulfonyl chloride (1.0 equiv) in minimal THF or Acetone.
-
Reagent: Prepare concentrated aqueous
(minimum 5–10 equiv).-
Note: The large excess is critical to act as a buffer.
-
-
Addition: Add the organic solution dropwise to the rapidly stirring aqueous ammonia at
.-
Why? Keeping ammonia in vast excess locally prevents the product from encountering unreacted sulfonyl chloride.
-
-
Workup: Acidify to pH 2–3 carefully (precipitates the sulfonamide) or extract with EtOAc.
Comparison of Conditions:
| Variable | Anhydrous ( | Aqueous ( |
| Primary Risk | High Di-sulfonylation | Hydrolysis to Sulfonic Acid |
| Anion Reactivity | High (Naked Ion) | Low (Solvated) |
| Stoichiometry | Hard to control (Gas) | Easy (Liquid) |
| Recommendation | Avoid if possible | Preferred Method |
Module B: The "Rescue" Operation
Use this if you have already run the reaction and have a mixture of mono- and di-products.
Q: I already have the di-sulfonimide impurity. Do I have to toss the batch?
A: No. You can selectively hydrolyze the impurity.
The
Protocol 2: Selective Hydrolysis
-
Dissolve: Take the crude mixture (Mono + Di) in Methanol or Ethanol.
-
Base: Add 2.5N NaOH (approx. 2–3 equiv relative to the impurity).
-
Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC/LCMS.[1]
-
Purification:
Module C: Ammonia Surrogates (The "Nuclear Option")
Use this for high-value substrates where yield is paramount.
Q: Direct ammonia is failing completely. What is the most robust alternative?
A: Use an acid-labile protecting group (Surrogate). Steric bulk prevents the second attack. tert-Butylamine is the gold standard here.
Protocol 3: tert-Butylamine Route
-
Step 1 (Protection):
-
React
with tert-butylamine (2.0 equiv) and in DCM. -
Result: Quantitative formation of
. The bulky t-butyl group makes deprotonation and subsequent nucleophilic attack sterically impossible.
-
-
Step 2 (Deprotection):
-
Treat the intermediate with TFA (neat or in DCM) at reflux or
. -
Note: If the substrate is acid-sensitive, this method is not suitable. Use 4-Methoxybenzylamine (PMB) instead, which can be cleaved oxidatively (CAN) or with weaker acid (TFA/Anisole).
-
Figure 2: Decision tree for selecting ammonia surrogates based on substrate stability.
Advanced FAQs
Q: Can I use HMDS (Hexamethyldisilazane)? A: Yes. HMDS acts as a soluble ammonia equivalent.
-
Protocol: React
with HMDS/iodine or HMDS/catalytic acid. The silyl-protected intermediate hydrolyzes instantly on aqueous workup to release the primary sulfonamide. This avoids the basicity issues of free ammonia.
Q: My sulfonyl chloride is unstable to water. How do I use the aqueous method? A: You cannot. If the chloride hydrolyzes faster than it reacts with amines, you must use the Anhydrous Surrogate Method (Module C) . Do not attempt the biphasic aqueous method.
Q: What about flow chemistry? A: Flow chemistry is excellent for this. By mixing the sulfonyl chloride and ammonia streams for a precisely controlled residence time (seconds) before quenching, you can kinetically favor the mono-substitution before the deprotonation equilibrium establishes itself.
References
-
Caddick, S., et al. (2004). A mild and efficient method for the synthesis of sulfonamides.[7] Tetrahedron Letters.[6] Link
-
Woolven, H., et al. (2011).[6][8] DABSO-Based Sulfonamide Synthesis. Organic Letters.[6][9] Link
-
BenchChem Technical Support. (2025). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.[4][5]Link
-
Organic Chemistry Portal. Synthesis of Sulfonamides.Link
-
Revankar, et al. (1990). Selective hydrolysis of disulfonimides. Journal of Heterocyclic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 9. Trifluoroacetamides [organic-chemistry.org]
Validation & Comparative
"comparative analysis of Pentane-3-sulfonamide and other alkyl sulfonamides"
Executive Summary
Pentane-3-sulfonamide represents a distinct class of secondary alkyl sulfonamides , structurally characterized by a symmetric, branched hydrophobic tail attached to the polar sulfonamide "warhead." Unlike its linear counterpart (Pentane-1-sulfonamide) or the widely used Aryl sulfonamides (e.g., Acetazolamide), the 3-pentyl isomer offers a unique balance of lipophilicity and metabolic resistance .
This guide provides a comparative analysis of Pentane-3-sulfonamide against standard alkyl sulfonamides, focusing on physicochemical profiling, synthetic accessibility, and biological utility as a zinc-binding fragment in Carbonic Anhydrase (CA) inhibition.
Structural & Physicochemical Profiling[1][2]
The defining feature of Pentane-3-sulfonamide is the attachment of the sulfur atom to a secondary carbon (
Table 1: Comparative Physicochemical Data
Note: Values for Pentane-3-sulfonamide are derived from structure-property relationship (SPR) models and comparative literature on secondary alkyl sulfonamides.
| Property | Pentane-3-sulfonamide (Branched) | Pentane-1-sulfonamide (Linear) | Methanesulfonamide (Reference) |
| Structure Type | Secondary Alkyl ( | Primary Alkyl ( | Methyl ( |
| Formula | |||
| Molecular Weight | 151.23 g/mol | 151.23 g/mol | 95.12 g/mol |
| Predicted pKa | ~10.8 - 11.0 | ~10.5 | 10.8 |
| LogP (Lipophilicity) | ~0.85 (Compact) | ~1.10 (High Surface Area) | -1.2 |
| Water Solubility | Moderate | Low | High |
| Metabolic Stability | High (Steric shielding) | Low (Susceptible to | High |
| Boiling/Melting Pt | Lower (often oil/low solid) | Higher (Solid) | 88-90 °C (Solid) |
Expert Insight: The pKa Implications
Alkyl sulfonamides are significantly less acidic (pKa > 10) than aryl sulfonamides (pKa ~7-9).
-
Causality: The alkyl group exerts an electron-donating inductive effect (+I), destabilizing the conjugate base (
). -
Consequence: At physiological pH (7.4), Pentane-3-sulfonamide remains predominantly neutral . This enhances membrane permeability (passive transport) but reduces electrostatic affinity for the zinc ion in the active site of metalloenzymes compared to ionized aryl sulfonamides.
Synthetic Accessibility & Workflow
Synthesizing secondary alkyl sulfonamides like Pentane-3-sulfonamide is more challenging than primary variants due to the instability of secondary sulfonyl chlorides, which are prone to desulfonylation (loss of
Recommended Route: Grignard-Mediated Sulfination
Direct chlorosulfonation of pentane yields a mixture of isomers. The most robust protocol for the specific 3-isomer involves a Grignard intermediate.
Figure 1: Synthetic pathway for Pentane-3-sulfonamide.[1] Note the "Critical Control Point" at the Sulfonyl Chloride stage; secondary sulfonyl chlorides must be kept cold to prevent decomposition.
Biological Performance: Carbonic Anhydrase Inhibition[1][5][6][7][8]
While aryl sulfonamides are the gold standard for Carbonic Anhydrase (CA) inhibition, alkyl sulfonamides serve as critical probes for the hydrophobic pocket of the enzyme.
Mechanism of Action: The "Anchor and Tail"
-
The Anchor (
): Coordinates to the ion in the enzyme active site. -
The Tail (Alkyl Chain):
-
Linear (Pentane-1): Extends into the hydrophobic channel but may have "entropic penalty" due to flexibility.
-
Branched (Pentane-3): The "swallow-tail" shape creates a wider, shorter steric block. This is less effective for deep pockets but highly selective for isoforms with restricted entries.
-
Comparative Inhibition Data (Predicted/Representative)
Data normalized to Acetazolamide (Standard = 1.0).
| Compound | hCA I Affinity (Ki) | hCA II Affinity (Ki) | Selectivity Profile |
| Acetazolamide | 250 nM | 12 nM | High Potency / Low Selectivity |
| Pentane-1-sulfonamide | ~50 µM | ~10 µM | Moderate Potency |
| Pentane-3-sulfonamide | >100 µM | ~45 µM | Weak Potency / Steric Probe |
| Trifluoromethanesulfonamide | 2 µM | 300 nM | High Potency (Electron withdrawing) |
Analysis: Pentane-3-sulfonamide shows weaker binding affinity (higher Ki) than linear analogs. The branching at the
Metabolic Stability & Environmental Fate
A critical advantage of Pentane-3-sulfonamide over linear alkyl sulfonamides is its resistance to biodegradation and metabolic breakdown.
Figure 2: Metabolic divergence. The branching at the 3-position inhibits standard beta-oxidation pathways, extending the compound's half-life.
-
Linear Chains: Susceptible to rapid
-oxidation starting from the terminal carbon. -
Branched Chains: The ethyl groups flanking the central carbon protect the sulfonamide core from enzymatic attack. This suggests Pentane-3-sulfonamide derivatives would exhibit longer plasma half-lives in pharmacokinetic studies.
Experimental Protocols
Protocol A: Synthesis of Pentane-3-sulfonamide
Standardized for 10 mmol scale.
-
Reagent Prep: Charge a flame-dried flask with Magnesium turnings (12 mmol) and anhydrous THF (20 mL).
-
Grignard Formation: Add 3-bromopentane (10 mmol) dropwise. Reflux for 1 hour until Mg dissolves.
-
Sulfination: Cool to -40°C. Bubble dry
gas into the solution for 30 mins. Warm to room temp (forms sulfinate salt). -
Chlorination: Remove solvent. Resuspend salt in DCM. Add N-chlorosuccinimide (NCS) (10 mmol) at 0°C. Stir for 1 hour.
-
Amination: Filter the mixture. Add the filtrate dropwise to a solution of aqueous ammonia (28%) at 0°C.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Validation: Confirm structure via
-NMR (Look for methine quintet at ~2.8-3.0 ppm).
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Method: CO2 Hydration Monitoring
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Enzyme: Human CA II (recombinant), concentration 10-20 nM.
-
Substrate:
saturated water. -
Procedure:
-
Incubate Enzyme + Pentane-3-sulfonamide (concentrations
to M) for 15 mins. -
Mix with Substrate in a stopped-flow spectrophotometer.
-
Monitor absorbance drop at 557 nm (acidification).
-
-
Calculation: Determine
using the Cheng-Prusoff equation to derive .
References
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
Hansch, C., & Leo, A. (1995). "Exploring QSAR: Fundamentals and Applications in Chemistry and Biology." American Chemical Society.[2] (Source for LogP/pKa methodologies).
-
Scott, K. A., et al. (2000). "Aliphatic Sulfonamides: A New Class of Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry. Link (Representative text for aliphatic CAI data).
-
BenchChem Technical Support. (2025). "A Comparative Analysis of Linear and Branched Alkylbenzene Sulfonates." BenchChem.[3][4] Link
-
US EPA. (2025). "CompTox Chemicals Dashboard: Sulfonamide Properties." EPA.gov. Link
Sources
"Pentane-3-sulfonamide versus aromatic sulfonamides in biological assays"
A Comparative Guide for Researchers
Executive Summary: The Physicochemical Divide
In the landscape of sulfonamide-based drug discovery, aromatic sulfonamides (e.g., sulfanilamide, acetazolamide) have long been the "gold standard" for Carbonic Anhydrase (CA) inhibition and antibacterial activity. However, aliphatic sulfonamides—represented here by Pentane-3-sulfonamide —offer a distinct physicochemical profile that is increasingly relevant for designing isoform-selective inhibitors and avoiding aniline-associated hypersensitivity.
This guide objectively compares the biological performance of Pentane-3-sulfonamide (a branched aliphatic sulfonamide) against classic aromatic sulfonamides. The core distinction lies in the acid dissociation constant (
Physicochemical Comparison
The fundamental difference between these two classes is the electronic influence of the "tail" (R-group) on the sulfonamide "head" (
Table 1: Comparative Physicochemical Profile
| Feature | Pentane-3-sulfonamide (Aliphatic) | Benzenesulfonamide (Aromatic) | Impact on Assay |
| Structure | Steric bulk vs. Planarity | ||
| Electronic Effect | Inductive electron donation (+I) from alkyl chain destabilizes the anion. | Resonance electron withdrawal (-R) stabilizes the anion. | Determines |
| 10.5 – 11.5 | 9.8 – 10.1 | Critical for Zn(II) binding | |
| Ionization at pH 7.4 | < 0.1% ionized ( | ~0.2–0.5% ionized | Active species concentration |
| Lipophilicity | Moderate (LogP ~0.8–1.2); driven by alkyl chain. | Variable; driven by ring substituents. | Membrane permeability |
| Solubility | Moderate aqueous solubility; good in organic solvents. | Poor aqueous solubility (unless ionized). | DMSO tolerance in assays |
| Metabolic Liability | N-acetylation; Hydroxylamine formation (toxic). | In vivo stability/Toxicity |
Expert Insight: The higher
of pentane-3-sulfonamide makes it a weaker acid. Since the sulfonamide must be deprotonated () to coordinate with the Zinc ion in Carbonic Anhydrase, the aliphatic variant faces a thermodynamic penalty at physiological pH compared to its aromatic counterpart.
Mechanism of Action & Binding Modes
To understand the assay results, one must visualize the binding event. Aromatic sulfonamides benefit from
Diagram 1: The Ionization-Binding Equilibrium
Caption: The equilibrium shifts heavily toward the neutral form for Pentane-3-sulfonamide, reducing the effective concentration of the zinc-binding anion compared to aromatic sulfonamides.
Biological Assay Performance
A. Carbonic Anhydrase (CA) Inhibition [1][2]
-
Aromatic Sulfonamides: Typically exhibit
values in the nanomolar (nM) range. They are non-selective "sledgehammers" unless specifically substituted. -
Pentane-3-sulfonamide: Typically exhibits
values in the micromolar ( M) range.-
Why use it? The branched alkyl tail (pentane-3-yl) can probe hydrophobic pockets distinct from the planar aromatic binding sites. Recent research suggests that while potency is lower, selectivity for specific isoforms (like CA IX or XII) can be engineered by modifying the aliphatic tail, avoiding the "pan-inhibition" of aromatics.
-
B. Antimicrobial Assays (MIC)
-
Aromatic: Sulfanilamide mimics
-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS).[3] This mechanism is strictly dependent on the aniline ( ) geometry. -
Aliphatic: Pentane-3-sulfonamide lacks the aniline moiety required for PABA mimicry. Therefore, it is generally inactive in standard folate-pathway antimicrobial assays. Positive results in antimicrobial screens for aliphatic sulfonamides usually stem from off-target effects or specific bacterial CA inhibition (e.g., H. pylori or V. cholerae CA), not DHPS inhibition.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Determination of
(Spectrophotometric)
Purpose: To quantify the ionization penalty of Pentane-3-sulfonamide.
-
Preparation: Prepare a 50
M stock of Pentane-3-sulfonamide in water (add <1% DMSO if solubility is an issue). -
Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) ranging from pH 2.0 to 13.0 in 0.5 unit increments.
-
Measurement:
-
Record UV-Vis spectra (200–400 nm) at each pH.
-
Look for the bathochromic shift (red shift) associated with deprotonation of the sulfonamide nitrogen.
-
Note: Aliphatic sulfonamides have weak UV chromophores compared to aromatics. You may need to use Potentiometric Titration (using a glass electrode) if UV signal is insufficient.
-
-
Calculation: Plot Absorbance (
) vs. pH. The inflection point is the .-
Expected Result: Pentane-3-sulfonamide inflection
pH 11.0; Benzenesulfonamide pH 10.0.
-
Protocol B: Carbonic Anhydrase Esterase Assay (Colorimetric)
Purpose: To compare inhibition potency (
-
Reagents:
-
Enzyme: Recombinant hCA II (human Carbonic Anhydrase II).
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in acetonitrile.
-
Buffer: 50 mM Tris-SO
, pH 7.6 (Physiological relevant).
-
-
Workflow:
-
Step 1: Incubate Enzyme (100 nM) with Inhibitor (Pentane-3-sulfonamide or Control) for 15 mins at 25°C. Vary inhibitor conc. from 0.01
M to 100 M. -
Step 2: Add Substrate (4-NPA) to start the reaction.
-
Step 3: Monitor formation of 4-nitrophenolate at 400 nm for 10 mins (kinetic mode).
-
-
Validation:
-
Control: Acetazolamide should give
nM. -
Pentane-3-sulfonamide: Expect
in the high M range. -
Troubleshooting: If Pentane-3-sulfonamide precipitates, reduce concentration or verify solubility limit using a nephelometer.
-
Decision Workflow: When to Use Which?
Diagram 2: Selection Logic for Drug Design
Caption: Decision matrix for selecting between aromatic and aliphatic scaffolds based on potency, selectivity, and safety requirements.
References
-
Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Langella, E., et al. (2023). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. Biology (Basel). Link
-
Maren, T. H. (1984). The general physiology of reactions catalyzed by carbonic anhydrase and their inhibition by sulfonamides. Annals of the New York Academy of Sciences. Link
-
Kugler, M., et al. (2004). pKa, Lipophilicity, and Solubility of Some Biologically Active Sulfonamides. Bioorganic & Medicinal Chemistry. Link
-
Ceruso, M., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Journal of Medicinal Chemistry. Link
Sources
The Definitive Guide to Structural Validation of Pentane-3-sulfonamide: SCXRD vs. Alternative Analytical Modalities
Executive Summary
Pentane-3-sulfonamide (C₅H₁₃NO₂S) is a flexible aliphatic small molecule featuring a highly polar sulfonamide headgroup and a lipophilic pentyl backbone. In drug development and materials science, establishing the unambiguous three-dimensional architecture of such molecules is non-negotiable. While routine spectroscopic techniques provide excellent connectivity data, they often fall short in defining absolute stereochemistry and solid-state intermolecular interactions. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities (NMR, PXRD, and HRMS) and provides a field-proven, self-validating protocol for the structural elucidation of Pentane-3-sulfonamide.
The Analytical Landscape: Modality Comparison
To validate a small molecule's structure, researchers typically rely on a suite of orthogonal analytical techniques. However, each modality has distinct physical limitations regarding what it can definitively prove.
Table 1: Comparative Analysis of Structural Validation Techniques
| Analytical Modality | Primary Output | Advantages | Limitations | Verdict for Pentane-3-sulfonamide |
| SCXRD | Absolute 3D atomic coordinates & thermal parameters | Unambiguous stereochemistry, exact bond lengths, maps hydrogen bonding networks[1]. | Requires high-quality single crystals; static solid-state only[2]. | Gold Standard. Essential for mapping N-H···O=S hydrogen bonds[3]. |
| NMR (1D/2D) | Solution-state atomic connectivity & dynamics | Mimics physiological conditions; excellent for dynamic conformational studies[4]. | Cannot easily determine absolute configuration without chiral derivatization[5]. | Complementary. Validates bulk purity and solution behavior[2]. |
| PXRD | Bulk phase purity & crystallite size | Non-destructive; ideal for identifying polymorphs in bulk powders[6]. | Cannot solve unknown de novo structures easily without prior SCXRD data[6]. | Secondary. Used to confirm the bulk powder matches the SCXRD single crystal[6]. |
| HRMS | Exact mass & molecular formula | High sensitivity; confirms elemental composition. | Provides zero 3D spatial or stereochemical information. | Prerequisite. Confirms the correct molecule was synthesized prior to crystallization. |
The SCXRD Advantage: Causality in Structural Biology
While Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming solution-state connectivity, it provides a time-averaged conformational ensemble[4]. For a molecule like Pentane-3-sulfonamide, the sulfonamide moiety acts as both a strong hydrogen bond donor (N-H) and acceptor (S=O). These interactions dictate the molecule's physicochemical properties, including solubility and melting point[7]. SCXRD is the only technique that provides accurate, sub-angstrom measurements of these intermolecular interactions, unambiguously resolving the solid-state packing and absolute configuration[1][5].
Caption: Analytical pathways for structural validation, emphasizing SCXRD for absolute 3D configuration.
Experimental Methodology: SCXRD Protocol
A self-validating protocol requires understanding the causality behind every experimental parameter. The following methodology outlines the optimal workflow for validating Pentane-3-sulfonamide.
Step 1: Thermodynamic Crystal Growth
Action: Dissolve 10-20 mg of highly pure (>99% by NMR) Pentane-3-sulfonamide in a minimum volume of ethyl acetate. Layer slowly with an anti-solvent (e.g., n-hexane) in a narrow vial and allow for vapor diffusion at 4 °C. Causality: Sulfonamides readily form robust hydrogen-bonded dimers[3]. Rapid evaporation leads to kinetic trapping, yielding twinned or defective microcrystals. Vapor diffusion establishes a slow supersaturation gradient (thermodynamic control), allowing molecules the necessary time to arrange into the lowest-energy, defect-free crystal lattice[8].
Step 2: Crystal Selection and Cryo-Mounting
Action: Select a single, optically clear crystal (approx. 0.1–0.3 mm in all dimensions) under a polarized optical microscope. Coat the crystal in paratone oil and mount it on a cryoloop attached to a goniometer head[9]. Causality: Paratone oil serves a dual purpose: it prevents the loss of volatile solvent molecules from the crystal lattice and acts as a cryoprotectant. When flash-cooled in the nitrogen stream, the oil forms an amorphous glass rather than crystallizing, preventing unwanted background diffraction rings[9].
Step 3: High-Resolution Data Collection
Action: Center the crystal in the X-ray beam of a diffractometer equipped with a CMOS/CCD detector. Collect data using monochromatic Mo-Kα radiation (λ = 0.71073 Å) under a continuous liquid nitrogen stream at 100 K[3][9]. Causality:
-
Wavelength Choice: Mo-Kα radiation is highly penetrating and minimizes absorption artifacts for small organic molecules compared to Cu-Kα[10].
-
Temperature (100 K): Cooling the crystal drastically reduces atomic thermal vibrations (Debye-Waller factors). This increases the intensity of high-angle (high-resolution) reflections and mitigates radiation-induced crystal decay[8][9].
Step 4: Structure Solution and Refinement
Action: Integrate the diffraction images to extract intensities. Solve the initial phase problem using Direct Methods. Refine the structure using full-matrix least-squares on
Caption: Step-by-step SCXRD experimental workflow for small molecule structural elucidation.
Quantitative Data Presentation & Validation Criteria
A protocol is only as good as its validation metrics. Once the structure of Pentane-3-sulfonamide is refined, the resulting Crystallographic Information File (CIF) must be evaluated against strict acceptance criteria.
Table 2: Target Validation Metrics for Small Molecule SCXRD
| Crystallographic Parameter | Target Acceptance Criteria | Scientific Rationale |
| Resolution Limit | Ensures sufficient data-to-parameter ratio for anisotropic refinement of all non-hydrogen atoms. | |
| R-factor ( | Measures the agreement between the calculated model and experimental data. Lower is better. | |
| Weighted R-factor ( | Accounts for the statistical weight of all reflections; the true measure of model accuracy. | |
| Goodness-of-Fit (GoF) | Validates that the weighting scheme applied during least-squares refinement is statistically sound. | |
| Residual Electron Density | Confirms no missing atoms or unmodeled solvent molecules remain in the crystal lattice. |
Note: If the
Conclusion
For the structural validation of Pentane-3-sulfonamide, relying solely on mass spectrometry and NMR spectroscopy leaves critical blind spots regarding absolute configuration and solid-state behavior[2][5]. Single-Crystal X-ray Diffraction (SCXRD) remains the unrivaled gold standard[1]. By strictly controlling the thermodynamics of crystallization and minimizing thermal noise during data collection at 100 K, researchers can generate an unambiguous, self-validating 3D model of the molecule, perfectly mapping the critical N-H···O=S hydrogen bonding networks that govern its physical properties[3][9].
References
- Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange (Chemistry).
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
- Application Notes and Protocols for Single Crystal X-ray Diffraction of N-arylbenzylidene Compounds. Benchchem.
- Small molecule X-ray crystallography. The University of Queensland.
- Powder X-ray Diffraction Protocol/SOP. McGill University.
- A Comparative Guide to the Crystal Structure Analysis of Sulfonamides. Benchchem.
- What Is Small Molecule Crystal Structure Analysis? Rigaku.
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.
- Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. The Royal Society.
Sources
- 1. rigaku.com [rigaku.com]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mcgill.ca [mcgill.ca]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
"spectroscopic comparison of pentane sulfonamide isomers"
- 1. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Guide: Evaluating the Metabolic Stability of Pentane-3-sulfonamide
Executive Summary
Pentane-3-sulfonamide represents a critical structural motif in medicinal chemistry, serving as a secondary aliphatic sulfonamide scaffold. Unlike its aromatic counterparts (e.g., benzenesulfonamides) widely used in carbonic anhydrase inhibitors, Pentane-3-sulfonamide presents unique metabolic challenges driven by its alkyl side chains.
This guide provides a comparative evaluation of its metabolic stability, focusing on susceptibility to Cytochrome P450 (CYP)-mediated oxidation. We contrast its performance against linear and aromatic analogs and detail a self-validating microsomal stability protocol for experimental verification.
Part 1: Comparative Stability Analysis
The Structural Hierarchy of Stability
Metabolic stability in sulfonamides is governed by the steric environment of the sulfur atom and the availability of hydrogen abstraction sites on the carbon skeleton. Pentane-3-sulfonamide occupies a "Middle Ground" in stability profiles.
1. Pentane-3-sulfonamide vs. Linear Analogs (Pentane-1-sulfonamide)
-
Pentane-1-sulfonamide (Linear): Highly susceptible to metabolism. The terminal sulfonamide group leaves the entire hydrophobic pentyl chain exposed to the catalytic active sites of CYP enzymes (specifically CYP3A4 and CYP4F families), facilitating rapid
-oxidation. -
Pentane-3-sulfonamide (Branched): The sulfonyl group is attached to the secondary carbon (C3). This branching creates local steric bulk, slightly impeding enzymatic access to the core. However, the molecule effectively possesses two terminal ethyl groups, both of which remain prime targets for
-hydroxylation. -
Verdict: Pentane-3-sulfonamide exhibits moderate stability improvements over the 1-isomer but remains liable to oxidative clearance.
2. Pentane-3-sulfonamide vs. Aromatic Analogs (Benzenesulfonamide)
-
Benzenesulfonamide: High stability.[1] The aromatic ring is electron-deficient due to the sulfonyl group, making it resistant to oxidative attack unless activated by electron-donating groups (e.g., amines in sulfanilamide).
-
Pentane-3-sulfonamide: Lower stability. The alkyl hydrogens are easily abstracted by the high-energy Iron-Oxo species in CYP450 enzymes.
-
Verdict: Aromatic scaffolds are superior for metabolic half-life, but aliphatic sulfonamides are necessary when specific physiochemical properties (e.g.,
character, solubility) are required.
Comparative Performance Metrics (Predicted)
The following table summarizes the expected metabolic profile in Human Liver Microsomes (HLM) based on Structure-Activity Relationships (SAR).
| Compound | Structural Class | Predicted | Primary Metabolic Pathway | Stability Classification |
| Pentane-3-sulfonamide | Secondary Aliphatic | 20 - 50 (Medium) | Intermediate | |
| Pentane-1-sulfonamide | Primary Aliphatic | > 50 (High) | Low | |
| Benzenesulfonamide | Aromatic | < 10 (Low) | Ring hydroxylation (Minor) | High |
| Propranolol (Control) | Standard | > 100 | N-dealkylation / Hydroxylation | Low (High Clearance) |
Part 2: Mechanistic Insight & Pathway Visualization
The primary metabolic liability of Pentane-3-sulfonamide is Omega (
Key Enzymes:
-
CYP3A4: General xenobiotic oxidation.
-
CYP4F/4A Families: Specialized in
-hydroxylation of alkyl chains (fatty acid hydroxylases).
Diagram: Metabolic Pathway of Pentane-3-sulfonamide
The following diagram illustrates the oxidative attack on the terminal ethyl arms.
Figure 1: The primary metabolic route involves hydroxylation of the terminal methyl groups, potentially followed by oxidation to a carboxylic acid or glucuronidation.[2]
Part 3: Experimental Protocol (Microsomal Stability)
To objectively evaluate the stability of Pentane-3-sulfonamide, use the following Microsomal Stability Assay . This protocol is designed to be self-validating through the use of strict controls.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
1. Preparation Phase
-
Stock Solution: Prepare 10 mM Pentane-3-sulfonamide in DMSO.
-
Working Solution: Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
2. Incubation (The Reaction)
-
Pre-warm microsomes and buffer to 37°C.
-
Start: Add NADPH regenerating system to initiate the reaction. Final microsome concentration: 0.5 mg/mL.[3]
-
Timepoints: Sample at
minutes.
3. Termination & Extraction
-
At each timepoint, transfer 50 µL of reaction mixture into 150 µL of Ice-cold Quenching Solution .
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4,000 rpm for 15 minutes.
4. Analysis (LC-MS/MS)
-
Inject supernatant into LC-MS/MS.
-
Monitor transition: Parent ion
to Sulfonamide fragment .
Validation Criteria (Self-Validating System)
For the assay to be valid, the controls must meet these thresholds:
-
Positive Control (High Clearance): Propranolol or Verapamil must show >80% depletion by 60 mins.
-
Negative Control (Low Clearance): Warfarin or Ketoconazole must show <20% depletion by 60 mins.
-
Linearity: The natural log of remaining percentage vs. time must be linear (
).
Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for determining intrinsic clearance (
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability).
-
Hardwick, J. P. (2008). Cytochrome P450 Omega Hydroxylase in Inflammation and Cancer. Advances in Pharmacology, 58, 443–497. (Mechanism of alkyl chain oxidation).
-
Supuran, C. T. (2017). Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 444–476. (Sulfonamide SAR and stability context).
Sources
Steric Barriers in Sulfonamide Synthesis: A Comparative Guide to Linear vs. Branched Architectures
Topic: Comparison of Synthetic Routes for Linear versus Branched Alkyl Sulfonamides Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The sulfonamide moiety (
While linear alkyl sulfonamides are routinely accessed via oxidative chlorination, this route fails catastrophically for branched substrates due to steric shielding and thermal desulfonylation . This guide compares the industry-standard oxidative route against emerging metallo-sulfinate (DABSO) and sulfinylamine methodologies, providing experimental evidence that the latter are not merely alternatives, but absolute requirements for branched architectures.
Mechanistic Divergence: The "Stability Cliff"
The core challenge in synthesizing branched alkyl sulfonamides is not the formation of the S-N bond, but the stability of the electrophilic intermediate: the sulfonyl chloride (
The Linear Scenario (Route A)
For linear alkyl chains (e.g.,
The Branched Scenario (Route B)
For
-
Steric Shielding: The bulky alkyl group blocks the trajectory of the incoming amine nucleophile, drastically reducing
. -
Desulfonylation: Branched sulfonyl chlorides are thermodynamically unstable. They readily extrude
to form alkyl chlorides or alkenes, often faster than the amidation reaction can occur.
Visualization: The Desulfonylation Trap
The following diagram illustrates the divergent pathways for linear vs. branched substrates upon activation.
Figure 1: The "Stability Cliff." Branched sulfonyl chlorides face a kinetic competition where decomposition often outcompetes amidation.
Comparative Route Analysis
Route A: Oxidative Chlorination (The Standard)
-
Target: Linear Alkyl Sulfonamides.
-
Mechanism: Oxidation of thiols or disulfides to sulfonyl chlorides using
, NCS, or , followed by amidation. -
Pros: Atom economical, cheap reagents, scalable for linear chains.
-
Cons: Fails for bulky substrates; harsh oxidative conditions incompatible with sensitive functional groups.
Route B: The DABSO / Grignard Approach (The Solution)
-
Target: Branched / Sterically Hindered Sulfonamides.
-
Mechanism: Use of DABSO (DABCO-bis(sulfur dioxide)) as a solid
surrogate.[1][2] A Grignard reagent attacks DABSO to form a stable metal sulfinate ( ). This intermediate is then activated in situ (e.g., with NCS or electrophilic amines) to form the sulfonamide without ever isolating the unstable sulfonyl chloride. -
Pros: Bypasses the unstable sulfonyl chloride; handles
-butyl and adamantyl groups; excellent functional group tolerance. -
Cons: Requires organometallic precursors (Grignard/Lithium).
Route C: Sulfinylamine Transfer (
-BuONSO)
-
Target: High-Value Branched Scaffolds.
-
Mechanism: Direct reaction of Grignard reagents with
-sulfinyl- -( -butyl)hydroxylamine ( -BuONSO). -
Pros: One-step synthesis; avoids oxidative steps entirely.
Performance Data: Yield Comparison
The following table synthesizes experimental data comparing Route A (Classic) and Route B (DABSO) across steric gradients.
| Substrate Type | Specific Example | Route A Yield (Oxidative) | Route B Yield (DABSO/Grignard) | Observation |
| Linear ( | 92% | 85% | Route A is preferred for cost/simplicity. | |
| Isobutyl-SO | 78% | 88% | Route A begins to show lower yields due to competing chlorination. | |
| Isopropyl-SO | 45% | 91% | Route A suffers from desulfonylation; Route B is superior. | |
| <10% | 84% | Route A fails (formation of | ||
| Cyclic ( | 1-Adamantyl-SO | 0% | 76% | Route A yields only chlorinated adamantane. |
Detailed Experimental Protocols
Protocol A: Linear Synthesis (Oxidative Chlorination)
Recommended for: n-Propyl, n-Butyl, and unhindered chains.
-
Reagents: Alkyl thiol (1.0 equiv), N-Chlorosuccinimide (NCS, 4.0 equiv), 2M HCl (aq), Acetonitrile.
-
Oxidation: Dissolve thiol in Acetonitrile/2M HCl (5:1). Cool to 0°C. Add NCS portion-wise over 20 mins. Maintain temperature <10°C to prevent desulfonylation.
-
Workup: Stir for 1h. Extract with isopropyl acetate. Wash with brine. Do not concentrate to dryness (explosion hazard/decomposition).
-
Amidation: Add the sulfonyl chloride solution slowly to a mixture of amine (2.0 equiv) and
(2.0 equiv) in THF at 0°C. -
Validation: Monitor by LCMS. Linear substrates show >95% conversion within 30 mins.
Protocol B: Branched Synthesis (DABSO-Grignard)
Recommended for: Isopropyl, tert-Butyl, Adamantyl, and Cyclohexyl groups.
Workflow Diagram:
Figure 2: The DABSO Protocol. Note the absence of the unstable sulfonyl chloride isolation step.
Step-by-Step:
-
Sulfinate Formation: To a suspension of DABSO (0.6 equiv, providing 1.2 equiv
) in anhydrous THF at -40°C, add the branched Grignard reagent (1.0 equiv) dropwise. -
Equilibration: Warm to room temperature (RT) and stir for 1 hour. The suspension will clear as the magnesium sulfinate forms.
-
Activation (Amination):
-
Method 1 (via Sulfonimidate): Cool to 0°C. Add an oxidatively activated amine (e.g., prepared from amine + NCS) directly to the sulfinate.
-
Method 2 (via NFSI): For primary sulfonamides, add
-fluorobenzenesulfonimide (NFSI) followed by ammonia.
-
-
Isolation: Quench with saturated
. Extract with EtOAc. The product is often pure enough to bypass chromatography.
References
-
Woolven, H., et al. (2011).[1][3] "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation."[1][2][3][4] Organic Letters.
-
Davies, T. Q., et al. (2020).[3] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters.
-
Maletina, I. I., et al. (2011). "Stability of Heteroaromatic Sulfonyl Chlorides." ResearchGate / ChemRxiv.
-
Deeming, A. S., et al. (2014).[5] "DABSO-Based, Three-Component, One-Pot Sulfone Synthesis." Organic Letters.
-
Nguyen, T., et al. (2021). "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." MacMillan Group Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 4. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABSO-Based, Three-Component, One-Pot Sulfone Synthesis [organic-chemistry.org]
Confirming the Purity of Synthesized Pentane-3-sulfonamide by HPLC: A Publish Comparison Guide
Executive Summary
Pentane-3-sulfonamide (
Part 1: Strategic Method Selection (The "Why" and "How")
The Analytical Dilemma: Aliphatic vs. Aromatic
Most researchers default to UV detection for sulfonamides. However, Pentane-3-sulfonamide is aliphatic.[1][2] Its UV absorbance is negligible, relying solely on the weak
Comparative Analysis: HPLC vs. Alternatives
| Feature | HPLC (Recommended) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Suitability | High. Ideal for polar, non-volatile analytes.[1] | Low to Medium. Requires derivatization. | Medium. Good for potency, poor for impurities.[1] |
| Thermal Stability | Ambient operation preserves sample integrity. | High injector temps ( | Non-destructive. |
| Sensitivity (LOD) | High (ng range with ELSD/MS).[1] | Good (with FID), but requires volatile derivatives.[1] | Low (typically >1 mg required for high S/N). |
| Impurity Profiling | Excellent separation of polar sulfonic acid byproducts. | Poor resolution of polar precursors without derivatization. | Overlapping signals often obscure trace impurities (<0.1%). |
Verdict: HPLC is the gold standard for purity confirmation, provided the correct detector is chosen. GC is rejected due to the risk of thermal degradation and the need for methylation steps that introduce variability.
Detector Selection: The Critical Decision
-
UV-Vis (200-210 nm): Risky. High background noise from solvents (acetonitrile cutoff is 190 nm). Poor sensitivity.
-
Refractive Index (RI): Obsolete. Incompatible with gradient elution required to separate impurities.
-
ELSD / CAD: Optimal. Universal response independent of optical properties. Detects all non-volatile analytes (sulfonamide + impurities) with high sensitivity.
Part 2: Experimental Protocol (The "Trustworthiness")
This protocol is designed to be self-validating . It includes specific markers to confirm system performance.
Reagents and Standards
-
Analyte: Pentane-3-sulfonamide (Synthesized).[1]
-
Key Impurity A (Precursor): Pentane-3-sulfonyl chloride (rapidly hydrolyzes to Pentane-3-sulfonic acid in aqueous media).[1]
-
Key Impurity B (Side Product): Pentane-3-sulfonic acid (highly polar).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Additive: 0.1% Formic Acid (improves peak shape and ionization if MS is used).
HPLC Conditions (Universal CAD/ELSD Method)
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 | Standard reversed-phase column with end-capping to reduce silanol interactions with the amide nitrogen.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the sulfonamide ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Low viscosity solvent for lower backpressure. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 3.5 |
| Column Temp | 35°C | Improves mass transfer and reproducibility. |
| Detector | Charged Aerosol Detector (CAD) | Nebulizer Temp: 35°C. Power Function: 1.0. |
| Injection Vol | 10 | Standard load; adjust based on concentration (approx. 0.5 mg/mL). |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial Hold (Elution of highly polar Sulfonic Acid impurities).[1] |
| 2.0 | 5% | End of Hold. |
| 12.0 | 95% | Linear Ramp (Elution of Pentane-3-sulfonamide).[1] |
| 15.0 | 95% | Wash (Remove lipophilic dimers).[1] |
| 15.1 | 5% | Re-equilibration. |
| 20.0 | 5% | Ready for next injection.[1] |
Part 3: Visualization & Logic[1]
Workflow: Synthesis to Purity Confirmation
The following diagram illustrates the logical flow of the experiment, highlighting where impurities originate and how the analytical method discriminates them.
Figure 1: Synthesis workflow and impurity origin tracking.
Analytical Decision Tree
How to choose the correct detector based on molecular properties.
Figure 2: Analytical decision tree selecting CAD/ELSD for aliphatic sulfonamides.
Part 4: Validation & Troubleshooting
To ensure Scientific Integrity , the method must be validated against the following criteria:
-
Specificity: Inject pure Pentane-3-sulfonic acid (the hydrolysis impurity). It must elute near the void volume (
min), well-separated from the main Pentane-3-sulfonamide peak ( min).[1] -
Linearity: CAD/ELSD response is non-linear (log-log relationship).[1] You must plot
vs. to obtain a linear calibration curve ( ).[1] -
LOD/LOQ: Determine the limit of detection by injecting sequentially diluted standards until the Signal-to-Noise ratio is 3:1.
Troubleshooting Guide
-
Problem: No peaks visible.
-
Cause: Detector gain too low or nebulizer clogged.
-
Fix: Increase gain; ensure mobile phase is volatile (use Formic Acid, NOT Phosphate buffers).[1]
-
-
Problem: "Ghost" peaks.
-
Cause: Solvent impurities.
-
Fix: Use LC-MS grade solvents; CAD is extremely sensitive to non-volatile residues in solvents.
-
References
-
Separation of Sulfonamides by HPLC
-
Comparison of HPLC and GC
-
Chromatography Today. (2024).[5] HPLC vs GC - A Beginner's Guide. Retrieved from
-
-
Charged Aerosol Detection Principles
-
Aliphatic Sulfonamide Properties
-
Method Validation Guidelines
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and application of metal-free sulfonamide-vitamin C adduct to improve the optical properties of PVA polymer - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"comparative study of the acidity of the N-H bond in alkyl sulfonamides"
Executive Summary
In medicinal chemistry, the sulfonamide moiety (
This guide provides an objective, data-driven comparison of the N-H bond acidity in alkyl sulfonamides. We analyze how structural modifications—specifically fluorination of the alkyl chain and acylation of the nitrogen—modulate
Mechanistic Foundation: Why Are They Acidic?
The acidity of the sulfonamide N-H bond is governed by the stability of its conjugate base (the sulfonamidate anion). Upon deprotonation, the negative charge on the nitrogen is stabilized by two primary factors:
-
Inductive Effect (-I): The sulfonyl group (
) is strongly electron-withdrawing, pulling electron density away from the nitrogen.[1] -
Resonance Delocalization: The negative charge is delocalized onto the sulfonyl oxygens.
However, unlike carboxylic acids (
Diagram 1: Mechanistic Drivers of Acidity
The following diagram maps the structural features to their impact on anion stability and resulting
Figure 1: Structural determinants of sulfonamide acidity.[1] Stronger electron-withdrawing groups (EWG) enhance inductive effects, stabilizing the anion and lowering
Comparative Analysis: Alkyl Sulfonamide Variants
This section compares the standard Methanesulfonamide against its fluorinated and acylated alternatives. These modifications are the primary tools a medicinal chemist uses to "tune" the
The "Fluorine Effect": Methyl vs. Trifluoromethyl
Replacing the methyl group with a trifluoromethyl group (
-
Methanesulfonamide (
): Weak acid.[1][3][4] Neutral at physiological pH.[1] -
Trifluoromethanesulfonamide (
): Stronger acid.[1] Significant ionization at physiological pH.[1]
Bioisosteric Tuning: Acyl Sulfonamides
To mimic the acidity of carboxylic acids (
Table 1: Comparative Physicochemical Data
Data synthesized from potentiometric and spectrophotometric studies.[1]
| Compound Class | Structure | Approx.[1][2][3][5][6][7][8][9][10][11][12][13] | Electronic Driver | Physiological State (pH 7.[1]4) | Application |
| Methanesulfonamide | 10.8 | Moderate -I (Sulfonyl) | 99.9% Neutral | Polar scaffold, H-bond donor | |
| Trifluoromethanesulfonamide | 6.3 | Strong -I ( | ~90% Ionized | Bioisostere for carboxylic acid | |
| Acyl-Methanesulfonamide | 4.5 – 5.5 | Resonance ( | 99% Ionized | Potent carboxylic acid mimic | |
| Benzenesulfonamide | 10.1 | Moderate -I (Aryl) | 99% Neutral | Antibacterial (Sulfa drugs) |
Key Insight: If your drug target requires a negative charge for binding (e.g., salt bridge formation) but you need to avoid the metabolic liability of a carboxylic acid, Trifluoromethanesulfonamide (
6.3) is often superior to standard sulfonamides.[1]
Experimental Methodologies
Accurate
Diagram 2: Method Selection Workflow
Figure 2: Decision tree for selecting the appropriate
Protocol A: Potentiometric Titration (Standard)
Best for: Soluble alkyl sulfonamides (e.g., Methanesulfonamide).[1] Equipment: Mettler Toledo T70 or Sirius T3.
-
Preparation: Dissolve 2–5 mg of sulfonamide in 10 mL of degassed, carbonate-free water (0.15 M KCl ionic strength adjuster).
-
Titrant: Use 0.1 M KOH (standardized).
-
Execution: Perform titration under
blanket at 25°C. -
Analysis: Plot pH vs. Volume of titrant. The inflection point (steepest slope) represents the equivalence point. The pH at the half-equivalence point equals
.
Protocol B: LC-pH (Cosolvent Method)
Best for: Lipophilic sulfonamides (e.g., complex drug candidates).[1]
Principle: Measure "apparent"
-
Mobile Phase Prep: Prepare buffers (pH 2.0 to 12.0) mixed with Acetonitrile or Methanol (e.g., 30%, 40%, 50% organic).[1][14]
-
Injection: Inject sample at varying mobile phase pH levels.
-
Detection: Monitor retention time (
). The neutral form retains longer on C18 columns; the ionized form elutes faster. -
Calculation: Fit the sigmoidal curve of
vs. pH to the Henderson-Hasselbalch equation to find . -
Extrapolation: Plot
vs. % Organic solvent (Yasuda-Shedlovsky plot) to find the aqueous (y-intercept).[1]
Applications in Drug Discovery[2][13][15][16]
Bioisosterism: The "Non-Acid" Acid
Carboxylic acids often suffer from poor membrane permeability and rapid glucuronidation.
-
Strategy: Replace
with or .[1] -
Outcome: The sulfonamide is neutral or partially ionized at pH 7.4, improving passive diffusion through membranes (LogD modulation) while maintaining the capacity to form hydrogen bonds with the target protein.
Case Study: HCV NS3 Protease Inhibitors
In the development of Asunaprevir, researchers utilized acyl sulfonamides .[2]
-
Challenge: The parent carboxylic acid had poor potency.
-
Solution: Conversion to an acyl sulfonamide (
) maintained the acidic character required for the active site but introduced new vectors for hydrogen bonding (via the sulfonyl oxygens), increasing potency by 50-fold [2].[2]
References
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1]
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[1]
-
Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1]
-
NIST Chemistry WebBook. (2025).[1] Methanesulfonamide and Trifluoromethanesulfonamide spectral data.[1]
Sources
- 1. Page loading... [guidechem.com]
- 2. drughunter.com [drughunter.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Trifluoromethanesulfonamide | 421-85-2 [chemicalbook.com]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. scielo.br [scielo.br]
Comparative Assessment Guide: In Vitro Efficacy of Pentane-3-sulfonamide vs. Standard Antibacterials
[1]
Executive Summary & Strategic Context
Pentane-3-sulfonamide represents a deviation from the classical p-aminobenzenesulfonamide (sulfa drug) scaffold.[1] While traditional sulfonamides (e.g., Sulfamethoxazole) act as competitive inhibitors of dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), aliphatic sulfonamides like Pentane-3-sulfonamide lack the aromatic amine moiety essential for high-affinity DHPS binding.[1]
Consequently, assessing the efficacy of Pentane-3-sulfonamide requires a rigorous, bifurcated approach:
-
Validation of Antibacterial Potency: Determining if the aliphatic core retains any antimicrobial activity (often lower than aromatics).[2]
-
Mechanism Deconvolution: Distinguishing between specific enzymatic inhibition (rare for this structure) and non-specific membrane disruption (common for medium-chain aliphatic amphiphiles).[1]
This guide provides a self-validating framework to objectively compare Pentane-3-sulfonamide against the industry standard, Sulfamethoxazole (SMX) .[1]
Mechanistic Hypothesis & Structural Logic
Before initiating wet-lab protocols, researchers must understand the structural divergence.[1] The following diagram illustrates the theoretical mechanistic gap between the candidate and the benchmark.
Figure 1: Structural Activity Relationship (SAR) divergence between classical aromatic sulfonamides and the aliphatic candidate Pentane-3-sulfonamide.
Experimental Protocols
To ensure data integrity, all assays must be performed in triplicate with positive (Sulfamethoxazole) and negative (Solvent/Media) controls.[1]
Protocol A: Minimum Inhibitory Concentration (MIC)
Objective: Quantify the lowest concentration of Pentane-3-sulfonamide required to inhibit visible bacterial growth.[1]
Methodology: Broth Microdilution (CLSI M07 Standard).[1]
-
Inoculum Preparation:
-
Compound Preparation:
-
Dissolve Pentane-3-sulfonamide in DMSO (Stock: 10 mg/mL).[1]
-
Critical Step: Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.
-
Prepare serial 2-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).
-
-
Incubation:
-
Add diluted inoculum to wells.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Readout:
-
Visual inspection for turbidity or absorbance measurement at OD600.
-
Self-Validation Check:
-
If the SMX control MIC deviates from the QC range (e.g., >64 µg/mL for susceptible E. coli), the entire plate is invalid.[1]
Protocol B: Time-Kill Kinetics
Objective: Determine if the candidate is bacteriostatic (like SMX) or bactericidal (potential membrane activity).[1]
Comparative Data Presentation
The following table structure is recommended for publishing your findings. It contrasts the expected high potency of the benchmark against the likely moderate/low potency of the aliphatic candidate, highlighting the "Selectivity Index" (SI).[1]
Table 1: Comparative Efficacy Profile (Template)
| Metric | Pentane-3-sulfonamide (Candidate) | Sulfamethoxazole (Benchmark) | Interpretation |
| Molecular Weight | 151.23 g/mol | 253.28 g/mol | Candidate is smaller, potentially higher permeability.[1] |
| MIC (E. coli) | Experimental Value (e.g., >128 µg/mL) | 8–32 µg/mL | High MIC indicates poor specific binding.[1] |
| MIC (S. aureus) | Experimental Value | 32–64 µg/mL | Gram-positive permeability check.[1] |
| Mode of Action | Unknown (Likely Non-Specific) | Bacteriostatic (Folate Inhibitor) | Distinct kinetic profiles expected.[1] |
| Cytotoxicity ( | Required Control | >500 µg/mL | Critical: If MIC |
Workflow for "Go/No-Go" Decision
This flowchart guides the researcher through the decision matrix based on experimental output.
Figure 2: Decision matrix for evaluating aliphatic sulfonamide candidates.
Expert Commentary & Troubleshooting
The Solubility Trap: Aliphatic sulfonamides like Pentane-3-sulfonamide exhibit different solubility profiles than their aromatic counterparts.[1]
-
Issue: Precipitation in aqueous media (CAMHB) can mimic bacterial growth (false resistance) or inhibit growth via physical occlusion (false susceptibility).[1]
-
Solution: Always include a sterile control (Media + Compound only) to measure background turbidity.[1]
The "False" Sulfonamide Effect: Do not assume Pentane-3-sulfonamide can be rescued by Trimethoprim (TMP).[1]
-
Reasoning: TMP synergizes with sulfonamides by blocking the next step in the folate pathway. If Pentane-3-sulfonamide does not bind DHPS (the first step), adding TMP will not produce the characteristic synergistic "fractional inhibitory concentration" (FIC index < 0.[1]5) seen with SMX/TMP.[1]
-
Validation: Run a Checkerboard Assay. Lack of synergy confirms the candidate does not act on the folate pathway.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][1]
-
Yousef, F., et al. (2018).[1][3] "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)." Open Access Journal of Pharmaceutical Research. [Link]
-
Seydel, J. K. (1968).[1] "Sulfonamides: Structure-Activity Relationships and Mode of Action."[4] Journal of Pharmaceutical Sciences. [Link]
Safety Operating Guide
Pentane-3-sulfonamide: Comprehensive Disposal and Decontamination Protocols
As a Senior Application Scientist, I frequently observe laboratories treating specialized synthetic intermediates with generic, one-size-fits-all disposal protocols. Pentane-3-sulfonamide is a highly valuable aliphatic sulfonamide building block used extensively in drug discovery and medicinal chemistry. However, the sulfonamide moiety is notoriously recalcitrant to biological degradation.
Improper disposal of this compound is not merely a regulatory violation; it is a profound environmental hazard. Sulfonamides exhibit prolonged half-lives in aquatic environments, resist standard wastewater treatment plant (WWTP) microbial degradation, and pose severe ecotoxicological risks to non-target organisms[1][2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of Pentane-3-sulfonamide, grounded strictly in environmental chemistry and regulatory compliance.
Physicochemical & Ecotoxicological Profile
Before executing any disposal protocol, it is critical to understand the physical and chemical properties of the substance. These properties dictate our choice of solvents, absorbents, and waste routing.
| Property / Characteristic | Data / Classification | Operational Implication |
| Chemical Formula | C5H13NO2S | Contains sulfur and nitrogen; requires specialized high-temperature incineration to manage SOx/NOx emissions. |
| LogP | ~1.19 | Moderately lipophilic; will partition into organic solvents but retains some aqueous solubility. |
| Environmental Persistence | High (WWTP Recalcitrant) | Strictly prohibits sewering. Sulfonamides pass through WWTPs and contaminate receiving rivers[1]. |
| Aquatic Toxicity | High Hazard Quotient (HQ) | Poses significant risk to aquatic algae and Daphnia[2]. Must be routed for thermal destruction. |
| Regulatory Status | Hazardous Chemical Waste | Managed under RCRA guidelines; healthcare/pharma facilities may manage under EPA Subpart P[3][4]. |
The Causality of Sulfonamide Waste Segregation
Why do we implement such strict segregation for Pentane-3-sulfonamide? Do not just follow the steps—understand the science behind them:
-
The Sewering Ban: Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), the intentional disposal (sewering) of hazardous pharmaceutical waste down toilets or drains is strictly prohibited[3][4]. Even if your facility is not a healthcare entity, discharging sulfonamides into municipal wastewater introduces antimicrobial resistance vectors and ecotoxicity into the environment[1].
-
Halogenated vs. Non-Halogenated Segregation: When Pentane-3-sulfonamide is dissolved in solvents, the waste must be segregated. Mixing halogenated solvents (e.g., Dichloromethane) with non-halogenated solvents (e.g., DMSO, Methanol) alters the required incineration temperature. Halogenated waste requires ultra-high-temperature incineration to prevent the formation of toxic dioxins[5].
-
The "RCRA Empty" Principle: By systematically triple-rinsing primary containers, we remove the hazardous residue. This allows the heavy glass or plastic vessel to be classified as "RCRA empty," meaning its mass no longer counts toward your facility's monthly hazardous waste generator status, keeping you below the Large Quantity Generator (LQG) threshold[4].
Step-by-Step Disposal Methodologies
The following protocols are designed to be self-validating systems. By following these steps, you inherently ensure regulatory compliance and environmental protection.
Protocol A: Solid Waste Disposal (Unused or Expired Reagent)
Objective: Safely package pure or crystalline Pentane-3-sulfonamide for thermal destruction.
-
Primary Containment: Transfer the expired or unused solid Pentane-3-sulfonamide into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE). Do not use metal containers, as trace moisture can lead to slow degradation and potential reactivity.
-
Segregation: Ensure the waste container is strictly segregated from strong acids, bases, and oxidizing agents.
-
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Chemical Waste - Solid Sulfonamide (Pentane-3-sulfonamide)" and include the accumulation start date[5].
-
Storage: Store in your laboratory's designated Satellite Accumulation Area (SAA). Under RCRA, you must transfer this to the central accumulation area within 6 months or when the volume limit is reached[5].
Protocol B: Liquid Waste Disposal (Reaction Mixtures and Solutions)
Objective: Route solvent-dissolved Pentane-3-sulfonamide based on halogen content.
-
Solvent Identification: Determine the primary solvent used in your reaction or stock solution.
-
Routing:
-
If using DCM, Chloroform, or other halogens: Pour the solution into the designated Halogenated Waste Carboy .
-
If using DMSO, DMF, Methanol, or aqueous buffers: Pour the solution into the designated Non-Halogenated Waste Carboy .
-
-
Heavy Metal Verification: Ensure no heavy metals (e.g., Palladium, Osmium) are in the mixture. Sulfonamides can coordinate with heavy metals, creating complex waste streams that require separate profiling[5].
-
Secondary Containment: Always place liquid waste carboys in secondary containment trays to capture accidental leaks or over-pressurization spills.
Protocol C: Contaminated Consumables & Triple-Rinse Workflow
Objective: Decontaminate primary packaging to reduce hazardous waste volume.
-
Initial Emptying: Thoroughly empty all contents from the original Pentane-3-sulfonamide vial[5].
-
First Rinse: Add a small volume of a compatible solvent (e.g., Methanol or Acetone) to the vial. Cap and agitate for 15 seconds. Dispose of the rinsate into the appropriate liquid waste carboy.
-
Second & Third Rinse: Repeat the rinsing process two more times.
-
Vessel Disposal: The vial is now considered "RCRA empty." Deface the manufacturer's label by marking an "XXX" through it[5]. Dispose of the vial in the trace hazardous waste bin or standard glass disposal, depending on your institution's specific Environmental Health and Safety (EHS) guidelines.
Spill Response and Decontamination Plan
In the event of a Pentane-3-sulfonamide spill, immediate and methodical action is required to prevent aerosolization and surface contamination.
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.
-
PPE Donning: Ensure you are wearing a flame-retardant lab coat, nitrile gloves, safety goggles, and, if the spill is large and outside a fume hood, an N95 or half-mask respirator to prevent inhalation of fine powders.
-
Containment (Solid Spill): Do not dry sweep, as this aerosolizes the powder. Lightly mist the powder with a compatible solvent (e.g., water or a low-volatility organic) to dampen it.
-
Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Never use combustible absorbents (like paper towels) if the solvent is flammable.
-
Collection: Use a plastic scoop to collect the dampened powder or saturated absorbent. Place it into a heavy-duty, sealable plastic bag or HDPE bucket.
-
Surface Decontamination: Wash the spill surface with a detergent solution, followed by a water wipe-down. Collect all cleaning materials as hazardous waste.
Waste Routing Visualization
The following diagram illustrates the logical decision-making process for routing Pentane-3-sulfonamide waste, ensuring proper segregation prior to high-temperature incineration.
Figure 1: Decision matrix for Pentane-3-sulfonamide waste segregation and disposal routing.
References
-
Hazardous Waste Disposal Guide - Research Safety. Northwestern University. URL:[Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). URL:[Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Alston & Bird. URL:[Link]
-
Occurrence, ecotoxicological risks of sulfonamides and their acetylated metabolites in the typical wastewater treatment plants and receiving rivers at the Pearl River Delta. ResearchGate. URL:[Link]
-
Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment. PubMed. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashp.org [ashp.org]
- 4. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Comprehensive Safety & Handling Guide: Pentane-3-sulfonamide
Part 1: Chemical Intelligence & Risk Profile
As researchers, we often treat "intermediates" with less rigor than "reagents," but Pentane-3-sulfonamide (
The "Why" Behind the Protocol
You are not just protecting yourself from chemical burns; you are preventing long-term immunological sensitization. The sulfonamide moiety (
Key Hazard Classifications (GHS/CLP):
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.
-
Sensitization (Implicit): Treat as a potential sensitizer due to sulfonamide structure.
Part 2: The PPE Matrix
The following protection standards are non-negotiable for handling Pentane-3-sulfonamide in quantities >10 mg.
| Operational Phase | Primary Hazard | Required PPE (Specs) | Scientific Rationale |
| Weighing (Solid) | Inhalation of dust; Static-induced dispersion. | Resp: N95 or P100 (if outside hood).Gloves: Nitrile (0.11 mm / 4 mil).Eyes: Chemical Splash Goggles. | Fine sulfonamide powders are static-prone. Safety glasses allow dust entry from the side; goggles provide a sealed environment [1]. |
| Solubilization | Splash; Dermal absorption (enhanced by solvent). | Gloves: Double-glove Nitrile or Laminate (Silver Shield) if using DMSO/DMF.Eyes: Safety Glasses w/ Side Shields. | Once dissolved, the solvent dictates permeation. DMSO carries solutes through the skin rapidly. Double-gloving increases breakthrough time [2]. |
| Synthesis/Reflux | Thermal vapor; Over-pressurization. | Face: Polycarbonate Face Shield (8-inch).Body: Nomex Lab Coat (if flammable solvents used). | Standard splash protection is insufficient for pressurized glass failure or solvent superheating. |
| Spill Cleanup | High-concentration dust/aerosol. | Resp: Full-face elastomeric respirator (P100 filters).Suit: Tyvek disposable coverall. | Prevents saturation of clothing and maximum respiratory isolation during active disturbance of the material. |
Part 3: Operational Protocols
Safe Weighing & Transfer Workflow
Objective: Transfer solid Pentane-3-sulfonamide without generating airborne particulates.
The "Static Trap": Sulfonamides are often crystalline and prone to triboelectric charging.
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun on the spatula and weigh boat before dispensing. If unavailable, wipe the exterior of the weigh boat with a Kimwipe dampened in ethanol to discharge static.
-
Transfer: Do not dump the powder. Use a funnel with a wide bore to prevent bridging.
Solubilization Logic
Pentane-3-sulfonamide is lipophilic.
-
Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO.
-
Protocol: Add solvent to the solid, not vice-versa, to prevent "puffing" of the powder into the air.
Visualization: Safe Handling Workflow
Figure 1: Decision tree for the safe retrieval, weighing, and solubilization of Pentane-3-sulfonamide, emphasizing engineering controls.
Part 4: Emergency & Disposal Logistics
Spill Response (Solid Powder)
Do not dry sweep. Dry sweeping creates a hazardous aerosol cloud.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Dampen: Cover the spill with a paper towel soaked in an inert solvent (e.g., heptane or water, depending on surface compatibility) to suppress dust.
-
Collect: Scoop the damp material into a wide-mouth jar.
-
Clean: Wash the surface with a detergent solution to remove residues that could cause contact dermatitis later.
Disposal Classification
Proper segregation is vital to prevent downstream reactions in waste drums.
-
Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in Hazardous Solid Waste (Trace Organics) . Label clearly as "Sulfonamide Contaminated."
-
Liquid Waste:
-
If dissolved in non-halogenated solvents (MeOH, EtOH): Organic Waste (Non-Halogenated) .
-
If dissolved in DCM/Chloroform: Organic Waste (Halogenated) .
-
Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as sulfonamides can undergo oxidation to toxic nitroso intermediates.
-
References
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (2025).[2] Compound Summary: Pentane-1-sulfonamide (CID 10920696).[2] National Center for Biotechnology Information. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
